molecular formula C8H8N2S4 B1587496 1,2-Bis(4-methylthiazol-2-yl)disulfane CAS No. 23826-98-4

1,2-Bis(4-methylthiazol-2-yl)disulfane

Cat. No.: B1587496
CAS No.: 23826-98-4
M. Wt: 260.4 g/mol
InChI Key: PYPYUFUIUSJRSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Bis(4-methylthiazol-2-yl)disulfane is a useful research compound. Its molecular formula is C8H8N2S4 and its molecular weight is 260.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-[(4-methyl-1,3-thiazol-2-yl)disulfanyl]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S4/c1-5-3-11-7(9-5)13-14-8-10-6(2)4-12-8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPYUFUIUSJRSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SSC2=NC(=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10398980
Record name Bis(4-methylthiazol-2-yl) disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23826-98-4
Record name Bis(4-methylthiazol-2-yl) disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1,2-Bis(4-methylthiazol-2-yl)disulfane (CAS 23826-98-4): Properties, Synthesis, and Inferred Biological Potential

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1,2-Bis(4-methylthiazol-2-yl)disulfane, a heterocyclic compound with limited publicly available data. In light of the sparse direct information, this document leverages data from structurally analogous compounds to infer its chemical properties, potential applications, and avenues for future research. This guide is intended for researchers, scientists, and professionals in drug development and material science who are interested in the underexplored potential of this molecule.

Core Compound Identification and Physicochemical Properties

This compound is a symmetrical disulfide compound featuring two 4-methylthiazole rings linked by a disulfide bridge.

Identifier Value
Chemical Name This compound
CAS Number 23826-98-4
Molecular Formula C₈H₈N₂S₄
Molecular Weight 260.42 g/mol
Inferred Properties Based on analogous structures like 2,2'-Dithiobis(benzothiazole), it is likely a crystalline solid with low solubility in water but soluble in organic solvents.[1][2][3]

Inferred Industrial Applications: A Parallel with Thiazole-Based Accelerators

While specific applications for this compound are not extensively documented, its structure is highly analogous to 2,2'-Dithiobis(benzothiazole) (MBTS), a widely used vulcanization accelerator in the rubber industry.[1][2][4][5][6][7] The core chemical motif, a bis(thiazolyl)disulfane, is key to this function.

The disulfide bond in these molecules can undergo homolytic cleavage at elevated temperatures, as used in rubber vulcanization, to form thiazolylthiyl radicals. These radicals then participate in the cross-linking of polymer chains, which imparts strength, durability, and elasticity to the rubber.[4] It is therefore highly probable that this compound could function similarly as a rubber accelerator, potentially with different activation temperatures or efficiencies due to the presence of the methyl group on the thiazole ring.

Proposed Synthesis Pathway

A likely precursor for this synthesis is 4-methylthiazole-2-thiol. The synthesis would proceed via the oxidative coupling of two molecules of this thiol.

G cluster_start Starting Material cluster_process Process cluster_product Final Product Thiol 2 molecules of 4-methylthiazole-2-thiol Oxidation Oxidation Thiol->Oxidation e.g., H₂O₂, I₂, or air Disulfane This compound Oxidation->Disulfane Formation of S-S bond

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

  • Dissolution: 4-methylthiazole-2-thiol is dissolved in a suitable solvent, such as ethanol or an aqueous alkaline solution.

  • Oxidation: An oxidizing agent (e.g., hydrogen peroxide, iodine, or aeration) is added to the solution. The reaction is typically stirred at room temperature.

  • Precipitation & Isolation: The resulting disulfide product, being less soluble, would precipitate out of the reaction mixture.

  • Purification: The crude product is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent like ethanol or benzene to yield the final product.

This method is analogous to the industrial production of MBTS from 2-mercaptobenzothiazole.[1][2][5]

The Thiazole Ring System: A Privileged Scaffold in Medicinal Chemistry

While this compound itself lacks documented biological activity, the thiazole ring is a cornerstone in drug discovery, present in numerous FDA-approved drugs.[8][9][10] Its derivatives have demonstrated a vast array of biological activities.

Biological Activity Examples of Thiazole Derivatives References
Anticancer Dasatinib, Tiazofurin[9][11]
Antimicrobial Cefiderocol, Sulfamethazole[8][12]
Anti-inflammatory Meloxicam, Fanetizole[9]
Antiviral Ritonavir[9]
Alzheimer's Inhibitors Thiazole-sulfonamide derivatives[13]

The thiazole ring acts as a versatile scaffold, with its nitrogen and sulfur atoms providing key hydrogen bonding interactions with biological targets.[12] The aromatic nature of the ring also allows for π-π stacking interactions.

The Disulfide Bridge: A Redox-Active Functional Group with Biological Implications

The disulfide bond is not merely a linker; it is a redox-sensitive functional group that can play a significant role in biological systems.[14] In the reducing environment of the cell cytoplasm, a disulfide bond can be cleaved to yield two thiol groups. This property is exploited in the design of prodrugs, where a biologically active thiol is released from a more stable disulfide precursor.

A notable example is the natural product polycarpine, a diimidazolyl disulfide with high cytotoxicity. Its thiazolyl analog, thiacarpine, also demonstrates significant antitumor effects, and it is hypothesized that the in-vivo reduction of the disulfide bond to form active mercapto derivatives is key to their mechanism of action.[15]

G cluster_extracellular Extracellular/Prodrug cluster_process Cellular Entry & Reduction cluster_intracellular Intracellular/Active Form Disulfide R-S-S-R (Stable Disulfide Form) Reduction Reduction (e.g., by Glutathione) Disulfide->Reduction Thiol 2 x R-SH (Active Thiol Form) Reduction->Thiol

Caption: Cellular activation of a disulfide-containing prodrug.

Future Research Directions and Conclusion

Given the lack of direct data, this compound represents an untapped area for both material and life sciences research.

For Material Science:

  • Investigation of its efficacy as a vulcanization accelerator in various rubber formulations.

  • Exploration of its properties as a corrosion inhibitor, another common application for related compounds.[4]

For Medicinal Chemistry:

  • Anticancer Screening: Given the prevalence of anticancer activity in thiazole derivatives, this compound should be screened against a panel of cancer cell lines.[8][10][11][16][17]

  • Enzyme Inhibition Assays: The thiazole scaffold is a known inhibitor of various enzymes, including kinases and those involved in Alzheimer's disease.[13][17]

  • Antimicrobial Testing: Screening for antibacterial and antifungal activity is warranted.[8][12][15]

  • Prodrug Potential: Its potential to act as a prodrug, releasing 4-methylthiazole-2-thiol in a reducing environment, should be investigated. The biological activity of this thiol would be of primary interest.

References

  • 2,2'-Dithiobis(benzothiazole). Smolecule. (2023-08-15).
  • 2,2'-Dithiobis(benzothiazole): properties, applications and toxicity. ChemicalBook. (2023-09-25).
  • What is 2,2'-Dithiobis(benzothiazole)?
  • Synthesis and Biological Activity of Glycosyl Thiazolyl Disulfides Based on Thiacarpine, an Analogue of the Cytotoxic Alkaloid Polycarpine from the Ascidian Polycarpa aur
  • Benzothiazyl disulfide.
  • Brzezinska, E., & Ternay, A. L., Jr. (1994). Disulfides. 1. Syntheses Using 2,2'-Dithiobis(benzothiazole). The Journal of Organic Chemistry.
  • Synthesis of symmetrical disulfides
  • 2.2'-Dithiobis(Benzothiazole) (MBTS). ChemCeed.
  • Kushwaha, N., et al. (2012). Biological Activities of Thiadiazole Derivatives: A Review.
  • Reddy, R. J., et al. (2022). Diethyl phosphite-mediated switchable synthesis of bis(imidazoheterocycles) derived disulfanes and sulfanes using imidazoheterocycles and octasulfur. New Journal of Chemistry.
  • Thiazole Ring—A Biologically Active Scaffold. Molecules. (2021).
  • An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. (2023-08-20).
  • Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System. Molecules. (2022).
  • Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. Molecules. (2023-01-05).
  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Bentham Science. (2023-09-01).
  • 2,2'-Dithiobis(benzothiazole) 120-78-5 wiki. Guidechem.
  • From structure to redox: the diverse functional roles of disulfides and implications in disease. Antioxidants & Redox Signaling. (2014).
  • Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry. (2020).
  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry. (2025-05-06).
  • 2,2'-Dithiobis[benzothiazole]. The Merck Index.
  • 2,2'-DITHIOBISBENZOTHIAZOLE. CAMEO Chemicals - NOAA.
  • Synthesis of unsymmetrical disulfanes 1 from functionalized thiols 3 a.
  • Sravanthi, T., Reddy Pottem, M., & Manju, S. (2013). Design and Synthesis of Bis Thiazol-2-ylidenes. Asian Journal of Chemistry.
  • Mohamed, D. M., et al. (2021). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances.

Sources

An In-depth Technical Guide to the Molecular Structure of 1,2-Bis(4-methylthiazol-2-yl)disulfane

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 1,2-Bis(4-methylthiazol-2-yl)disulfane, also known as 2,2'-Dithiobis(4-methylthiazole). This compound is of interest for its structural relation to known vulcanization accelerators and its potential applications in materials science and as a building block in medicinal chemistry. This document delineates its core structural features, proposes a robust synthetic pathway via oxidative dimerization, and presents a detailed, albeit predictive, analysis of its spectroscopic characterization. The guide is structured to provide not just data, but a causal understanding of the molecule's chemistry, empowering researchers to synthesize, identify, and utilize this compound with confidence.

Introduction and Core Concepts

This compound belongs to the family of organic disulfides, characterized by a covalent sulfur-sulfur bond. This functional group is a pivotal structural motif in numerous biologically active molecules and industrial chemicals. The molecule itself is a symmetrical disulfide composed of two 2-mercapto-4-methylthiazole units linked at the sulfur atoms.

The thiazole ring is a fundamental five-membered aromatic heterocycle containing both sulfur and nitrogen. This ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals. The disulfide linkage is a redox-active functional group, capable of undergoing reversible cleavage and formation, a property critical to processes like protein folding and vulcanization. The combination of these two moieties in this compound suggests a compound with unique chemical reactivity and potential for further functionalization.

Rationale and Significance

Understanding the molecular structure of this disulfide is paramount for several reasons:

  • Predictive Reactivity: A thorough structural analysis allows for the prediction of its chemical behavior, including the lability of the S-S bond, the reactivity of the thiazole rings, and its potential as a ligand for metal coordination.

  • Material Science Applications: Analogous compounds, such as 2,2'-Dithiobis(benzothiazole) (MBTS), are extensively used as accelerators in the rubber industry.[1][2] The title compound is a logical candidate for similar applications, potentially offering modified solubility or reactivity profiles.

  • Drug Development: The disulfide bond can act as a cleavable linker in prodrug design, releasing two equivalents of the bioactive thiol precursor, 2-mercapto-4-methylthiazole, under reducing conditions found in biological systems.

Molecular Structure and Physicochemical Properties

The fundamental identity of this compound is established by its molecular formula and connectivity.

Chemical Identity
PropertyValueSource
Systematic Name This compoundIUPAC
Alternative Name 2,2'-Dithiobis(4-methylthiazole)Common
CAS Number 23826-98-4[3]
Molecular Formula C₈H₈N₂S₄[3]
Molecular Weight 260.42 g/mol Calculated
Appearance White to pale yellow crystalline powderInferred[4]
Structural Diagram

The 2D structure of the molecule is depicted below, illustrating the connectivity of the two 4-methylthiazole rings through the central disulfide bridge.

Caption: 2D structure of this compound.

Synthesis and Mechanism

The most direct and industrially viable route to synthesize this compound is through the oxidative coupling of its thiol precursor, 2-mercapto-4-methylthiazole. This is a common and efficient method for disulfide bond formation.

Underlying Principle: Thiol-Disulfide Redox Chemistry

The synthesis hinges on the oxidation of two thiol (-SH) groups to form a disulfide (S-S) bond. This reaction can be facilitated by a variety of oxidizing agents. The general transformation is:

2 R-SH + [O] → R-S-S-R + H₂O

The choice of oxidant is critical to ensure high yield and selectivity, avoiding over-oxidation to sulfonic acids or other byproducts. Mild oxidizing agents are generally preferred.

Proposed Synthetic Protocol

This protocol is based on established methods for the oxidation of similar mercapto-heterocycles.[1]

Materials:

  • 2-Mercapto-4-methylthiazole (Precursor)

  • Hydrogen Peroxide (H₂O₂, 30% aqueous solution) (Oxidant)

  • Sodium Hydroxide (NaOH) (Base)

  • Ethanol (Solvent)

  • Deionized Water

  • Diethyl Ether (for extraction)

  • Anhydrous Magnesium Sulfate (Drying agent)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-mercapto-4-methylthiazole (1.0 eq) in ethanol.

  • Basification: Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide (1.1 eq). The base deprotonates the thiol to form the more nucleophilic thiolate anion, which is more readily oxidized.

  • Oxidation: While maintaining the cool temperature, add 30% hydrogen peroxide (0.6 eq, which provides 1.2 eq of oxidizing equivalents) dropwise to the stirring solution. The reaction is typically exothermic. Causality Note: Slow, cooled addition prevents overheating and potential side reactions or decomposition of the peroxide.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC). The disulfide product is significantly less polar than the thiol precursor.

  • Work-up: Once the reaction is complete, neutralize the solution with dilute HCl. Reduce the solvent volume under reduced pressure.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product as a crystalline solid.

Mechanistic Rationale

The workflow for the synthesis is outlined in the diagram below.

Synthesis_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction Core cluster_workup Purification thiol 2-Mercapto-4- methylthiazole in EtOH dissolution 1. Dissolution & Deprotonation (Thiolate Formation) thiol->dissolution naoh Aqueous NaOH naoh->dissolution Ice Bath h2o2 30% H₂O₂ oxidation 2. Controlled Oxidation (S-S Bond Formation) h2o2->oxidation Dropwise Addition dissolution->oxidation Thiolate Anion extraction 3. Extraction with Diethyl Ether oxidation->extraction Neutralization & Concentration purification 4. Drying & Solvent Removal extraction->purification recrystallization 5. Recrystallization purification->recrystallization product Pure 1,2-Bis(4-methylthiazol- 2-yl)disulfane recrystallization->product

Caption: Experimental workflow for the synthesis of the target disulfide.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to be simple due to the molecule's symmetry.

    • A singlet integrating to 6 protons around δ 2.3-2.5 ppm . This signal corresponds to the two equivalent methyl (CH₃) groups attached to the C4 position of the thiazole rings.

    • A singlet integrating to 2 protons around δ 6.8-7.2 ppm . This signal represents the two equivalent protons at the C5 position of the thiazole rings.

    • Self-Validation: The key diagnostic feature for a successful reaction is the disappearance of the broad singlet corresponding to the thiol (-SH) proton of the precursor, which typically appears far downfield (δ > 10 ppm).

  • ¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will also reflect the molecular symmetry, showing four distinct signals.[5]

    • ~δ 15-20 ppm: A signal for the equivalent methyl carbons (C4-C H₃).

    • ~δ 110-120 ppm: A signal for the equivalent C5 carbons of the thiazole ring.

    • ~δ 150-160 ppm: A signal for the equivalent C4 carbons of the thiazole ring.

    • ~δ 165-175 ppm: A signal for the equivalent C2 carbons, which are bonded to both a nitrogen and the disulfide sulfur. This carbon is expected to be the most deshielded.[4]

    • Self-Validation: Comparison with the precursor's ¹³C NMR spectrum would show a significant downfield shift for the C2 carbon upon formation of the disulfide bond, reflecting the change in its electronic environment.

Predicted NMR Data¹H NMR (ppm)¹³C NMR (ppm)
Methyl Group (-CH₃)~2.3 - 2.5~15 - 20
Thiazole C5-H~6.8 - 7.2~110 - 120
Thiazole C4-~150 - 160
Thiazole C2-~165 - 175
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[6]

  • Key Expected Absorptions:

    • ~3100-3000 cm⁻¹: C-H stretching from the aromatic thiazole ring and the methyl group.

    • ~1600-1450 cm⁻¹: C=N and C=C stretching vibrations characteristic of the thiazole ring.

    • ~550-450 cm⁻¹: A weak to medium absorption corresponding to the S-S disulfide bond stretch.

  • Self-Validation: The most critical diagnostic evidence of reaction completion is the absence of the S-H stretching band from the 2-mercapto-4-methylthiazole precursor, which typically appears as a weak band in the 2600-2550 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

  • Expected Molecular Ion: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) should be observed at m/z 260 . The presence of four sulfur atoms should give rise to a characteristic isotopic pattern (M+1, M+2 peaks) due to the natural abundance of ³³S and ³⁴S.

  • Key Fragmentation Pathway: The most likely and structurally informative fragmentation would be the homolytic cleavage of the S-S bond. This would result in two identical radical cations of the 4-methylthiazole-2-thiolate radical, which would be observed at m/z 130 . This fragment would likely be a prominent peak in the spectrum. Further fragmentation of the thiazole ring would also occur.[5]

Conclusion and Future Directions

This guide has established the core molecular structure of this compound based on fundamental chemical principles and data from analogous compounds. A reliable and scalable synthetic protocol has been detailed, emphasizing the causal logic behind each experimental step. While definitive, published spectroscopic data remains elusive, a robust predictive analysis has been provided to guide researchers in the characterization and identification of this compound.

Future work should focus on the empirical validation of the predicted spectroscopic data through synthesis and analysis. Further investigation into its material properties, particularly as a rubber accelerator, and its potential as a cleavable linker in medicinal chemistry is warranted. The foundational structural understanding provided herein serves as a critical launch point for these future research endeavors.

References

  • Asian Journal of Chemistry. (n.d.). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Retrieved from [Link]

  • ChemBK. (2024). 2,2'-DITHIOBIS(4-METHYLTHIAZOLE). Retrieved from [Link]

  • Canadian Science Publishing. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry, 35(5), 458-464.
  • Chemical Point. (n.d.). 2,2'-Dithiobis(4-methylthiazole). Retrieved from [Link]

  • NIST. (n.d.). Benzothiazole, 2,2'-dithiobis-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2,2'-dithiobis(4-methyl-5-nitrothiazole). Retrieved from [Link]

  • ResearchGate. (2013). Synthesis and characterization of some novel bis-thiazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Electronic Supporting Information for Graphene oxide as a facile acid catalyst for the an-oxidation of sulfides. Retrieved from [Link]

  • Sci-Hub. (1996). Novel heterocycles derived from substituted aroylthioureas: Synthesis of 3, l‐benzothiazin‐4‐ones, thieno[3,2‐d][6]thiazin‐4‐ones and 1,2,4‐thiadiazolo[2,3‐ a][6]benzothiazin‐5‐ones. Journal of Heterocyclic Chemistry, 33(2), 355–360.

  • SciSpace. (n.d.). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Amino-4-methylthiazole. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,2'-Dithiobis(benzothiazole). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 1,2-Bis(4-methylthiazol-2-yl)disulfane

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 1,2-Bis(4-methylthiazol-2-yl)disulfane. This molecule, a symmetrical disulfide derived from the versatile 4-methylthiazole-2-thiol core, holds potential interest in medicinal chemistry and materials science due to the prevalence of the thiazole moiety in bioactive compounds and the unique reactivity of the disulfide bond. This document delineates a two-stage synthetic strategy, beginning with the formation of the critical precursor, 4-methylthiazole-2-thiol, via a Hantzsch-type thiazole synthesis, followed by a controlled oxidative dimerization to yield the target disulfide. The narrative emphasizes the mechanistic rationale behind procedural choices, offering field-proven insights to ensure reproducibility and high yield. Detailed, step-by-step protocols, data tables, and process diagrams are included to facilitate practical application in a laboratory setting.

Introduction: Strategic Overview

The synthesis of this compound is most logically approached as a two-part process. The primary challenge lies in the efficient construction of the heterocyclic thiol precursor, 4-methylthiazole-2-thiol. Once this intermediate is secured and purified, its subsequent conversion to the target disulfide is a straightforward oxidative coupling reaction. This guide focuses on a validated and scalable pathway that leverages common starting materials and well-understood reaction mechanisms.

The overall synthetic logic is as follows:

  • Part 1: Thiazole Ring Construction. Synthesis of the 4-methylthiazole-2-thiol precursor from an α-haloketone and a sulfur-containing nucleophile.

  • Part 2: Disulfide Bridge Formation. Oxidative dimerization of the purified 4-methylthiazole-2-thiol to form the S-S bond.

Synthesis_Pathway cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Oxidative Dimerization A Chloroacetone C 4-Methylthiazole-2-thiol A->C B Ammonium Dithiocarbamate B->C E This compound C->E C->E Dimerization D Oxidizing Agent (e.g., H₂O₂) D->E Oxidation

Caption: Overall two-step synthesis pathway for this compound.

Part 1: Synthesis of the Precursor: 4-Methylthiazole-2-thiol

The cornerstone of this synthesis is the creation of the 4-methylthiazole-2-thiol (CAS: 5685-06-3) intermediate.[1] The Hantzsch thiazole synthesis and its variations provide the most direct route. The selected method involves the condensation reaction between chloroacetone (an α-haloketone) and ammonium dithiocarbamate.[2]

Reaction Principle and Mechanism

This reaction is a classic example of heterocyclic ring formation. The mechanism proceeds through two key steps:

  • S-Alkylation: The highly nucleophilic sulfur of the dithiocarbamate attacks the electrophilic carbon bearing the chlorine atom in chloroacetone, displacing the chloride ion.

  • Intramolecular Cyclization and Dehydration: The nitrogen atom of the resulting intermediate then acts as a nucleophile, attacking the ketone's carbonyl carbon. This is followed by a dehydration step (loss of a water molecule) to form the stable aromatic thiazole ring.

Thiazole_Mechanism start Ammonium Dithiocarbamate + Chloroacetone step1 S-Alkylation (Nucleophilic Substitution) start->step1 intermediate Acyclic Intermediate step1->intermediate step2 Intramolecular Nucleophilic Attack (N on C=O) intermediate->step2 cyclized Cyclized Intermediate (Thiazoline derivative) step2->cyclized step3 Dehydration cyclized->step3 product 4-Methylthiazole-2-thiol step3->product

Caption: Mechanistic workflow for the formation of the 4-methylthiazole ring.

Experimental Protocol: 4-Methylthiazole-2-thiol

This protocol is synthesized from established procedures for synthesizing mercaptoalkylthiazoles.[2]

Materials & Reagents:

  • Ammonium dithiocarbamate

  • Chloroacetone (stabilized)

  • Water (deionized)

  • Sodium Hydroxide (NaOH) solution (e.g., 10% w/v)

  • Hydrochloric Acid (HCl) (concentrated)

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Reaction Setup: In a reaction flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve ammonium dithiocarbamate in water (e.g., ~1.5 L per mole of dithiocarbamate). Cool the solution in an ice bath to approximately 10-15°C.

  • Reagent Addition: Begin vigorous stirring. Add chloroacetone dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 40°C. The reaction is exothermic, and controlling the addition rate is critical to prevent side reactions.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours to ensure the reaction goes to completion. The solution will likely turn yellow or orange.

  • Work-up & Neutralization: Cool the mixture again in an ice bath. The crude product may precipitate. If not, the thiazole can be isolated. A common method involves basification followed by acidification. Add sodium hydroxide solution to dissolve the thiol as its sodium salt and separate any non-acidic impurities.

  • Precipitation: Carefully acidify the aqueous solution with concentrated hydrochloric acid while stirring in an ice bath. The 4-methylthiazole-2-thiol will precipitate as a solid.

  • Isolation & Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent like ethanol/water.

  • Drying: Dry the purified product under vacuum to a constant weight. The expected product is a solid with a melting point around 82-84°C.[2]

Part 2: Oxidative Dimerization to this compound

With the thiol precursor in hand, the final step is the formation of the disulfide bridge. This is an oxidation reaction where two thiol molecules are coupled. Various oxidizing agents can be employed, with hydrogen peroxide being a common and environmentally benign choice.[3][4][5] The reaction is generally clean and high-yielding.

Reaction Principle: Thiol Oxidation

The oxidation of thiols (R-SH) to disulfides (R-S-S-R) is a fundamental transformation. In the presence of a suitable oxidant, each thiol molecule loses a hydrogen atom from its sulfhydryl group, and the resulting thiyl radicals (RS•) combine to form a stable disulfide bond.

2 R-SH + [O] → R-S-S-R + H₂O

The choice of oxidant is key. Mild oxidants are preferred to prevent over-oxidation of the sulfur atom to sulfonic acids or other species. Hydrogen peroxide, iodine, or even atmospheric oxygen under specific conditions can effectively facilitate this dimerization.[4][6]

Experimental Protocol: this compound

This protocol is adapted from general procedures for the oxidation of mercaptothiazoles.[3][4]

Materials & Reagents:

  • 4-Methylthiazole-2-thiol (from Part 1)

  • Ethanol or another suitable solvent

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Water (deionized)

  • Ice bath

Procedure:

  • Dissolution: Dissolve the purified 4-methylthiazole-2-thiol in a suitable solvent like ethanol in a reaction flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution in an ice bath to approximately 0-5°C. This helps to control the exothermicity of the oxidation reaction.

  • Oxidant Addition: While stirring vigorously, add the 30% hydrogen peroxide solution dropwise. A molar ratio of thiol to H₂O₂ of approximately 2:1.2 is a good starting point to ensure complete conversion.[3] Monitor the temperature closely, keeping it below 10°C.

  • Reaction: After the addition is complete, allow the reaction to stir in the ice bath for 1-2 hours, and then let it warm to room temperature, stirring for an additional 2-4 hours or until reaction completion is confirmed (e.g., by TLC).

  • Precipitation & Isolation: The disulfide product is often less soluble than the starting thiol and may precipitate from the reaction mixture. If not, the product can be precipitated by adding the reaction mixture to a larger volume of cold water.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with copious amounts of water to remove any unreacted peroxide and other water-soluble impurities.

  • Drying: Dry the final product, this compound, under vacuum.

Data Presentation: Product Characterization

Thorough characterization is essential to confirm the identity and purity of the final product.

Property4-Methylthiazole-2-thiol (Precursor)This compound (Final Product)
Molecular Formula C₄H₅NS₂C₈H₈N₂S₄
Molecular Weight 131.22 g/mol 260.43 g/mol
Appearance White to pale yellow solidExpected to be a pale yellow or off-white solid
Melting Point ~82-84 °C[2]Not available in search results; requires experimental determination
Key ¹H NMR Signals Expected: Signal for methyl group (~2.4 ppm), vinyl proton (~6.7 ppm), and a broad SH proton signal.Expected: Disappearance of the SH proton signal. Signals for methyl and vinyl protons should be present, possibly with a slight shift.
Key ¹³C NMR Signals Expected: Signals for methyl carbon, two sp² carbons in the ring, and a C=S carbon.Expected: Similar signals to the precursor, confirming the integrity of the thiazole rings.
Mass Spectrometry [M+H]⁺ = 132.0[M+H]⁺ = 260.9

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving the initial construction of the 4-methylthiazole-2-thiol precursor followed by its oxidative dimerization. The methodologies presented are based on well-established chemical principles, utilize readily available reagents, and are amenable to laboratory-scale production. By carefully controlling reaction parameters such as temperature and stoichiometry, researchers can obtain the target compound in high yield and purity, enabling further investigation into its chemical and biological properties.

References

  • PrepChem.com. Synthesis of 2-mercapto-4-methylbenzothiazole. Available from: [Link]

  • Autechem. Mastering 2-Mercapto-4-methyl-5-thiazoleacetic Acid Synthesis & Purity. (2025). Available from: [Link]

  • Gregory, J.T. Preparation of 2-mercapto thiazoles. U.S. Patent 2,603,647, issued July 15, 1952.
  • Harmon, J. Process for the manufacture of mercaptothiazoles. U.S. Patent 2,186,419, issued January 9, 1940.
  • CN102584740A. Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole. Chinese Patent Application, published July 18, 2012.
  • Chipinda, I., Hettick, J. M., & Siegel, P. D. (2007). Oxidation of 2-Mercaptobenzothiazole in Latex Gloves and Its Possible Haptenation Pathway. Chemical Research in Toxicology, 20(8), 1034–1042. Available from: [Link]

  • National Institute for Occupational Safety and Health. Oxidation of 2-mercaptobenzothiazole in latex gloves and its possible haptenation pathway. (2007). Available from: [Link]

  • CDC Stacks. Oxidation of 2-Mercaptobenzothiazole in Latex Gloves and Its Possible Haptenation Pathway. (2018). Available from: [Link]

  • CN101560195A. Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole. Chinese Patent Application, published October 21, 2009.
  • ResearchGate. Oxidation of 2-Mercaptobenzothiazole in Latex Gloves and Its Possible Haptenation Pathway | Request PDF. Available from: [Link]

  • Oakwood Chemical. 4-Methylthiazole-2-thiol. Available from: [Link]

  • ResearchGate. 1,2Bis[4-(4-chlorophenyl)-1,3-thiazol-2-yl]disulfane | Request PDF. Available from: [Link]

  • Organic Syntheses. 2-amino-4-methylthiazole. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis, Identification and Anti-Cancer Activity of 1-(4-Methylpent-2-enyl)-2-(4-phenylbut-2-enyl)disulfane. (2018). Available from: [Link]

  • EP0619815B1. Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof. European Patent, issued October 12, 1994.
  • Defense Technical Information Center. Oxidation of Mercaptobenzothiazole to Benzothiazyl Disulfide in Coolant Media. (1966). Available from: [Link]

Sources

"1,2-Bis(4-methylthiazol-2-yl)disulfane" mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 1,2-Bis(4-methylthiazol-2-yl)disulfane

Authored by: A Senior Application Scientist

Foreword: The following guide synthesizes current knowledge on the bioactive properties of thiazole and disulfide-containing compounds to propose a putative mechanism of action for this compound. Direct experimental evidence for this specific molecule is limited; therefore, this document is intended to serve as a foundational resource for researchers and drug development professionals, providing a scientifically-grounded framework for future investigation.

Introduction and Structural Rationale

This compound is a symmetrical molecule characterized by two 4-methylthiazole rings linked by a disulfide bridge. The therapeutic potential of this compound can be inferred from its constituent functional groups:

  • The Thiazole Ring: A five-membered heterocyclic ring containing sulfur and nitrogen, the thiazole moiety is a privileged scaffold in medicinal chemistry. It is present in numerous FDA-approved drugs, including the anticancer agent Dasatinib.[1][2] Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, neuroprotective, and enzyme inhibitory effects.[3][4]

  • The Disulfide Bond (-S-S-): This covalent bond is a key feature in many biological molecules and has been strategically employed in drug design. Disulfide bonds are susceptible to cleavage under the reducing conditions found within cells, particularly the high concentrations of glutathione (GSH) in the cytosol.[5] This redox sensitivity allows for the design of prodrugs that are selectively activated in the intracellular environment.[6]

Based on these structural features, we hypothesize that this compound acts as a redox-activated prodrug . We propose that it is largely inert extracellularly but, upon entering a cell, is reduced to its active monomeric thiol form, which then engages with and modulates the function of key cellular proteins, leading to its biological effects.

The Thiazole Moiety: A Versatile Pharmacophore

The thiazole nucleus is a cornerstone of many biologically active compounds, demonstrating a remarkable capacity to interact with a diverse array of biological targets.[2]

Anticancer Activity

Thiazole derivatives have been extensively investigated for their antiproliferative properties, which are often multifactorial.[1][3] Known mechanisms include:

  • Enzyme Inhibition: Thiazole-containing compounds have been identified as potent inhibitors of various enzymes crucial for cancer cell proliferation and survival, such as protein kinases (e.g., B-RAF, Src), topoisomerase II, and carbonic anhydrases.[1][3][7]

  • Induction of Apoptosis: Many thiazole derivatives exert their anticancer effects by triggering programmed cell death.[8] This can occur through the intrinsic (mitochondrial) pathway, often involving the accumulation of reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, and the activation of caspases.[1][8]

  • Cell Cycle Arrest: Disruption of the normal cell cycle is another hallmark of thiazole-based anticancer agents, with compounds reported to induce arrest at various phases, such as G0/G1 or G2/M.[1]

Neuroprotective Properties

Beyond oncology, certain thiazole derivatives have shown promise in the context of neurodegenerative diseases. For instance, N-adamantyl-4-methylthiazol-2-amine has been demonstrated to protect against amyloid β-induced oxidative stress in mouse hippocampus models of Alzheimer's disease.[9] The mechanism involves the upregulation of the Nrf2/HO-1 pathway, which plays a critical role in maintaining redox homeostasis in the brain.[9] Other derivatives have shown protective effects in models of Parkinson's disease.[4][10][11]

The Disulfide Bridge: A Cellular "Trojan Horse"

The disulfide bond in this compound is central to its proposed mechanism of action. The significant concentration gradient of glutathione between the extracellular (~2-10 µM) and intracellular (~1-10 mM) environments provides a robust trigger for the selective release of the active drug inside the cell.

This "prodrug" strategy offers several advantages:

  • Enhanced Stability: The disulfide form is generally more stable in circulation, preventing premature degradation or off-target interactions.

  • Improved Cellular Uptake: The lipophilicity of the parent molecule may facilitate its passive diffusion across the cell membrane.

  • Targeted Activation: The drug is released in its active form primarily within the target cells, potentially reducing systemic toxicity.[5][6]

Proposed Mechanism of Action: A Synthesis

We propose a multi-stage mechanism for this compound, initiated by intracellular redox activation and culminating in the modulation of multiple signaling pathways.

Stage 1: Intracellular Activation The parent compound diffuses across the cell membrane. In the glutathione-rich cytosol, the disulfide bond is rapidly reduced, releasing two molecules of the active thiol, 4-methylthiazole-2-thiol .

Stage 2: Target Engagement and Covalent Modification The reactive thiol group of 4-methylthiazole-2-thiol can engage in several types of interactions:

  • Thiol-Disulfide Exchange: The thiol can react with cysteine residues in proteins, forming mixed disulfides and thereby altering protein structure and function. This is a common mechanism for thiol-active drugs.

  • Enzyme Inhibition: The activated monomer could act as an inhibitor for various enzymes. A plausible target is protein disulfide isomerase (PDI) , an enzyme often overexpressed in cancer cells that contains reactive cysteine residues in its active sites. Inhibition of PDI has been shown to induce differentiation and reduce the survival of acute myeloid leukemia cells.[12] Other potential targets include cysteine-containing enzymes like caspases and certain protein kinases.

Stage 3: Induction of Oxidative Stress and Apoptosis The redox cycling of the disulfide and thiol forms can contribute to the generation of reactive oxygen species (ROS). While low levels of ROS are involved in normal cell signaling, excessive ROS production leads to oxidative stress, damaging cellular components like lipids, proteins, and DNA. This can trigger the intrinsic apoptotic pathway:

  • Mitochondrial Disruption: Increased ROS levels can lead to the depolarization of the mitochondrial membrane.[1]

  • Cytochrome C Release: The compromised mitochondrial membrane releases cytochrome c into the cytosol.[8]

  • Caspase Activation: Cytochrome c activates a caspase cascade, beginning with caspase-9 and culminating in the activation of executioner caspases like caspase-3, which dismantle the cell.[1][8]

This proposed mechanism is illustrated in the signaling pathway diagram below.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (High Glutathione) Compound This compound Activation Reductive Cleavage (Glutathione) Compound->Activation Cellular Uptake ActiveMonomer 2x 4-methylthiazole-2-thiol (Active Drug) Activation->ActiveMonomer ROS Increased ROS (Oxidative Stress) ActiveMonomer->ROS PDI Protein Disulfide Isomerase (PDI) (and other Cys-containing proteins) ActiveMonomer->PDI Thiol-Disulfide Exchange Mito Mitochondrial Membrane Depolarization ROS->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis PDI_Inhibition Inhibition / Covalent Modification PDI->PDI_Inhibition

Caption: Proposed mechanism of this compound.

Experimental Protocols for Mechanism Validation

To test the hypotheses outlined above, a series of well-established experimental workflows can be employed.

Protocol 1: Intracellular Activation Assay

Objective: To confirm that this compound is cleaved by intracellular glutathione to its active thiol monomer.

Methodology:

  • Sample Preparation: Prepare solutions of the compound in a suitable buffer (e.g., PBS).

  • Incubation: Incubate the compound with physiologically relevant concentrations of glutathione (e.g., 5 mM) and a control without glutathione.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).

  • Quantification: Monitor the decrease in the parent disulfide compound peak and the corresponding increase in the thiol monomer peak.

Protocol 2: In Vitro ROS Production Assay

Objective: To measure the generation of intracellular reactive oxygen species in cancer cells upon treatment with the compound.

Methodology:

  • Cell Culture: Seed cancer cells (e.g., K562 leukemia or HeLa cells) in a 96-well black, clear-bottom plate and allow them to adhere overnight.[8]

  • Dye Loading: Wash the cells with PBS and incubate them with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), according to the manufacturer's instructions.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a positive control (e.g., H₂O₂) and a vehicle control (e.g., DMSO).

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 485/535 nm for DCF) at multiple time points using a fluorescence plate reader.

  • Data Analysis: Normalize the fluorescence readings to the vehicle control to determine the fold-increase in ROS production.

G cluster_workflow ROS Production Assay Workflow A Seed cancer cells in 96-well plate B Incubate with DCFH-DA probe A->B C Treat with compound, positive control (H₂O₂), and vehicle control B->C D Measure fluorescence over time C->D E Analyze data: Normalize to vehicle control D->E

Caption: Workflow for measuring intracellular ROS production.

Protocol 3: Caspase-3 Activity Assay

Objective: To quantify the activation of executioner caspase-3 as an indicator of apoptosis.

Methodology:

  • Cell Culture and Treatment: Seed cancer cells in a 96-well plate. Treat with various concentrations of the compound for a specified duration (e.g., 24 hours).

  • Cell Lysis: Lyse the cells using a supplied lysis buffer.

  • Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysates.

  • Incubation: Incubate at 37°C to allow for enzymatic cleavage of the substrate.

  • Fluorescence Measurement: Measure the fluorescence resulting from the cleaved substrate (e.g., excitation/emission at 380/460 nm for AMC).

  • Data Analysis: Compare the fluorescence levels of treated samples to the vehicle control to determine the relative caspase-3 activity.

Quantitative Data from Related Compounds

While specific data for this compound is not available, the following table summarizes the cytotoxic activity of related thiazole derivatives against various cancer cell lines, providing a benchmark for potential efficacy.

Compound ClassCell LineActivity MetricValue (µM)Reference
2,4-disubstituted thiazoleVariousGI₅₀7.4 - 17.8[1]
2-aminothiazole derivativeK562 (Leukemia)IC₅₀0.78[1]
2-(alkylamido)thiazoleL1210IC₅₀4 - 8[1]
4-methylthiazoleK562 (Leukemia)-162 - 230 (effective conc.)[8]

GI₅₀: Concentration for 50% growth inhibition; IC₅₀: Concentration for 50% inhibition.

Conclusion and Future Directions

The structural components of this compound strongly suggest a mechanism of action as a redox-activated prodrug that induces cancer cell death through covalent modification of key proteins and induction of oxidative stress-mediated apoptosis. Its thiazole moieties provide a proven pharmacophore for targeting cancer-relevant pathways, while the disulfide bond offers a mechanism for selective intracellular activation.

Future research should focus on validating this proposed mechanism using the experimental protocols outlined herein. Key steps will include:

  • Synthesis and Characterization: Confirmation of the compound's structure and purity.

  • In Vitro Cytotoxicity Screening: Evaluation against a panel of cancer cell lines to determine its potency and selectivity.

  • Target Identification: Employing chemical proteomics approaches to identify the specific protein targets of the activated thiol monomer.

  • In Vivo Studies: Assessing the compound's efficacy and safety in preclinical animal models of cancer.

This in-depth guide provides a robust scientific framework to accelerate the investigation of this compound as a potential therapeutic agent.

References

  • Al-Ostoot, F.H., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available at: [Link]

  • Yilmaz, I., et al. (2024). Pro-apoptotic and mitochondria-disrupting effects of 4-methylthiazole in K562 leukemia cells: A mechanistic investigation. DOI. Available at: [Link]

  • Hartung, J., et al. (2005). 1,2-Bis[4-(4-chlorophenyl)-1,3-thiazol-2-yl]disulfane. ResearchGate. Available at: [Link]

  • Li, W., et al. (2012). Synthesis, Identification and Anti-Cancer Activity of 1-(4-methylpent-2-enyl)-2-(4-phenylbut-2-enyl)disulfane. PMC. Available at: [Link]

  • Li, W., et al. (2012). Synthesis and Effect on Human HepG2 Cells of 1,2-bis-(2-Methylallyl)disulfane. MDPI. Available at: [Link]

  • Kovylina, O., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate. Available at: [Link]

  • Cho, S.W., et al. (2016). Neuroprotective effects of N-adamantyl-4-methylthiazol-2-amine against amyloid β-induced oxidative stress in mouse hippocampus. PubMed. Available at: [Link]

  • Khan, I., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PMC - NIH. Available at: [Link]

  • Abdel-Sattar, A.A.M., et al. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. PubMed Central. Available at: [Link]

  • Laitinen, T., et al. (2018). Discovery of 12-Thiazole Abietanes as Selective Inhibitors of the Human Metabolic Serine Hydrolase hABHD16A. PMC - PubMed Central. Available at: [Link]

  • Naim, M.J., et al. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. Available at: [Link]

  • Gillani, S.Z., et al. (2022). Neuroprotective effects of 2-(2-thienyl) benzothiazoline on gross motor skill deficits in rotenone induced rat model of Parkinson's disease. ResearchGate. Available at: [Link]

  • Zaib, S., et al. (2022). Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][1][8]thiazin-2-yl]-N-arylacetamides: An In Silico and Biochemical Approach. NIH. Available at: [Link]

  • Sayed, A.R., et al. (2020). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. DDDT. Available at: [Link]

  • Alam, M.F., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

  • Osman, A.M., et al. (2021). Derivatives of 4-methyl-1,2,3-benzoxathiazine 2,2-dioxide as selective inhibitors of human carbonic anhydrases IX and XII over the cytosolic isoforms I and II. PMC - NIH. Available at: [Link]

  • Wang, Y., et al. (2021). Drug Release from Disulfide-Linked Prodrugs: Role of Thiol Agents. PubMed. Available at: [Link]

  • Hall, I.H., et al. (1998). Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine. PubMed. Available at: [Link]

  • Szymański, P., et al. (2007). Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound. PubMed. Available at: [Link]

  • Chlebowska-Tuz, J., et al. (2017). Inhibition of protein disulfide isomerase induces differentiation of acute myeloid leukemia cells. PubMed. Available at: [Link]

  • Matysiak, J., et al. (2013). Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT--an in vitro study. PubMed. Available at: [Link]

  • Petrou, A., et al. (2023). Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. MDPI. Available at: [Link]

  • Raj, V., et al. (2023). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Cadelis, M.M., et al. (2014). Largazole and Analogues with Modified Metal-Binding Motifs Targeting Histone Deacetylases: Synthesis and Biological Evaluation. PubMed Central. Available at: [Link]

Sources

Biological activity of thiazole disulfide compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Thiazole Disulfide Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring is a cornerstone scaffold in medicinal chemistry, present in numerous FDA-approved drugs and demonstrating a vast spectrum of pharmacological activities.[1][2] Concurrently, the disulfide bond, a reversible covalent linkage, is a critical functional group in biological systems, governing protein structure and redox signaling. The strategic combination of these two moieties into a single molecular entity—the thiazole disulfide compound—presents a compelling frontier in drug discovery. This guide synthesizes the current understanding of thiazole derivatives' biological activities with the unique mechanistic possibilities offered by the disulfide bond. We will explore the primary therapeutic areas, delve into the molecular mechanisms of action, present validated experimental protocols for activity assessment, and offer insights into the future trajectory of this promising class of compounds.

The Pharmacophoric Power of Thiazole and Disulfide Moieties

The therapeutic versatility of thiazole-based compounds stems from the ring's unique electronic properties and its ability to act as a bioisostere for other functional groups, enabling interactions with a wide array of biological targets.[1][3] Thiazole derivatives are known to possess anticancer, antimicrobial, anti-inflammatory, antioxidant, and anticonvulsant properties, among others.[1][3]

The disulfide bond (-S-S-), on the other hand, introduces a distinct reactive and regulatory capability. Its significance is twofold:

  • Redox Modulation: Disulfide bonds can participate in thiol-disulfide exchange reactions with cysteine residues in proteins.[4] This allows them to covalently modify enzyme active sites, allosteric sites, or regulatory proteins, thereby altering their function.[5]

  • Induction of Oxidative Stress: The metabolism of disulfide compounds can perturb the cellular redox balance, leading to an increase in reactive oxygen species (ROS). While excessive ROS can be damaging, in the context of cancer therapy, this can be a potent mechanism for inducing apoptosis in malignant cells.[6]

The combination of the thiazole scaffold for target recognition and the disulfide bond as a reactive or redox-modulating "warhead" forms the basis of the therapeutic potential of thiazole disulfide compounds.

Core Biological Activities & Mechanistic Insights

Anticancer Activity

Thiazole derivatives are potent anticancer agents that act through diverse mechanisms, including the inhibition of key signaling proteins, induction of apoptosis, and cell cycle arrest.[7][8]

Mechanism of Action: The anticancer effect of thiazole compounds is often attributed to their ability to inhibit protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are crucial for tumor growth and angiogenesis.[7][9] They can also interfere with microtubule function, trigger cell cycle arrest, and activate apoptotic pathways.[2][7]

The introduction of a disulfide bond can enhance these activities. For instance, a thiazole disulfide molecule could target a cysteine residue in the active site of a key enzyme like a cysteine protease (e.g., caspases involved in apoptosis) or a kinase.[10] This covalent interaction can lead to irreversible inhibition, a highly desirable trait for anticancer drugs. Furthermore, by inducing ROS, these compounds can push cancer cells, which often have a compromised antioxidant system, into a state of lethal oxidative stress.[6] For example, studies on bis(2-amino-4-phenyl-5-thiazolyl) disulfides have explored their cytotoxic potential.[11]

Quantitative Data Presentation:

The following table summarizes the cytotoxic activity of representative thiazole derivatives (as specific data for many thiazole disulfides are limited) against common cancer cell lines.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Hydrazinyl-ThiazoleMCF-7 (Breast)2.57[7]
Hydrazinyl-ThiazoleHepG2 (Liver)7.26[7]
Thiazole-Coumarin HybridA-549 (Lung)0.025[9]
Thiazole-Coumarin HybridMCF-7 (Breast)0.029[9]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity and, by extension, cytotoxicity.

  • Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Step-by-Step Methodology:

    • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the thiazole disulfide compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Visualization of an Anticancer Signaling Pathway

EGFR_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds PI3K PI3K EGFR->PI3K Activates Thiazole_Disulfide Thiazole Disulfide Compound Thiazole_Disulfide->EGFR Inhibits ROS Increased ROS Thiazole_Disulfide->ROS Induces AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation ROS->Apoptosis Triggers

Caption: EGFR signaling pathway and potential inhibition points for thiazole disulfide compounds.

Antimicrobial Activity

The thiazole core is a key component of many antimicrobial agents, including penicillins and sulfathiazole.[11][12]

Mechanism of Action: Thiazole derivatives exert their antimicrobial effects by inhibiting essential bacterial enzymes or processes.[13] The disulfide component can augment this activity by targeting microbial thiol-containing enzymes, which are crucial for bacterial survival and virulence, or by disrupting the microbial cell membrane. The conversion of cysteine to thiazole is a key step in the biosynthesis of some antimicrobial peptides, highlighting the intrinsic link between these moieties in nature.[14]

Quantitative Data Presentation:

Compound ClassBacterial StrainMIC (µg/mL)Reference
2,5-disubstituted thiazoleMRSA0.7-2.8[1]
PhenylthiazoleS. aureus3.125[2]
PhenylthiazoleB. thuringiensis6.25[2]
Naphthoquinone-thiazole hybridAntifungal0.5[15]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. Growth is assessed by turbidity after a defined incubation period.

  • Step-by-Step Methodology:

    • Inoculum Preparation: Culture the test bacterium (e.g., Staphylococcus aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the thiazole disulfide compound in MHB.

    • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Controls: Include a positive control well (bacteria in MHB without compound) and a negative control well (MHB only).

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Visualization of Antimicrobial Screening Workflow

Antimicrobial_Workflow Start Start: Thiazole Disulfide Library Screening Primary Screening (e.g., Disk Diffusion) Start->Screening MIC MIC Determination (Broth Microdilution) Screening->MIC Active Inactive Inactive Screening->Inactive Inactive MBC MBC Determination MIC->MBC Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition) MIC->Mechanism Hit Identify Hit Compound(s) MBC->Hit Mechanism->Hit

Caption: A typical workflow for screening and identifying active antimicrobial compounds.

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases, and thiazole derivatives have shown significant promise as anti-inflammatory agents.[16][17]

Mechanism of Action: Many thiazole compounds exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key to the arachidonic acid cascade that produces pro-inflammatory prostaglandins and leukotrienes.[16] The disulfide bond can contribute by modulating the activity of redox-sensitive inflammatory signaling proteins, such as NF-κB. Additionally, some thiazole derivatives have been shown to reduce nitric oxide (NO) synthesis by inhibiting inducible nitric oxide synthase (iNOS), a key inflammatory mediator.[18]

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.

  • Principle: The peroxidase component of COX catalyzes the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid. The rate of color development is measured spectrophotometrically.

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare assay buffer, heme, and solutions of purified COX-1 and COX-2 enzymes.

    • Plate Setup: In a 96-well plate, add assay buffer, heme, and the enzyme (either COX-1 or COX-2) to respective wells.

    • Inhibitor Addition: Add the thiazole disulfide compound at various concentrations to the inhibitor wells. Include a known inhibitor (e.g., Celecoxib for COX-2) as a positive control.

    • Initiate Reaction: Add arachidonic acid to all wells to start the reaction.

    • Read Absorbance: Immediately begin monitoring the absorbance at 590-620 nm every minute for 5-10 minutes.

    • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition caused by the test compound relative to the no-inhibitor control and calculate the IC₅₀ value.[19]

Conclusion and Future Perspectives

The strategic hybridization of the versatile thiazole scaffold with the redox-active disulfide bond offers a powerful platform for the development of novel therapeutics. While the literature on compounds specifically containing both moieties is still emerging, the foundational knowledge of each component's biological activity provides a strong rationale for their combined potential. The ability of the disulfide to engage in covalent interactions via thiol-disulfide exchange or to modulate the cellular redox environment can confer unique mechanistic advantages, including increased potency, irreversible inhibition, and novel modes of action against cancer, microbial infections, and inflammatory conditions.

Future research should focus on the rational design and synthesis of diverse thiazole disulfide libraries and their systematic evaluation using the robust protocols outlined in this guide. A deeper investigation into their interaction with specific cysteine-containing proteins and their impact on cellular redox signaling will be critical to unlocking their full therapeutic potential.

References

  • Landge, S., et al. (n.d.). Antimicrobial activity of some novel heterocyclic compounds. Wisdom Library. Retrieved from [Link]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Retrieved from [Link]

  • Ayati, A., et al. (2019). Thiazole Ring—A Biologically Active Scaffold. PMC. Retrieved from [Link]

  • Atal, N., & Erat, T. (2018). Investigation of Thiol/Disulfide Balance and Oxidative DNA Damage in Patients Experiencing Avalanche Disaster and with a Diagnosis of Post-Traumatic Stress Disorder. PMC. Retrieved from [Link]

  • Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials. (2021). Encyclopedia.pub. Retrieved from [Link]

  • Oniga, O., et al. (2013). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. PubMed. Retrieved from [Link]

  • Ali, S. H., & Sayed, A. R. (2020). Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. Retrieved from [Link]

  • Kumar, D. (2020). OVERVIEW OF THIAZOLE AND THEIR DERIVATIVES HAVING ANTIMICROBIAL ACTIVITY. ResearchGate. Retrieved from [Link]

  • Youssif, B. G., et al. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. PubMed Central. Retrieved from [Link]

  • El-Faham, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Retrieved from [Link]

  • Sharma, P., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Retrieved from [Link]

  • Al-Ostath, R. A., et al. (2023). Thiazole derivatives: prospectives and biological applications. ResearchGate. Retrieved from [Link]

  • Pelageev, D. N., et al. (2024). Synthesis and Anticancer Activities of Some Thiazole Derivatives. ResearchGate. Retrieved from [Link]

  • DPPH Antioxidant Assay. (n.d.). G-Biosciences. Retrieved from [Link]

  • Khan, I., et al. (2022). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. Retrieved from [Link]

  • Sargsyan, A., et al. (2022). 1,2,4-Thiadiazolidin-3,5-Diones as Inhibitors of Cysteine Proteases. MDPI. Retrieved from [Link]

  • Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Retrieved from [Link]

  • Fass, J., et al. (2013). Oxidant Sensing by Reversible Disulfide Bond Formation. PMC. Retrieved from [Link]

  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PMC. Retrieved from [Link]

  • Tsolaki, E., & Geronikaki, A. (2020). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. MDPI. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. (2018). ResearchGate. Retrieved from [Link]

  • Rana, A., et al. (2024). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. Retrieved from [Link]

  • Koehnke, J., et al. (2022). Micrococcin cysteine-to-thiazole conversion through transient interactions between a scaffolding protein and two modification enzymes. PubMed Central. Retrieved from [Link]

  • Bach, H., & Zipse, H. (2006). Mechanism of Thiolate−Disulfide Interchange Reactions in Biochemistry. ACS Publications. Retrieved from [Link]

  • Gasteiger, E., et al. (2021). Experimental Approaches for Investigating Disulfide-Based Redox Relays in Cells. Retrieved from [Link]

  • DPPH Antioxidant Assay Kit D678 manual. (n.d.). Dojindo. Retrieved from [Link]

  • Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. ResearchGate. Retrieved from [Link]

  • de Oliveira, C. B., et al. (2021). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PMC. Retrieved from [Link]

  • Koehnke, J., et al. (2022). Micrococcin cysteine-to-thiazole conversion through transient interactions between the scaffolding protein TclI and the modification enzymes TclJ and TclN. ASM Journals. Retrieved from [Link]

  • Alam, M. S., et al. (2021). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. PMC. Retrieved from [Link]

  • Pereira, C. (2014). How can I assay cyclooxygenase pathway inhibition for plant extracts?. ResearchGate. Retrieved from [Link]

  • Singh, P., et al. (2023). A review on progress of thiazole derivatives as potential anti-inflammatory agents. ResearchGate. Retrieved from [Link]

  • Ghotaslou, R., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC. Retrieved from [Link]

  • Bach, H., & Zipse, H. (2006). Mechanism of Thiolate−Disulfide Interchange Reactions in Biochemistry. ResearchGate. Retrieved from [Link]

  • DPPH Assay: Principle, Applications, and Complete Guide. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Uivarosi, V., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. MDPI. Retrieved from [Link]

  • Gregory, A. M., & Thordarson, P. (2020). Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. MDPI. Retrieved from [Link]

  • Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents. (n.d.). Bentham Science. Retrieved from [Link]

  • Gregory, A. M., & Thordarson, P. (2020). Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. PMC. Retrieved from [Link]

  • Sharma, P. C., et al. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. PubMed. Retrieved from [Link]

  • L-Recio, M., et al. (2016). On the mechanism of spontaneous thiol–disulfide exchange in proteins. RSC Publishing. Retrieved from [Link]

  • Koehnke, J., et al. (2022). Micrococcin cysteine-to-thiazole conversion through transient interactions between the scaffolding protein TclI and the modification enzymes TclJ and TclN. ResearchGate. Retrieved from [Link]

  • Antioxidant Assays. (n.d.). ResearchGate. Retrieved from [Link]

  • Ballo, N., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals. Retrieved from [Link]

  • Acar, Ç., et al. (2023). Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. DergiPark. Retrieved from [Link]

  • In silico design, synthesis, & testing of Cyclooxygenase (COX) inhibitors. (2022). YouTube. Retrieved from [Link]

Sources

"1,2-Bis(4-methylthiazol-2-yl)disulfane" potential therapeutic targets

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Therapeutic Targets of 1,2-Bis(4-methylthiazol-2-yl)disulfane

Executive Summary

The heterocyclic compound this compound represents a compelling starting point for therapeutic agent discovery. Its structure, featuring two 4-methylthiazole moieties linked by a disulfide bridge, combines a proven pharmacophore (the thiazole ring) with a reactive, functionally significant disulfide bond. The thiazole nucleus is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs with activities spanning anticancer, antimicrobial, and anti-inflammatory applications.[1][2][3] The disulfide bond is a key feature in natural products like allicin and is known to interact with biological systems, primarily through thiol-disulfide exchange with protein cysteine residues.[4][5] This guide synthesizes the available data on related structures to propose and explore the most promising therapeutic targets for this molecule, outlining robust experimental workflows for their validation. We will delve into its potential as an anticancer, antimicrobial, and neuroprotective agent, grounded in the compound's inherent chemical reactivity and structural motifs.

Molecular Architecture and Rationale for Therapeutic Investigation

The therapeutic potential of this compound is intrinsically linked to its two primary chemical features:

  • The Thiazole Ring: This five-membered heterocycle is a privileged scaffold in drug design.[3][6] Its aromaticity and ability to participate in hydrogen bonding and other non-covalent interactions allow it to bind to a wide array of biological targets. Thiazole-containing drugs are approved as antineoplastics (Dasatinib), antivirals (Ritonavir), and anti-inflammatories (Meloxicam), demonstrating its versatility.[1][3]

  • The Disulfide Bridge (-S-S-): This functional group is the molecule's reactive center. Disulfide bonds are known to undergo thiol-disulfide exchange, a reversible covalent reaction with the thiol side chains of cysteine residues in proteins. This interaction can potently and specifically modulate protein function, making cysteine-rich proteins primary potential targets. This mechanism is central to the activity of several natural and synthetic compounds.[4]

The combination of these two motifs suggests that this compound could act as a targeted covalent modulator of proteins, with the thiazole rings guiding the molecule to specific binding pockets and the disulfide bond executing the functional modulation.

Primary Therapeutic Area: Oncology

The most promising application for disulfide- and thiazole-containing compounds is in oncology.[6][7] Several plausible mechanisms, centered on the induction of apoptosis and cell cycle arrest, position this compound as a strong candidate for anticancer drug development.

Proposed Target Pathway: Induction of the Intrinsic Apoptotic Pathway

Many disulfide-containing compounds, including those derived from natural sources like garlic, exert their anticancer effects by inducing programmed cell death (apoptosis).[5][8] The central executioners of apoptosis are a family of cysteine-dependent proteases known as caspases.[9] We hypothesize that this compound triggers apoptosis via the mitochondrial (intrinsic) pathway by disrupting cellular redox homeostasis and directly or indirectly activating pro-apoptotic proteins.

Causality of the Proposed Mechanism: The disulfide bond can react with intracellular thiols like glutathione (GSH), depleting the cell's primary antioxidant buffer. This leads to an accumulation of Reactive Oxygen Species (ROS), which causes mitochondrial damage. Damaged mitochondria release Cytochrome C into the cytoplasm, which binds to Apaf-1 to form the apoptosome, leading to the activation of initiator Caspase-9 and, subsequently, executioner Caspase-3.[10][11] Activated Caspase-3 then cleaves a host of cellular substrates, leading to the morphological changes characteristic of apoptosis. Studies on related 4-methylthiazole compounds have confirmed their ability to induce apoptosis in leukemia cells through mitochondrial disruption, upregulation of pro-apoptotic proteins like BAX and BAK, and activation of Caspase-3.[10][11]

Visualizing the Proposed Apoptotic Pathway: ```dot digraph "Apoptosis_Pathway" { graph [fontname="Arial", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

}

Caption: Proposed activation of the Nrf2 antioxidant pathway.

Experimental Workflow for Neuroprotective Activity
  • Objective: Assess the ability of the compound to protect neuronal cells from oxidative stress-induced death.

  • Method:

    • Use a human neuroblastoma cell line (e.g., SH-SY5Y).

    • Pre-treat cells with various concentrations of this compound for several hours.

    • Induce neurotoxicity by exposing cells to an oxidative stressor like hydrogen peroxide (H₂O₂), glutamate, or amyloid-β peptide. [12][13] * Assess cell viability 24 hours later using an MTT assay.

  • Endpoint: A significant increase in cell viability in the pre-treated groups compared to the group treated with the neurotoxin alone indicates neuroprotection.

  • Objective: Confirm activation of the Nrf2 pathway.

  • Method:

    • Treat SH-SY5Y cells with the compound.

    • After treatment (e.g., 6-24 hours), lyse the cells and perform Western blot analysis for Nrf2 and HO-1.

  • Endpoint: A dose-dependent increase in the protein levels of Nrf2 and HO-1 would validate the proposed mechanism.

General Experimental Workflow Diagram:

Target_Validation_Workflow Start Compound Synthesis & Characterization Screening Primary Screening (e.g., Cytotoxicity, MIC) Start->Screening Decision Activity Observed? Screening->Decision Stop End Project Decision->Stop No Mech_Assays Secondary Mechanistic Assays (e.g., Apoptosis, Nrf2 activation) Decision->Mech_Assays Yes Target_ID Target Identification & Validation (e.g., Western Blot, Activity Assays) Mech_Assays->Target_ID Lead_Opt Lead Optimization Target_ID->Lead_Opt

Caption: A generalized workflow for validating therapeutic targets.

Conclusion and Future Directions

This compound is a molecule of significant therapeutic interest due to its hybrid structure. The confluence of a privileged thiazole scaffold and a reactive disulfide bond provides a strong rationale for investigating its potential in oncology, infectious diseases, and neuroprotection. The primary proposed mechanism of action across these fields is the targeted modulation of cysteine-containing proteins, leading to the induction of apoptosis in cancer cells, inactivation of essential enzymes in microbes, or activation of protective antioxidant pathways in neurons. The experimental workflows detailed in this guide provide a clear, logical, and robust framework for validating these hypotheses and advancing this promising compound through the early stages of the drug discovery pipeline.

References

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). ResearchGate. [Link]

  • Thiazole Ring—A Biologically Active Scaffold. (2021). National Center for Biotechnology Information (NCBI). [Link]

  • Synthesis of symmetrical disulfides from thiazole with S2Cl2. (2023). ResearchGate. [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Biological Potential of Thiazole Derivatives of Synthetic Origin. (2023). ResearchGate. [Link]

  • 1,2Bis[4-(4-chlorophenyl)-1,3-thiazol-2-yl]disulfane. (2005). ResearchGate. [Link]

  • Synthesis, Identification and Anti-Cancer Activity of 1-(4-Methylpent-2-enyl)-2-(4-phenylbut-2-enyl)disulfane. (2015). National Center for Biotechnology Information (NCBI). [Link]

  • Synthesis and Effect on Human HepG2 Cells of 1,2-bis-(2-Methylallyl)disulfane. (2012). National Center for Biotechnology Information (NCBI). [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). National Center for Biotechnology Information (NCBI). [Link]

  • Pro-apoptotic and mitochondria-disrupting effects of 4-methylthiazole in K562 leukemia cells: A mechanistic investigation. (2024). ScienceDirect. [Link]

  • Neuroprotective effects of N-adamantyl-4-methylthiazol-2-amine against amyloid β-induced oxidative stress in mouse hippocampus. (2017). PubMed. [Link]

  • Synthesis and Effect on Human HepG2 Cells of 1,2-bis-(2-Methylallyl)disulfane. (2012). MDPI. [Link]

  • Pro-apoptotic and mitochondria-disrupting effects of 4-methylthiazole in K562 leukemia cells: A mechanistic investigation. (2024). PubMed. [Link]

  • Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. (2021). Arabian Journal of Chemistry. [Link]

  • Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound. (2007). PubMed. [Link]

  • Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT--an in vitro study. (2013). National Library of Medicine. [Link]

  • Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. (2014). PubMed. [Link]

  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. (2021). National Center for Biotechnology Information (NCBI). [Link]

  • Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT - An in vitro study. (2013). Annals of Agricultural and Environmental Medicine. [Link]

  • Synthesis, antibacterial, antioxidant activity and QSAR studies of novel 2-arylidenehydrazinyl-4-arylthiazole analogues. (2014). PubMed. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 1,2-Bis(4-methylthiazol-2-yl)disulfane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential spectroscopic methodologies required for the structural elucidation and characterization of the novel heterocyclic disulfide, 1,2-Bis(4-methylthiazol-2-yl)disulfane. This document is intended for researchers and professionals in drug development and materials science who are engaged in the synthesis and analysis of new chemical entities. We will delve into the practical and theoretical considerations for utilizing Mass Spectrometry, Infrared (IR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Introduction and Molecular Overview

This compound is a symmetrical disulfide molecule featuring two 4-methylthiazole rings linked by a disulfide bridge. Thiazole derivatives are of significant interest in medicinal chemistry due to their presence in numerous pharmacologically active compounds.[1] The disulfide linkage is also a key functional group in various biological systems and drug molecules. A thorough spectroscopic characterization is paramount to confirm the molecular structure, assess purity, and provide a foundational dataset for further research and development.

The synthesis of this class of compounds typically involves the oxidation of the corresponding thiol (2-mercapto-4-methylthiazole). While various synthetic routes to mercaptothiazoles and their derivatives have been reported, a common approach involves the reaction of precursor molecules with reagents like potassium thiocyanate.[2][3]

Mass Spectrometry (MS)

Mass spectrometry is the cornerstone of molecular weight determination and fragmentation analysis, providing unequivocal evidence of a compound's identity.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Ionization Mode: Acquire data in positive ion mode, as the nitrogen atoms in the thiazole rings are readily protonated.

  • Data Acquisition: Scan a mass range of m/z 100-500.

Expected Data and Interpretation

The primary objective is to identify the protonated molecular ion [M+H]⁺. The theoretical exact mass of C₈H₈N₂S₄ is 260.9601 Da. Therefore, the high-resolution mass spectrum should exhibit a prominent peak corresponding to an m/z of approximately 261.9679. The isotopic pattern should also be analyzed to confirm the presence of four sulfur atoms.

Table 1: Predicted Mass Spectrometry Data

ParameterPredicted ValueRationale
Molecular Formula C₈H₈N₂S₄Based on the molecular structure.
Exact Mass 260.9601Sum of the exact masses of the constituent atoms.
[M+H]⁺ (m/z) 261.9679Protonated molecular ion.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.

Expected Data and Interpretation

The IR spectrum will provide key information about the thiazole ring and the disulfide bond. While the S-S stretch is often weak and difficult to observe, the vibrations of the thiazole ring are typically well-defined.

Table 2: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentJustification
~1570-1610MediumC=N stretchCharacteristic of the thiazole ring.[4]
~1400-1500Medium-StrongC=C stretchAromatic-like ring stretching.
~850-870MediumC=S related vibrationsOften observed in thiazole-containing compounds.[4]
~450-550WeakS-S stretchDisulfide bonds exhibit weak absorption in this region.

The absence of a strong S-H stretching band around 2550 cm⁻¹ is crucial for confirming the formation of the disulfide from the thiol precursor.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems.

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as methanol or ethanol.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the wavelength range from 200 to 600 nm.

Expected Data and Interpretation

The thiazole rings constitute a conjugated system. The spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions. These bands are often observed in the 250-450 nm range for similar heterocyclic systems.[5][6] The presence of these absorption bands can be indicative of the electronic structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.

Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_interpretation Structural Elucidation synthesis Synthesize & Purify This compound proton 1H NMR synthesis->proton Dissolve in CDCl3 carbon 13C NMR proton->carbon dept DEPT-135 carbon->dept cosy COSY dept->cosy hsqc HSQC cosy->hsqc hmbc HMBC hsqc->hmbc structure Confirm Structure hmbc->structure

Caption: NMR experimental workflow for structural confirmation.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Due to the molecule's symmetry, only two signals are expected in the ¹H NMR spectrum.

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~6.8-7.0Singlet (s) or Quartet (q)1HH-5The chemical shift for the single proton on the thiazole ring is expected in this region.[7][8] It may appear as a quartet due to long-range coupling with the methyl protons.
~2.4-2.5Singlet (s) or Doublet (d)3H-CH₃The methyl group protons on the thiazole ring.[7][9] It may appear as a doublet if coupled to the H-5 proton.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The symmetry of the molecule will also simplify the ¹³C NMR spectrum, with four distinct carbon signals anticipated.

Note: A visual representation of the molecule with numbered carbons would be placed here to correspond with Table 4. For the purpose of this guide, we will use standard thiazole numbering (S=1, N=3).

Table 4: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (δ, ppm)Carbon AssignmentRationale
~165-170C-2The carbon atom bonded to two heteroatoms (S and N) and the disulfide group is expected to be significantly downfield.
~148-152C-4The carbon atom of the C=N bond, also bearing the methyl group.
~110-115C-5The carbon atom of the C=C bond, bonded to a proton.
~17-19-CH₃The methyl carbon, expected in the typical aliphatic region.[9]

Conclusion

The combination of Mass Spectrometry, FT-IR, UV-Vis, and a full suite of NMR experiments provides a robust and self-validating system for the complete characterization of this compound. Each technique offers complementary information that, when synthesized, allows for the unambiguous confirmation of the molecule's structure and purity. This comprehensive spectroscopic dataset is essential for any further investigation into the chemical, biological, or material properties of this compound.

References

  • Synthetic route for the mercaptothiazole derivatives structure. - ResearchGate. Available at: [Link]

  • The UV-Vis spectra of HL (light red), 1 (light orange), and 2 (light blue) in MeOH solutions. - ResearchGate. Available at: [Link]

  • Synthesis, Identification and Anti-Cancer Activity of 1-(4-Methylpent-2-enyl)-2-(4-phenylbut-2-enyl)disulfane - MDPI. Available at: [Link]

  • molbank - Semantic Scholar. Available at: [Link]

  • Synthesis and Effect on Human HepG2 Cells of 1,2-bis-(2-Methylallyl)disulfane - MDPI. Available at: [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - NIH. Available at: [Link]

  • Electronic Supporting Information - The Royal Society of Chemistry. Available at: [Link]

  • Syntheses of 2-mercapto-4-substituted imidazole derivatives with antiinflammatory properties. - Sci-Hub. Available at: [Link]

  • Synthesis, Characterization and Evaluation of Some Novel 2-Mercaptobenzothiazole Derivatives: In Silico and Experimental Approach: Pharmaceutical Science-Medicinal chemistry - ResearchGate. Available at: [Link]

  • Synthesis and In Silico Evaluation of Some New 2,4-Disubstituted Thiazole Derivatives. Available at: [Link]

  • The UV-Vis spectra of HL (light red), 1 (light orange), and 2 (light blue) in MeOH solutions. - ResearchGate. Available at: [Link]

  • Fig. 2 The UV-Vis spectra recorded in water/ethanol of 1 and H 2 [H 4... - ResearchGate. Available at: https://www.researchgate.net/figure/The-UV-Vis-spectra-recorded-in-water-ethanol-of-1-and-H-2-H-4-L-1-left-and-2-and_fig-2_230869389
  • 1,2Bis[4-(4-chlorophenyl)-1,3-thiazol-2-yl]disulfane | Request PDF - ResearchGate. Available at: [Link]

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PubMed. Available at: [Link]

  • Benzothiazole, 2,2'-dithiobis- - the NIST WebBook. Available at: [Link]

  • Largazole and Analogues with Modified Metal-Binding Motifs Targeting Histone Deacetylases: Synthesis and Biological Evaluation - PubMed Central. Available at: [Link]

  • Bis(4H-1,2,4-triazol-3-yl)disulfane - PubMed. Available at: [Link]

  • (E)-3-(2-(4-methylthiazol-2-yl)hydrazineylidene)chromane-2,4-dione - MDPI. Available at: [Link]

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - MDPI. Available at: [Link]

  • 4,7-Bis(dodecylthio)-[2][4][10]thiadiazolo[3,4-c]pyridine - MDPI. Available at: [Link]

  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones - ResearchGate. Available at: [Link]

  • Superimposed 1 H NMR spectra of CBZ-thiol and CBZ-disulfide showing difference of multiplicity of methylene groups attached to sulfur. - ResearchGate. Available at: [Link]

  • Synthesis of 2-(5'-phenylthien-2'-yl)benzothiazole - The Royal Society of Chemistry. Available at: [Link]

Sources

An In-depth Technical Guide to 1,2-Bis(4-methylthiazol-2-yl)disulfane: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs and a vast array of compounds with diverse pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of 1,2-Bis(4-methylthiazol-2-yl)disulfane, a molecule of significant interest due to the convergence of the bioactive thiazole ring and the versatile disulfide linkage. While direct literature on this specific molecule is nascent, this document synthesizes information from analogous structures and foundational chemical principles to provide a robust framework for its synthesis, characterization, and potential applications in drug discovery. We will explore the synthetic pathways, predicted physicochemical properties, and the anticipated biological activities, offering a forward-looking perspective for researchers in the field.

Introduction: The Thiazole Moiety in Drug Discovery

The five-membered heterocyclic compound, thiazole, containing both sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties.[1][2] The presence of the thiazole ring in clinically used drugs such as the antiretroviral Ritonavir and the anticancer agent Dasatinib underscores its importance in the development of novel therapeutics.[3][4] The disulfide bond, on the other hand, is a key functional group in various natural products and plays a crucial role in biological systems, particularly in protein structure and redox regulation. The combination of these two moieties in this compound presents a compelling case for its investigation as a potential therapeutic agent.

Synthesis of this compound

The most probable and efficient synthetic route to this compound involves the oxidative dimerization of its corresponding thiol precursor, 2-mercapto-4-methylthiazole. This approach is well-documented for the synthesis of various disulfides, including the analogous 2,2'-dithiobis(benzothiazole) (MBTS) from 2-mercaptobenzothiazole (MBT).[5][6][7][8]

Synthesis of the Precursor: 2-Mercapto-4-methylthiazole

The synthesis of 2-mercapto-4-methylthiazole can be achieved through several established methods. A common approach involves the reaction of chloroacetone with a thiourea derivative.

Experimental Protocol: Synthesis of 2-Mercapto-4-methylthiazole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea in a suitable solvent such as ethanol.

  • Addition of Reactant: To the stirred solution, add chloroacetone dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-mercapto-4-methylthiazole.

Oxidation to this compound

The oxidation of the thiol group in 2-mercapto-4-methylthiazole to form the disulfide linkage is a critical step. Various oxidizing agents can be employed for this transformation.

Experimental Protocol: Oxidation of 2-Mercapto-4-methylthiazole

  • Dissolution: Dissolve the synthesized 2-mercapto-4-methylthiazole in an appropriate solvent. The choice of solvent will depend on the oxidizing agent used.

  • Oxidation: Introduce the oxidizing agent to the solution. Common oxidants for this type of reaction include:

    • Hydrogen Peroxide (H₂O₂): A green and efficient oxidant. The reaction is typically carried out in an aqueous or alcoholic medium.

    • Iodine (I₂): A mild oxidizing agent, often used in the presence of a base like sodium bicarbonate.

    • Air/Oxygen: In the presence of a catalyst, such as a metal complex, or under basic conditions, atmospheric oxygen can effect the oxidation.

  • Monitoring: The reaction progress should be monitored by TLC to determine the point of complete consumption of the starting thiol.

  • Isolation and Purification: Upon completion, the reaction mixture is worked up to isolate the crude this compound. This may involve extraction, washing, and drying of the organic layer. The final product can be purified by column chromatography or recrystallization to achieve high purity.

Synthesis_Workflow Thiourea Thiourea Reaction1 Reaction with Chloroacetone Thiourea->Reaction1 Chloroacetone Chloroacetone Chloroacetone->Reaction1 Precursor 2-Mercapto-4-methylthiazole Reaction1->Precursor Reaction2 Oxidation Precursor->Reaction2 Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂, I₂) Oxidizing_Agent->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Synthetic workflow for this compound.

Physicochemical Properties

PropertyPredicted Value/CharacteristicBasis for Prediction
Molecular Formula C₈H₈N₂S₄Structural analysis
Molecular Weight 260.43 g/mol Calculation from atomic weights
Appearance Likely a pale yellow to white crystalline solidAnalogy with similar disulfide compounds[9]
Melting Point Expected to be a solid with a defined melting pointGeneral property of crystalline organic compounds
Solubility Likely soluble in organic solvents (e.g., DMSO, DMF, Chloroform), sparingly soluble in waterPresence of nonpolar thiazole rings and disulfide bond
Stability Stable under normal conditions; may undergo reduction of the disulfide bond in the presence of reducing agentsKnown chemistry of disulfide bonds

Potential Biological Activities and Therapeutic Applications

The therapeutic potential of this compound can be inferred from the extensive research on thiazole derivatives and organosulfur compounds.

Anticancer Activity

Thiazole-containing compounds are well-recognized for their anticancer properties.[2][10] They can exert their effects through various mechanisms, including the inhibition of kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis.[10] For instance, some 2-aminothiazole derivatives have shown potent inhibitory activity against a range of human cancer cell lines.[10] Disulfides, such as those derived from garlic, have also been reported to inhibit cancer cell proliferation and induce apoptosis.[11][12] The combination of these two pharmacophores in this compound suggests a strong potential for anticancer activity.

Potential Mechanisms of Anticancer Action:

  • Kinase Inhibition: The thiazole ring can interact with the ATP-binding site of various kinases involved in cancer cell signaling.

  • Induction of Apoptosis: The compound may trigger programmed cell death through intrinsic or extrinsic pathways, potentially involving the modulation of Bcl-2 family proteins and caspase activation.[10][12]

  • Generation of Reactive Oxygen Species (ROS): Disulfide-containing compounds can disrupt the cellular redox balance, leading to increased ROS levels and subsequent oxidative stress-induced cell death in cancer cells.

Anticancer_Mechanism Molecule This compound Kinase Kinase Inhibition Molecule->Kinase Apoptosis Apoptosis Induction Molecule->Apoptosis ROS ROS Generation Molecule->ROS Cell_Cycle_Arrest Cell Cycle Arrest Kinase->Cell_Cycle_Arrest Cell_Death Cancer Cell Death Apoptosis->Cell_Death DNA_Damage DNA Damage ROS->DNA_Damage Cell_Cycle_Arrest->Cell_Death DNA_Damage->Apoptosis

Caption: Potential anticancer mechanisms of this compound.

Antimicrobial Activity

Thiazole derivatives have a long history as antimicrobial agents.[3] They can inhibit essential microbial enzymes or disrupt cell wall synthesis. The disulfide bond can also contribute to antimicrobial effects by reacting with thiol groups in microbial proteins and enzymes, thereby inactivating them. This dual-action potential makes this compound a promising candidate for the development of new antibacterial and antifungal drugs.

Future Directions and Drug Development

The exploration of this compound in a drug development context would involve a systematic evaluation of its biological activities.

Experimental Workflow for Preclinical Evaluation:

  • In Vitro Screening:

    • Cytotoxicity Assays: Evaluate the compound's effect on the proliferation of a panel of cancer cell lines (e.g., MTT assay).

    • Antimicrobial Assays: Determine the minimum inhibitory concentration (MIC) against a range of pathogenic bacteria and fungi.

  • Mechanism of Action Studies:

    • If active in cancer screens, investigate the underlying mechanism (e.g., kinase inhibition assays, apoptosis assays, cell cycle analysis).

    • If active in antimicrobial screens, explore the mode of action (e.g., enzyme inhibition, cell membrane integrity assays).

  • In Vivo Efficacy Studies:

    • Test the compound in animal models of cancer or infectious diseases to assess its therapeutic efficacy.

  • ADME/Tox Studies:

    • Evaluate the absorption, distribution, metabolism, excretion, and toxicity profile of the compound to determine its drug-like properties.

Drug_Development_Workflow Synthesis Synthesis & Purification In_Vitro In Vitro Screening (Cytotoxicity, Antimicrobial) Synthesis->In_Vitro MOA Mechanism of Action Studies In_Vitro->MOA If Active In_Vivo In Vivo Efficacy (Animal Models) MOA->In_Vivo ADMETox ADME/Tox Studies In_Vivo->ADMETox Lead_Optimization Lead Optimization ADMETox->Lead_Optimization

Caption: Preclinical drug development workflow for novel compounds.

Conclusion

This compound represents a molecule of high interest at the intersection of thiazole and disulfide chemistry. While direct experimental data is currently limited, this guide provides a comprehensive, scientifically-grounded framework for its synthesis and potential therapeutic applications. Based on the well-established biological activities of its constituent moieties, this compound is a promising candidate for further investigation, particularly in the fields of oncology and infectious diseases. The outlined synthetic routes and experimental workflows offer a clear path for researchers to embark on the exploration of this intriguing molecule.

References

  • Synthesis, Identification and Anti-Cancer Activity of 1-(4-Methylpent-2-enyl)-2-(4-phenylbut-2-enyl)disulfane. PMC. [Link]

  • Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review. Preprints.org.
  • A review on thiazole based compounds & it's pharmacological activities. AIMS Press.
  • Oxidation of 2-Mercaptobenzothiazole in Latex Gloves and Its Possible Haptenation Pathway. CDC Stacks. [Link]

  • Oxidation of 2-mercaptobenzothiazole in latex gloves and its possible haptenation pathway. PubMed. [Link]

  • Synthesis And Pharmacological Evaluation Of Novel Thiazole Derivatives. ResearchGate. [Link]

  • Synthetic route for the mercaptothiazole derivatives structure. ResearchGate. [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
  • Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. [Link]

  • Oxidation of 2-Mercaptobenzothiazole in Latex Gloves and Its Possible Haptenation Pathway. CDC Stacks. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
  • Oxidation of 2-Mercaptobenzothiazole in Latex Gloves and Its Possible Haptenation Pathway. ResearchGate. [Link]

  • 1,2Bis[4-(4-chlorophenyl)-1,3-thiazol-2-yl]disulfane. ResearchGate. [Link]

  • Synthesis, Characterization and Evaluation of Some Novel 2-Mercaptobenzothiazole Derivatives: In Silico and Experimental Approach. International Journal of Life Science and Pharma Research. [Link]

  • Syntheses of 2-mercapto-4-substituted imidazole derivatives with antiinflamm
  • Oxidation of Mercaptobenzothiazole to Benzothiazyl Disulfide in Coolant Media. DTIC. [Link]

  • Synthesis, Characterization and Evaluation of Some Novel 2-Mercaptobenzothiazole Derivatives: In Silico and Experimental Approach: Pharmaceutical Science-Medicinal chemistry. ResearchGate. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]

  • Synthesis and Effect on Human HepG2 Cells of 1,2-bis- (2-Methylallyl)disulfane. MDPI. [Link]

  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate. [Link]

  • 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione. ResearchGate. [Link]

  • Pro-apoptotic and mitochondria-disrupting effects of 4-methylthiazole in K562 leukemia cells: A mechanistic investig
  • Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. PubMed. [Link]

  • Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine. PubMed. [Link]

  • (E)-3-(2-(4-methylthiazol-2-yl)hydrazineylidene)chromane-2,4-dione. MDPI. [Link]

Sources

Predictive Safety and Toxicity Profile of 1,2-Bis(4-methylthiazol-2-yl)disulfane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No direct toxicological studies on 1,2-Bis(4-methylthiazol-2-yl)disulfane have been identified in publicly available literature. This guide provides a predictive safety and toxicity profile based on the known hazards of its constituent chemical moieties: the 4-methylthiazole ring and the disulfide bridge. This assessment is intended for informational purposes for researchers, scientists, and drug development professionals and should not be considered a substitute for definitive experimental testing.

Introduction and Physicochemical Properties

This compound is a symmetrical disulfide compound featuring two 4-methylthiazole rings linked by a disulfide bond. The thiazole ring is a common heterocyclic moiety found in numerous biologically active compounds and pharmaceuticals.[1][2] The disulfide bond is a covalent bond also present in many biological molecules, notably in the structure of proteins. The overall structure suggests potential for biological activity, and understanding its safety profile is a critical first step in any potential application.

Predicted Physicochemical Properties:

PropertyPredicted Value/InformationSource/Rationale
Molecular FormulaC8H8N2S4---
Molecular Weight260.42 g/mol ---
AppearanceLikely a solid at room temperatureBased on the symmetrical structure and molecular weight
SolubilityPredicted to have low aqueous solubilityInferred from the nonpolar nature of the disulfide bridge and the heterocyclic rings. Soluble in organic solvents.[3]
LogPEstimated to be >2Based on the lipophilic character of the molecule

Core Toxicological Assessment: A Structure-Activity Relationship (SAR) Approach

Due to the absence of direct data, a Structure-Activity Relationship (SAR) analysis is employed to predict the toxicological profile of this compound. This approach evaluates the known toxicities of the individual structural components.

The Thiazole Moiety: A Biologically Active Scaffold

The thiazole ring is a versatile pharmacophore present in many approved drugs, including antimicrobials, anti-inflammatory agents, and anticancer drugs.[1][2] This widespread use indicates that the thiazole ring itself is not inherently toxic, but its derivatives can elicit a wide range of biological and toxicological effects depending on the nature and position of substituents.

The Disulfide Bridge: A Redox-Active Linker

Organic disulfides are known to undergo redox cycling in biological systems. This can lead to the generation of reactive oxygen species (ROS), which can in turn cause oxidative stress and cellular damage. The toxicity of some disulfides has been linked to this mechanism.

Predicted Toxicological Endpoints

Acute Toxicity

Direct acute toxicity data for this compound is unavailable. However, data for the parent thiazole compound provides a starting point for estimation.

Table of Acute Toxicity Data for Analogous Compounds:

CompoundRouteSpeciesLD50Reference
ThiazoleOralMouse983 mg/kg[4]

Based on this, this compound is predicted to have moderate acute toxicity via the oral route. The presence of two thiazole rings and the disulfide bridge may alter this profile, and experimental verification is essential.

Genotoxicity and Mutagenicity

The genotoxic potential of this compound is a key area of concern due to the presence of the thiazole rings. Some aminothiazole derivatives have been classified as toxicophores due to their potential for metabolic activation to reactive metabolites that can interact with DNA.[5]

  • Ames Test (Bacterial Reverse Mutation Assay): This would be a critical initial screen. Thiazole derivatives have shown mixed results in such assays, with some demonstrating mutagenic potential.

  • In vitro Mammalian Cell Micronucleus Test: This assay would assess the potential for chromosomal damage.

  • In vivo Genotoxicity Studies (e.g., Comet Assay, Micronucleus Test in Rodents): These would be necessary to confirm any in vitro findings.

Carcinogenicity

There is no data on the carcinogenic potential of this compound. Some benzothiazole derivatives, which share a similar structural alert, have been reported as potential carcinogens.[6][7] Long-term carcinogenicity bioassays in rodents would be required to definitively assess this endpoint.

Reproductive and Developmental Toxicity

Information on the reproductive and developmental toxicity of thiazole disulfides is lacking. Some studies on sulfur-containing compounds like sulfur dioxide have indicated potential for reproductive effects in males.[8] Given the potential for systemic exposure, a comprehensive evaluation of reproductive and developmental toxicity according to OECD guidelines would be necessary for any compound intended for significant human exposure.

Dermal and Ocular Irritation
  • Dermal Irritation: Thiazole derivatives can be skin irritants.[6] The potential for dermal irritation should be assessed, especially if dermal contact is a likely route of exposure.

  • Ocular Irritation: Organic compounds, particularly those with low aqueous solubility, can be irritating to the eyes.[9] The potential for serious eye damage should be carefully evaluated.

Predicted Metabolism and Toxicokinetics

The metabolism of this compound is predicted to involve two primary pathways: cleavage of the disulfide bond and modification of the thiazole rings.

Metabolism_Pathway Parent This compound Thiol 4-methylthiazole-2-thiol Parent->Thiol Disulfide Cleavage (Reduction) Oxidation Thiazole Ring Oxidation (e.g., N-oxidation, S-oxidation) Thiol->Oxidation Conjugation Conjugation (e.g., Glucuronidation, Sulfation) Oxidation->Conjugation Excretion Excretion Conjugation->Excretion

Caption: Predicted metabolic pathway of this compound.

The initial and most significant metabolic step is likely the reductive cleavage of the disulfide bond to yield two molecules of 4-methylthiazole-2-thiol. This thiol metabolite could then undergo further metabolism, including oxidation of the thiazole ring (at the nitrogen or sulfur atoms) and subsequent conjugation reactions (e.g., glucuronidation or sulfation) to facilitate excretion.[10][11] The formation of reactive metabolites during the oxidation of the thiazole ring is a potential toxicological concern.[5]

Experimental Protocols for a Comprehensive Safety Assessment

A tiered approach to testing is recommended to characterize the safety profile of this compound.

Tier 1: In Vitro and In Silico Assessment
  • In Silico Toxicity Prediction: Utilize computational models (e.g., QSAR, expert systems) to predict mutagenicity, carcinogenicity, and other endpoints.[12][13]

  • Ames Test (OECD TG 471): To assess mutagenicity in bacteria.

  • In Vitro Micronucleus Test (OECD TG 487): To evaluate clastogenic and aneugenic potential in mammalian cells.

  • In Vitro Dermal and Ocular Irritation Models (e.g., EpiDerm™, EpiOcular™): To assess local tolerance.

Tier1_Workflow start Start: Tier 1 Assessment insilico In Silico Toxicity Prediction start->insilico ames Ames Test (Mutagenicity) insilico->ames micronucleus In Vitro Micronucleus Test ames->micronucleus irritation In Vitro Irritation Assays micronucleus->irritation end Proceed to Tier 2 if warranted irritation->end

Caption: Tier 1 in vitro and in silico safety assessment workflow.

Tier 2: Acute and Repeated-Dose Toxicity Studies
  • Acute Oral Toxicity (OECD TG 423 or 425): To determine the LD50 and identify signs of acute toxicity.

  • 28-Day Repeated-Dose Oral Toxicity Study in Rodents (OECD TG 407): To identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

Conclusion and Recommendations

The available data on analogous structures suggest that this compound may possess a moderate acute toxicity profile, with potential for genotoxicity and skin/eye irritation being key areas for investigation. The disulfide linkage is a likely point of metabolic cleavage, and the resulting thiazole-containing metabolites may undergo further biotransformation, potentially leading to reactive intermediates.

A comprehensive experimental evaluation is imperative to definitively establish the safety and toxicity profile of this compound. The tiered testing strategy outlined in this guide provides a scientifically sound framework for such an investigation. Researchers and drug development professionals should exercise caution and adhere to appropriate safety protocols when handling this and any novel chemical entity.

References

  • Extractables and Leachables in Pharmaceutical Products: Potential Adverse Effects and Toxicological Risk Assessment. (n.d.). MDPI.
  • Hydrogen sulfide. (n.d.). In Wikipedia.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI.
  • Thiazole. (n.d.). In Wikipedia.
  • Thiazole | C3H3NS. (n.d.). PubChem.
  • Metabolism of 2-Mercaptobenzothiazole by Rhodococcus rhodochrous. (n.d.). PMC.
  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? (2020). PubMed.
  • Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base deriv
  • SAFETY D
  • A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. (n.d.).
  • Glutathione Modulates Hydrogen Sulfide Release and the Ocular Hypotensive Action of Diallyl Polysulfide Compounds. (2024). PMC.
  • Discovery and applications of disulfide-rich cyclic peptides. (n.d.). PubMed.
  • Anticancer Potential of Thiazole Derivatives: A Retrospective Review. (n.d.). PubMed.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar.
  • Design, Synthesis, Biological Evaluation and In-Silico Investigation, Molecular Docking, Molecular Dynamics Simulations, and ADMET Profiling of Novel Thiazole-Based Deriv
  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (n.d.). Journal of Medicinal Chemistry.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC.
  • Prediction of eye irritation from organic chemicals using membrane-interaction QSAR analysis. (n.d.). PubMed.
  • A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. (2018). PubMed.
  • predictive toxicology: An expanded view of "chemical toxicity". (n.d.). PubMed.
  • Thiazole. (n.d.). Santa Cruz Biotechnology.
  • Metabolism of 2-Mercaptobenzothiazole by Rhodococcus rhodochrous. (n.d.).
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
  • Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal.
  • Computational Predictive Toxicology. (n.d.). Schrödinger.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.
  • Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. (2020).
  • 2-MERCAPTOBENZOTHIAZOLE. (n.d.).
  • Formulation effect on the dermal bioavailability of isothiazolone biocide. (1996). PubMed.
  • (PDF) Thiazole derivatives: prospectives and biological applications. (2024).
  • Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. (2025).
  • A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. (n.d.).
  • Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. (2022). NIH.
  • Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hep
  • A simplified index to quantify the irritation/corrosion potential of chemicals - Part II: Eye. (2021).
  • 2-Mercaptobenzothiazole Degradation P
  • Draft Screening Assessment Benzotriazoles and Benzothiazoles Group. (n.d.).
  • 2-Aminothiazole | C3H4N2S. (n.d.). PubChem.
  • Recent Developments and Biological Activities of 2-Aminothiazole Deriv
  • Sulfur Dioxide – Evidence of Developmental and Reproductive Toxicity. (2025).
  • 2- Mercapto- benzothiazole (MBT). (n.d.). Miljøstyrelsen.
  • Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investig
  • Environmental impact of paper. (n.d.). In Wikipedia.

Sources

Methodological & Application

Application Note & Protocol: A Guide to the Oxidative Dimerization of 2-Mercapto-4-methylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis of 1,2-Bis(4-methylthiazol-2-yl)disulfane

Abstract This document provides a comprehensive guide for the synthesis, purification, and characterization of this compound from its precursor, 2-mercapto-4-methylthiazole. The core of the synthesis is the oxidative coupling of two thiol moieties to form a disulfide bridge, a fundamental transformation in synthetic and medicinal chemistry. Thiazole derivatives are significant scaffolds in drug discovery, and their disulfide-linked dimers are of interest for exploring new pharmacological activities.[1][2] This guide details an efficient protocol using hydrogen peroxide as a mild and effective oxidant. It is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing not only a step-by-step procedure but also the underlying chemical principles and rationale for the experimental design.

Foundational Principles: The Chemistry of Thiol-Disulfide Interconversion

The synthesis of this compound is a classic example of a thiol-disulfide redox reaction. The conversion of two thiol (-SH) groups into a disulfide (S-S) bond is an oxidative process.[3] In this reaction, each sulfur atom formally loses a hydrogen atom and forms a new bond with the other sulfur atom.[3]

This transformation is crucial in biochemistry, where disulfide bonds in proteins like cysteine residues are vital for maintaining the tertiary structure of extracellular proteins.[4][5] In synthetic chemistry, this reaction is leveraged to link molecular fragments or to create molecules with specific redox properties.

Various oxidizing agents can facilitate this conversion, including halogens (like iodine), hypochlorous acid, and peroxides.[6][7][8][9] We have selected hydrogen peroxide (H₂O₂) for this protocol due to its efficacy, cost-effectiveness, and environmentally benign byproduct (water). The overall stoichiometry involves the conversion of two moles of the thiol to one mole of the disulfide.[6]

Figure 1: General reaction scheme for the oxidation of 2-mercapto-4-methylthiazole.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis. The protocol is designed to be self-validating, incorporating purification and characterization steps to ensure the identity and purity of the final product.

Materials and Reagents
ReagentGradeSupplier ExampleNotes
2-Mercapto-4-methylthiazole≥98%Sigma-AldrichStarting material.
Hydrogen Peroxide (H₂O₂)30% w/w in H₂OFisher ScientificOxidizing agent. Handle with care.
Ethanol (EtOH)ACS Grade, ≥99.5%VWRReaction and recrystallization solvent.
Deionized Water (DI H₂O)N/AIn-house supplyFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeSigma-AldrichDrying agent (optional, for filtrate).
Celite® 545N/AMilliporeSigmaFilter aid (optional).
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel or burette

  • Ice bath

  • Büchner funnel and filter flask

  • Filter paper (e.g., Whatman No. 1)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Melting point apparatus

  • NMR Spectrometer, Mass Spectrometer, FT-IR Spectrometer for characterization

Synthesis Procedure
  • Preparation: In a 100 mL round-bottom flask, dissolve 2.62 g (20.0 mmol) of 2-mercapto-4-methylthiazole in 40 mL of ethanol. Stir the mixture at room temperature until the solid is fully dissolved, resulting in a clear or pale yellow solution.

  • Initiating Oxidation: Place the flask in an ice bath and allow the solution to cool to 0-5 °C.

  • Addition of Oxidant: While stirring vigorously, add 2.5 mL (approx. 24.5 mmol) of 30% hydrogen peroxide dropwise to the cooled solution over a period of 20-30 minutes. The slow addition is crucial to control the reaction exotherm.

    • Rationale: A controlled addition of H₂O₂ prevents a rapid temperature increase, which could lead to side reactions and reduced yield. The slight molar excess of the oxidant ensures the complete conversion of the thiol.

  • Reaction Monitoring: After the addition is complete, a white or off-white precipitate of the disulfide product should begin to form. Allow the reaction to stir in the ice bath for an additional 1 hour, then remove the bath and let the mixture stir at room temperature for 3-4 hours.

    • Rationale: Allowing the reaction to proceed at room temperature after the initial phase ensures it goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC) if desired, observing the disappearance of the starting material spot.

  • Isolation of Crude Product: Once the reaction is complete, collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with two portions of cold deionized water (2 x 20 mL) to remove any unreacted H₂O₂ and other water-soluble impurities. Follow this with a wash of cold ethanol (1 x 15 mL) to remove residual starting material.

    • Rationale: Washing with cold solvents minimizes the loss of the desired product, which may have slight solubility in the wash solvents.

  • Drying: Dry the crude product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Purification: Recrystallization
  • Transfer the crude, dried solid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Allow the solution to cool slowly to room temperature. Crystalline product should precipitate.

  • To maximize yield, place the flask in an ice bath for 30 minutes to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry to a constant weight.

  • Determine the final yield and melting point. A sharp melting point indicates high purity.

Workflow and Data

The entire experimental process, from setup to final analysis, follows a logical sequence to ensure reproducibility and high-quality results.

Figure 2: Step-by-step experimental workflow for the synthesis and validation.

Expected Results
ParameterExpected Value
Appearance White to off-white crystalline solid
Yield 80-95% (typical)
Melting Point Literature values should be consulted; a sharp range indicates high purity.
Molecular Formula C₈H₈N₂S₄
Molecular Weight 260.42 g/mol
Characterization Data

Confirmation of the product's identity is achieved through standard spectroscopic techniques.[10][11]

TechniqueExpected Observations
¹H NMR Disappearance of the broad singlet corresponding to the thiol (-SH) proton. Signals for the methyl group (~2.4 ppm) and the thiazole ring proton (~6.9 ppm) will be present.
¹³C NMR Signals corresponding to the 4 carbons of the symmetric thiazole ring structure. The C-S carbon will show a characteristic shift.
Mass Spec (ESI+) A prominent peak at m/z = 261.0 [M+H]⁺ corresponding to the protonated molecular ion.
FT-IR (ATR) Disappearance of the S-H stretching band (typically around 2550 cm⁻¹). Presence of C=N and C-S stretching bands characteristic of the thiazole ring.

Safety and Troubleshooting

  • Safety: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. 30% Hydrogen peroxide is a strong oxidant and can cause chemical burns; handle it with care in a well-ventilated fume hood. Ethanol is flammable; keep it away from open flames.

  • Troubleshooting:

    • Low Yield: May result from incomplete reaction (insufficient time or oxidant) or loss of product during recrystallization (using too much solvent). Ensure accurate measurements and controlled conditions.

    • Oily Product: If the product oils out instead of crystallizing, it may be impure. Try adding a seed crystal or scratching the inside of the flask to induce crystallization. Alternatively, purify via column chromatography.

    • Reaction Fails to Start: Ensure the starting material is of good quality and the hydrogen peroxide has not degraded.

References

  • Chipinda, I., Hettick, J. M., & Siegel, P. D. (2011). Oxidation of 2-Mercaptobenzothiazole in Latex Gloves and Its Possible Haptenation Pathway. Centers for Disease Control and Prevention Stacks. Available at: [Link]

  • National Institute for Occupational Safety and Health. (2007). Oxidation of 2-mercaptobenzothiazole in latex gloves and its possible haptenation pathway. Chemical Research in Toxicology, 20(8), 1071–1078. Available at: [Link]

  • Chipinda, I., Hettick, J. M., & Siegel, P. D. (2018). Oxidation of 2-Mercaptobenzothiazole in Latex Gloves and Its Possible Haptenation Pathway. NIOSH Publications and Reports. Available at: [Link]

  • Siegel, P. D., et al. (2007). Oxidation of 2-Mercaptobenzothiazole in Latex Gloves and Its Possible Haptenation Pathway. ResearchGate. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 2-mercapto-4-methylbenzothiazole. PrepChem.com. Available at: [Link]

  • Defense Technical Information Center. (1966). Oxidation of Mercaptobenzothiazole to Benzothiazyl Disulfide in Coolant Media. DTIC. Available at: [Link]

  • Hartung, J., et al. (2005). 1,2-Bis[4-(4-chlorophenyl)-1,3-thiazol-2-yl]disulfane. ResearchGate. Available at: [Link]

  • Al-Omair, M. A., et al. (2023). A synthesis and spectral characterization of 4-methylthiazole derivatives. DFT approach and biological activities. New Journal of Chemistry. Available at: [Link]

  • Gould, C. M., & Fass, D. (2018). Mechanisms of Disulfide Bond Formation in Nascent Polypeptides Entering the Secretory Pathway. Essays in Biochemistry. Available at: [Link]

  • Ahmed, S. A., & Ahmed, A. M. (2014). Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. Iraqi Journal of Science. Available at: [Link]

  • Karimova, P., et al. (2021). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. The Journal of Physical Chemistry A. Available at: [Link]

  • Wang, F., et al. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Letters. Available at: [Link]

  • Bogomyakov, A. S., et al. (2018). Novel ditopic 2-mercaptothiazoles and their sodium salts: synthesis, structural diversity and luminescence. New Journal of Chemistry. Available at: [Link]

  • Gorantla, N. V., et al. (2020). Cysteines and Disulfide Bonds as Structure-Forming Units: Insights From Different Domains of Life and the Potential for Characterization by NMR. Frontiers in Chemistry. Available at: [Link]

  • Østergaard, H., et al. (2004). Monitoring disulfide bond formation in the eukaryotic cytosol. Journal of Cell Biology. Available at: [Link]

  • Wang, H., et al. (2015). Synthesis and Effect on Human HepG2 Cells of 1,2-bis-(2-Methylallyl)disulfane. Molecules. Available at: [Link]

  • Chemistry LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. Available at: [Link]

  • Reiß, P., et al. (2021). NMR-Based Structural Characterization of a Two-Disulfide-Bonded Analogue of the FXIIIa Inhibitor Tridegin. Molecules. Available at: [Link]

  • Popiolek, R., et al. (2018). (E)-3-(2-(4-methylthiazol-2-yl)hydrazineylidene)chromane-2,4-dione. Molbank. Available at: [Link]

  • Karimova, P., et al. (2021). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. ResearchGate. Available at: [Link]

  • Wei, T-B., et al. (2006). 1H and 13C NMR Spectral Characterization of Some Novel 7H-1,2,4-triazolo[3, 4-b][6][8][9] Thiadiazine Derivatives. Magnetic Resonance in Chemistry. Available at: [Link]

  • Gomaa, H. A. M., & El-Sayed, W. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. ResearchGate. Available at: [Link]

Sources

Application Note: Structural Elucidation of 1,2-Bis(4-methylthiazol-2-yl)disulfane using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the structural analysis of 1,2-Bis(4-methylthiazol-2-yl)disulfane, a key disulfide-containing heterocyclic compound. Detailed protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are presented, designed for researchers in drug discovery, chemical synthesis, and materials science. The methodologies outlined herein are grounded in established principles of spectroscopic analysis for thiazole and disulfide-containing molecules, ensuring robust and reliable characterization. This guide emphasizes not only the procedural steps but also the underlying scientific rationale, enabling researchers to adapt and troubleshoot their analytical workflows.

Introduction

This compound is a symmetrical molecule featuring two 4-methylthiazole rings linked by a disulfide bridge. Thiazole moieties are prevalent in a wide range of biologically active compounds and pharmaceuticals.[1][2] The disulfide bond is a critical functional group in many biological systems, playing a crucial role in the structural stability of proteins.[3][4] Accurate and unambiguous structural confirmation of molecules like this compound is paramount for understanding its chemical properties and potential applications.

This document provides detailed protocols for the analysis of this compound using ¹H NMR, ¹³C NMR, and mass spectrometry. The combination of these techniques offers a powerful approach for complete structural elucidation, providing information on the connectivity of atoms and the overall molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an essential technique for determining the detailed structure of organic molecules by providing information about the chemical environment of individual atoms.[5] For this compound, ¹H and ¹³C NMR will be utilized to confirm the presence and connectivity of the protons and carbons in the 4-methylthiazole rings.

Predicted NMR Spectral Data

Due to the symmetrical nature of the molecule, a simplified NMR spectrum is expected. The chemical shifts for the thiazole ring protons are influenced by the electron-withdrawing nature of the nitrogen and sulfur atoms, typically appearing in the downfield region of the ¹H NMR spectrum.[2]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Justification
C2 (Thiazole)-~168The C2 carbon is attached to two heteroatoms (N and S) and the disulfide bridge, leading to a significant downfield shift.
C4 (Thiazole)-~150The C4 carbon is part of a double bond and is influenced by the adjacent nitrogen atom.
C5 (Thiazole)~7.0-7.5 (singlet)~115-120The C5 proton is on a double bond within the aromatic thiazole ring. The carbon is expected to be in the aromatic region.
CH₃ (Methyl)~2.4-2.6 (singlet)~17-20The methyl group protons are in a typical aliphatic region, slightly downfield due to attachment to the aromatic thiazole ring.

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Experimental Protocol: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis A Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). B Transfer the solution to a 5 mm NMR tube. A->B C Ensure homogeneity of the solution. B->C D Insert the NMR tube into the spectrometer. C->D Prepared Sample E Acquire ¹H NMR spectrum. D->E F Acquire ¹³C NMR spectrum. E->F G Perform ancillary experiments (e.g., DEPT, COSY, HSQC) if necessary for full assignment. F->G H Apply Fourier transform to the raw data. G->H Acquired Data I Phase and baseline correct the spectra. H->I J Calibrate the chemical shift scale using the residual solvent peak or TMS. I->J K Integrate the proton signals and assign the peaks based on chemical shifts and coupling patterns. J->K

Figure 1: Workflow for NMR analysis of this compound.

Step-by-Step Protocol:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.[5]

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied.[5]

    • Transfer the solution into a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the NMR spectrometer.

    • Tune and shim the instrument to ensure optimal magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum. Standard acquisition parameters are generally sufficient.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time may be necessary.

    • If further structural confirmation is needed, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

  • Data Processing and Interpretation:

    • Process the acquired Free Induction Decay (FID) using appropriate software (e.g., Mnova, TopSpin).

    • Apply a Fourier transform to convert the time-domain data to the frequency domain.

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the peaks based on their chemical shifts, integration values, and multiplicities (if any). For this compound, all signals are expected to be singlets due to the absence of adjacent protons.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[3] It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[6] For this compound, MS will confirm the molecular weight and can reveal characteristic fragmentation, such as the cleavage of the disulfide bond.

Predicted Mass Spectrometry Data

The expected molecular weight of this compound (C₈H₈N₂S₄) is approximately 260.4 g/mol . The most significant fragmentation is anticipated to be the cleavage of the S-S bond, which is the weakest bond in the molecule.

Table 2: Predicted m/z Values for Key Ions of this compound

Ion Formula Predicted m/z Description
[M]⁺˙C₈H₈N₂S₄~260Molecular ion
[M/2]⁺C₄H₄NS₂~130Fragment resulting from the cleavage of the disulfide bond.
Experimental Protocol: Mass Spectrometry Analysis

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis A_ms Dissolve a small amount of sample in a suitable solvent (e.g., methanol, acetonitrile). B_ms Dilute the solution to a final concentration of ~1-10 µg/mL. C_ms Introduce the sample into the mass spectrometer via direct infusion or LC-MS. B_ms->C_ms Prepared Sample D_ms Select an appropriate ionization technique (e.g., ESI, APCI). C_ms->D_ms E_ms Acquire a full scan mass spectrum in positive ion mode. D_ms->E_ms F_ms Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation. E_ms->F_ms G_ms Identify the molecular ion peak ([M+H]⁺ or [M]⁺˙). F_ms->G_ms Acquired Data H_ms Analyze the fragmentation pattern from the MS/MS spectrum. G_ms->H_ms I_ms Correlate the observed fragments with the proposed structure. H_ms->I_ms

Figure 2: Workflow for mass spectrometry analysis of this compound.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

  • Data Acquisition:

    • The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. LC-MS is often preferred as it can separate the analyte from any potential impurities.[7]

    • Select an appropriate ionization method. Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common choices for small molecules.

    • Acquire a full scan mass spectrum in positive ion mode to detect the protonated molecule ([M+H]⁺) or the radical cation ([M]⁺˙).

    • To obtain structural information, perform tandem mass spectrometry (MS/MS) on the isolated molecular ion. This involves collision-induced dissociation (CID) to induce fragmentation.[6]

  • Data Analysis:

    • Examine the full scan spectrum to identify the peak corresponding to the molecular ion.

    • Analyze the MS/MS spectrum to identify the fragment ions. The presence of a fragment at m/z ~130 would strongly support the cleavage of the disulfide bond.

    • Correlate the observed fragmentation pattern with the proposed structure of this compound.

Conclusion

The combination of NMR and mass spectrometry provides a robust and comprehensive approach for the structural elucidation of this compound. NMR spectroscopy confirms the connectivity and chemical environment of the atoms within the 4-methylthiazole rings, while mass spectrometry provides the molecular weight and key fragmentation information, particularly the characteristic cleavage of the disulfide bond. The protocols and expected data presented in this application note serve as a valuable resource for researchers working with this and structurally related compounds.

References

  • National Institutes of Health (NIH). (n.d.). Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins.
  • Benchchem. (n.d.). Application Notes & Protocols: NMR and IR Analysis of Thiazole Compounds.
  • Creative Proteomics. (n.d.). How to Analyze Protein Disulfide Bonds.
  • National Institutes of Health (NIH). (n.d.). Direct mass spectrometric characterization of disulfide linkages.
  • Mtoz Biolabs. (n.d.). Do Disulfide Bonds Affect Mass Spectrometry Analysis.
  • Rapid Novor. (n.d.). Disulfide Bond Analysis LC-MS Service.
  • ChemicalBook. (n.d.). Thiazole(288-47-1) 1H NMR spectrum.
  • ResearchGate. (n.d.). H.NMR Spectrum of Thiazole Amide Compound {1}.
  • Wikipedia. (n.d.). Thiazole.

Sources

Application Notes and Protocols for the In Vitro Anticancer Screening of 1,2-Bis(4-methylthiazol-2-yl)disulfane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for Screening 1,2-Bis(4-methylthiazol-2-yl)disulfane

The search for novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. The chemical scaffold "this compound" presents a compelling case for investigation based on the well-established anticancer properties of its constituent functional groups: the thiazole ring and the disulfide bond.

The thiazole nucleus is a five-membered heterocyclic motif integral to several clinically approved anticancer drugs, including dasatinib, dabrafenib, and ixabepilone.[1][2] Thiazole derivatives have been shown to inhibit various biological targets crucial for cancer cell proliferation and survival.[1][3][4] Their mechanisms of action are diverse, ranging from enzyme inhibition to interference with cell signaling pathways.[1][2]

The disulfide bond is a redox-sensitive functional group that can be strategically incorporated into drug design.[5][6][7] The tumor microenvironment is often characterized by a higher concentration of reducing agents, such as glutathione (GSH), compared to normal tissues.[8][9] This differential redox potential can be exploited for tumor-selective drug release, where the disulfide bond is cleaved, liberating the active cytotoxic moiety.[5][6][10] Furthermore, some disulfide-containing compounds can induce oxidative stress by generating reactive oxygen species (ROS), leading to cancer cell death.[11][12]

Given this background, "this compound" is hypothesized to possess anticancer activity, potentially acting as a prodrug that releases cytotoxic thiazole moieties within the tumor microenvironment or by inducing oxidative stress. These application notes provide a structured, multi-tiered approach to comprehensively screen this compound for its anticancer potential in vitro.

Experimental Design: A Phased Approach

A logical and resource-efficient screening cascade is essential for the preclinical evaluation of a novel compound. The following workflow is proposed to first establish cytotoxic activity and then to elucidate the underlying mechanism of action.

G A Initial Cytotoxicity Profiling (MTT/SRB Assays) C Determine IC50 Values A->C B Select Panel of Cancer Cell Lines (e.g., NCI-60) B->A D Apoptosis Induction (Annexin V/PI Staining) C->D E Cell Cycle Analysis (Propidium Iodide Staining) C->E If IC50 is potent F Caspase Activity Assays (Caspase-3/7, -8, -9) D->F G Intracellular ROS Measurement (DCFH-DA Assay) D->G Elucidate upstream events H Mitochondrial Membrane Potential Assay (JC-1) G->H

Caption: A three-phased experimental workflow for the in vitro screening of "this compound".

Phase 1: Primary Cytotoxicity Screening

The initial phase aims to determine the concentration-dependent cytotoxic effects of "this compound" across a panel of human cancer cell lines. This provides a broad overview of its potency and cancer cell type selectivity.

Rationale for Assay Selection

Two robust and widely accepted colorimetric assays, the MTT assay and the Sulforhodamine B (SRB) assay , are recommended for primary screening.[13][14][15]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT to a purple formazan product.[16][17] The amount of formazan is proportional to the number of viable cells.[16][17]

  • SRB Assay: This assay quantifies cell density based on the total cellular protein content.[14][15] The SRB dye binds to basic amino acid residues of cellular proteins, and the amount of bound dye is proportional to the cell number.[15]

Using both assays provides a more comprehensive picture of cytotoxicity, as they rely on different cellular endpoints (metabolic activity vs. total protein).[13]

Protocol: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • "this compound" stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of "this compound" in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation

The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell LineIC₅₀ (µM) of "this compound"
MCF-7Experimental Data
HCT116Experimental Data
A549Experimental Data
Normal FibroblastsExperimental Data

Phase 2: Elucidation of Cell Death Mechanism

Once significant cytotoxicity is confirmed, the next phase investigates the mode of cell death induced by the compound. Key questions to address are whether the compound induces apoptosis (programmed cell death) and/or causes cell cycle arrest.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Rationale: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[18] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be fluorescently labeled to detect early apoptotic cells.[18] Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[18] Dual staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[18][19]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with "this compound" at concentrations around the determined IC₅₀ for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry.[20][21]

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Rationale: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M) and subsequent apoptosis.[22] Flow cytometry with PI staining is a standard method to analyze the DNA content of a cell population and determine the distribution of cells in different phases of the cell cycle.[23][24]

Protocol:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight or longer.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).[23] Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.[24]

G cluster_0 Cell Preparation A Treat cells with compound B Harvest and fix in -20°C 70% Ethanol A->B C Wash with PBS B->C D Resuspend in PI/RNase A staining buffer C->D E Incubate 30 min at RT (dark) D->E F Acquire data on Flow Cytometer E->F G Analyze DNA content histogram (G0/G1, S, G2/M phases) F->G

Caption: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.

Phase 3: Investigating the Role of Oxidative Stress

Given the presence of a disulfide bond, it is plausible that "this compound" induces cytotoxicity through the generation of intracellular reactive oxygen species (ROS).

Measurement of Intracellular ROS

Rationale: ROS are highly reactive molecules, such as hydrogen peroxide (H₂O₂) and superoxide anion (O₂⁻), that can cause damage to DNA, proteins, and lipids, ultimately leading to cell death.[11][12] The probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) is a cell-permeable, non-fluorescent compound that is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[11] The intensity of DCF fluorescence is proportional to the amount of ROS.[25][26][27]

Protocol:

  • Cell Treatment: Seed cells in a black, clear-bottom 96-well plate or in 6-well plates for flow cytometry. Treat with the test compound for various time points (e.g., 1, 3, 6, 12 hours).

  • Probe Loading: Remove the treatment medium and wash the cells with warm PBS. Load the cells with 10 µM H₂DCFDA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader (Ex/Em: ~485/535 nm) or by flow cytometry.

Data Interpretation: A significant increase in fluorescence in compound-treated cells compared to vehicle-treated cells indicates the induction of intracellular ROS.

Treatment GroupRelative Fluorescence Units (RFU)
Vehicle ControlExperimental Data
"this compound"Experimental Data
Positive Control (e.g., H₂O₂)Experimental Data

Conclusion and Future Directions

These application notes provide a comprehensive framework for the initial in vitro evaluation of "this compound" as a potential anticancer agent. The proposed phased approach allows for a systematic assessment of its cytotoxicity, mode of action, and potential involvement of oxidative stress. Positive and significant findings from these assays will warrant further investigation, including the evaluation of its effects on specific signaling pathways (e.g., apoptosis-related proteins like Bcl-2 family members and caspases), in vivo efficacy studies in animal models, and detailed mechanistic studies to identify its direct molecular target(s).

References

  • Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed. Available at: [Link]

  • Comparison and Analysis of In Vitro Apoptosis Assays: Annexin V/PI, Caspase-3/7, TUNEL, and Mitochondrial ΔΨm. MedScien. Available at: [Link]

  • Assaying cell cycle status using flow cytometry. PMC. Available at: [Link]

  • Thiazole-containing compounds as therapeutic targets for cancer therapy. PubMed. Available at: [Link]

  • Synthetic and Medicinal Perspective of Fused-Thiazoles as Anticancer Agents. PubMed. Available at: [Link]

  • Disulfide based prodrugs for cancer therapy. RSC Publishing. Available at: [Link]

  • Reactive Oxygen Species (ROS) Detection. BMG LABTECH. Available at: [Link]

  • Production and detection of reactive oxygen species (ROS) in cancers. PubMed. Available at: [Link]

  • Apoptosis Marker Assays for HTS. NCBI Bookshelf. Available at: [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PMC. Available at: [Link]

  • Video: Production and Detection of Reactive Oxygen Species ROS in Cancers. JoVE. Available at: [Link]

  • Cell Cycle Tutorial Contents. Flow Cytometry Core Facility. Available at: [Link]

  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega. Available at: [Link]

  • Thiazole-bearing molecules which possess anticancer activity. ResearchGate. Available at: [Link]

  • Disulfide based prodrugs for cancer therapy. PMC. Available at: [Link]

  • Disulfide based prodrugs for cancer therapy. ResearchGate. Available at: [Link]

  • Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory. Available at: [Link]

  • Measuring Apoptosis using Annexin V and Flow Cytometry. University of Georgia. Available at: [Link]

  • Disulfide-containing Macromolecules for Therapeutic Delivery. PMC. Available at: [Link]

  • Disulfide Bond Bridge Insertion Turns Hydrophobic Anticancer Prodrugs into Self-Assembled Nanomedicines. Nano Letters. Available at: [Link]

  • Tungsten Disulfide-Based Materials and Their Conjugates for Cancer Photothermal Therapy. MDPI. Available at: [Link]

  • Production & Detection Of Reactive Oxygen Species (ROS) In Cancers l Protocol Preview. YouTube. Available at: [Link]

  • Drug Release from Disulfide-Linked Prodrugs: Role of Thiol Agents. Molecular Pharmaceutics. Available at: [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]

  • How can I do cytotoxicity assay in vitro? And is there any fast methods to know the activity of my fractions?. ResearchGate. Available at: [Link]

  • Research Progress of Disulfide Bond Based Tumor Microenvironment Targeted Drug Delivery System. PMC. Available at: [Link]

  • Total Reactive Oxygen Species Detection. YouTube. Available at: [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. SciELO. Available at: [Link]

Sources

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 1,2-Bis(4-methylthiazol-2-yl)disulfane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Antimicrobial Potential of a Novel Thiazole Disulfide Compound

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. This necessitates the exploration of novel chemical entities with potent antimicrobial properties. 1,2-Bis(4-methylthiazol-2-yl)disulfane is a compound of interest, integrating two key pharmacophores: the thiazole ring and a disulfide bridge. Thiazole derivatives are known for a wide spectrum of biological activities, including antibacterial and antifungal properties.[1][2] The disulfide bond, on the other hand, can interact with thiol groups in microbial proteins and enzymes, potentially disrupting critical cellular functions.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial susceptibility testing (AST) of this compound. These protocols are designed to be robust and self-validating, drawing upon established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6][7][8]

Core Principles of Antimicrobial Susceptibility Testing

The primary objective of AST is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration or MIC) and the lowest concentration that results in microbial death (Minimum Bactericidal/Fungicidal Concentration or MBC/MFC). These values are critical in assessing the potential of a compound as a therapeutic agent.[9][10][11]

Part 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.[12][13] It involves challenging a standardized microbial inoculum with serial dilutions of the test compound in a liquid growth medium.

Rationale for Method Selection

Broth microdilution is a highly reproducible and efficient method for screening novel compounds. It provides a quantitative endpoint (the MIC) and is amenable to high-throughput screening. For a novel compound like this compound, this method allows for the precise determination of its inhibitory activity against a panel of clinically relevant microorganisms.

Experimental Workflow: Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of Compound Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate Compound_Prep->Serial_Dilution Media_Prep Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Media_Prep->Serial_Dilution Inoculum_Prep Prepare 0.5 McFarland Standard Inoculum Inoculation Inoculate wells with standardized microorganism Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation Read_Plate Visually inspect for growth or use plate reader (OD600) Incubation->Read_Plate Determine_MIC Identify lowest concentration with no visible growth (MIC) Read_Plate->Determine_MIC

Caption: Workflow for MIC determination by broth microdilution.

Detailed Protocol: Broth Microdilution

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the assay should not exceed 1% to avoid solvent-induced toxicity.

  • Inoculum Preparation: From a fresh culture (18-24 hours), suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in CAMHB. A typical concentration range to start with for a novel compound would be from 256 µg/mL down to 0.5 µg/mL.

  • Controls:

    • Positive Control: Wells containing CAMHB and the microbial inoculum (no compound).

    • Negative Control: Wells containing CAMHB only (no inoculum).

    • Solvent Control: Wells containing CAMHB, the microbial inoculum, and the highest concentration of DMSO used in the assay.

  • Inoculation: Add the standardized microbial inoculum to each well (except the negative control).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.

Part 2: Disk Diffusion Assay for Preliminary Screening

The disk diffusion assay is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound. A paper disk impregnated with the test compound is placed on an agar plate inoculated with a microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit microbial growth, resulting in a zone of inhibition (ZOI).[9]

Rationale for Method Selection

This method is simple, rapid, and cost-effective for preliminary screening of antimicrobial activity. It provides a visual confirmation of the compound's ability to inhibit microbial growth and can be used to assess a broad range of microorganisms simultaneously.

Experimental Workflow: Disk Diffusion Assay

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Impregnate_Disks Impregnate sterile paper disks with compound solution Place_Disks Place impregnated disks on the agar surface Impregnate_Disks->Place_Disks Inoculate_Plates Inoculate Mueller-Hinton Agar (MHA) plates with 0.5 McFarland inoculum Inoculate_Plates->Place_Disks Incubation Incubate at 35-37°C for 16-24 hours Place_Disks->Incubation Measure_ZOI Measure the diameter of the Zone of Inhibition (ZOI) in mm Incubation->Measure_ZOI Interpret_Results Correlate ZOI with susceptibility Measure_ZOI->Interpret_Results

Caption: Workflow for the disk diffusion assay.

Detailed Protocol: Disk Diffusion Assay

Materials:

  • This compound

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Microbial strains

  • 0.5 McFarland turbidity standard

  • Sterile swabs

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions.

  • Disk Preparation: Impregnate sterile paper disks with a known concentration of this compound. Allow the solvent to evaporate completely.

  • Disk Application: Place the impregnated disks on the inoculated MHA plates. Gently press the disks to ensure complete contact with the agar.

  • Controls:

    • Positive Control: A disk impregnated with a known antibiotic (e.g., ciprofloxacin).

    • Negative Control: A disk impregnated with the solvent used to dissolve the compound.

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.

  • Zone of Inhibition (ZOI) Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Part 3: Time-Kill Kinetics Assay

The time-kill kinetics assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[14][15][16] This dynamic assay measures the rate of microbial killing at different concentrations of the test compound.[17]

Rationale for Method Selection

While MIC provides information on growth inhibition, the time-kill assay reveals whether the compound actively kills the microorganism (bactericidal/fungicidal) or merely prevents its proliferation (bacteriostatic/fungistatic). This is a crucial parameter for the development of effective antimicrobial drugs. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.[14]

Experimental Workflow: Time-Kill Kinetics Assay

Time_Kill_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Culture_Prep Prepare standardized inoculum in broth Compound_Addition Add compound at various concentrations (e.g., 1x, 2x, 4x MIC) Culture_Prep->Compound_Addition Incubation Incubate cultures with shaking at 35-37°C Compound_Addition->Incubation Sampling Withdraw aliquots at specified time points (0, 2, 4, 8, 24h) Incubation->Sampling Plating Perform serial dilutions and plate on agar Sampling->Plating Incubate_Plates Incubate plates and count colonies (CFU) Plating->Incubate_Plates Plot_Data Plot log10 CFU/mL versus time Incubate_Plates->Plot_Data

Caption: Workflow for the time-kill kinetics assay.

Detailed Protocol: Time-Kill Kinetics Assay

Materials:

  • This compound

  • CAMHB or other suitable broth

  • Microbial strains

  • Sterile culture tubes or flasks

  • Agar plates

Procedure:

  • Inoculum Preparation: Prepare a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in broth.

  • Compound Addition: Add this compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC.

  • Controls:

    • Growth Control: Inoculum in broth without the compound.

  • Incubation and Sampling: Incubate the cultures at 35-37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture.

  • Enumeration: Perform serial dilutions of each aliquot and plate onto agar plates to determine the number of viable microorganisms (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration of the compound and the growth control.

Part 4: Data Interpretation and Presentation

Accurate interpretation of AST data is crucial for evaluating the potential of a new antimicrobial agent.[18][19]

Interpreting MIC and ZOI Data
ParameterInterpretation
MIC (µg/mL) The lowest concentration that inhibits visible growth. A lower MIC indicates higher potency.[11]
ZOI (mm) The diameter of the zone of growth inhibition. A larger ZOI generally correlates with greater susceptibility.[9]

Note: Direct comparison of MIC values between different antimicrobial agents is valid, but the ZOI is specific to the compound and test conditions.[18]

Interpreting Time-Kill Kinetics Data
OutcomeInterpretation
Bactericidal/Fungicidal ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[14]
Bacteriostatic/Fungistatic < 3-log10 reduction in CFU/mL and no increase in CFU/mL compared to the initial inoculum.
No Effect Growth curve similar to the control.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial antimicrobial characterization of this compound. Positive results from these assays would warrant further investigation, including mechanism of action studies, toxicity profiling, and in vivo efficacy studies. Adherence to standardized methodologies, such as those provided by CLSI and EUCAST, is paramount for generating reliable and comparable data in the pursuit of novel antimicrobial therapies.[5][6]

References

  • Emery Pharma. Time-Kill Kinetics Assay.

  • Khan, D. D. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC.

  • ESCMID. EUCAST.

  • Nelson Labs. Time-Kill Evaluations.

  • Pacific BioLabs. Time Kill Testing.

  • Scribd. Time Kill Assay.

  • CLSI. Antimicrobial Susceptibility Testing.

  • EUCAST. EUCAST - Home.

  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing.

  • National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.

  • FDA. Antibacterial Susceptibility Test Interpretive Criteria.

  • EUCAST. Guidance Documents.

  • EUCAST. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.

  • National Institute for Communicable Diseases (NICD). Antimicrobial susceptibility testing EUCAST disk diffusion method.

  • van Belkum, A., et al. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3).

  • Microbe Investigations. The Role of Genetic Factors in Zone of Inhibition (ZOI) and Minimum Inhibitory Concentration (MIC) Test Results.

  • Microbe Investigations. Innovations in Bacterial Resistance Testing: ZOI, MIC, and Beyond.

  • Kumar, R., et al. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 11(3), 10851-10871.

  • Idexx. Microbiology guide to interpreting antimicrobial susceptibility testing (AST).

  • Dr.Oracle. How do you interpret antibiotic susceptibility test results?.

  • Idexx. Microbiology guide to interpreting minimum inhibitory concentration (MIC).

  • Al-Amiery, A. A., et al. (2018). Synthesis and antimicrobial evaluation with DFT study for new thiazole derivatives. Iraqi Journal of Pharmaceutical Sciences, 27(1), 89-98.

  • Al-Ghorbani, M., et al. (2024). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 14(1), 1-18.

  • National Institutes of Health. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).

  • Benchchem. Discovery and synthesis of novel thiazole-based compounds.

  • Balouiri, M., et al. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Journal of Pharmaceutical Analysis, 6(2), 79-83.

  • Schar, D., et al. (2021). Development of a Broth Microdilution Method for Exebacase Susceptibility Testing. Journal of Clinical Microbiology, 59(7).

  • National Institutes of Health. Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides.

  • Wang, J., et al. (2018). Synthesis, Identification and Anti-Cancer Activity of 1-(4-Methylpent-2-enyl)-2-(4-phenylbut-2-enyl)disulfane. Molecules, 23(10), 2465.

  • ResearchGate. 1,2Bis[4-(4-chlorophenyl)-1,3-thiazol-2-yl]disulfane.

  • MDPI. New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro.

  • Fessler, A. T., et al. (2020). Biocide susceptibility testing of bacteria: Development of a broth microdilution method. Veterinary Microbiology, 249, 108791.

  • Lozynskyi, A. V., et al. (2021). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 37(5), 389-399.

  • Gökçe, M., et al. (2019). Synthesis of some novel pyridine compounds containing bis-1,2,4-triazole/thiosemicarbazide moiety and investigation of their antioxidant properties, carbonic anhydrase, and acetylcholinesterase enzymes inhibition profiles. Archiv der Pharmazie, 352(10), e1900139.

  • MDPI. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents.

Sources

Application Notes and Protocols for Investigating 1,2-Bis(4-methylthiazol-2-yl)disulfane as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of a Bifunctional Scaffold

In the landscape of modern drug discovery, the strategic design of small molecules that can selectively modulate enzyme activity remains a cornerstone of therapeutic innovation. The compound 1,2-Bis(4-methylthiazol-2-yl)disulfane presents a compelling scaffold for investigation as a potential enzyme inhibitor. This molecule uniquely combines two key chemical features: the versatile thiazole ring and a reactive disulfide bond. The thiazole moiety is a well-established pharmacophore found in numerous FDA-approved drugs, recognized for its ability to engage in a variety of non-covalent interactions with protein targets.[1][2][3] Concurrently, the disulfide bond offers a potential mechanism for covalent or reversible covalent inhibition, particularly targeting enzymes with reactive cysteine residues in their active sites.

These structural attributes position this compound as a candidate for inhibiting enzyme families that are critically dependent on cysteine residues for their catalytic function. Prime among these are the cysteine proteases and protein disulfide isomerases (PDI) , both of which are implicated in a range of pathologies, from cancer and neurodegenerative disorders to infectious diseases.[4][5]

This document serves as a comprehensive guide for researchers aiming to elucidate the enzyme inhibitory potential of this compound. It provides the theoretical underpinnings for its hypothesized mechanism of action and detailed, field-proven protocols for its systematic evaluation.

Hypothesized Mechanism of Action: Thiol-Disulfide Exchange

The central hypothesis for the inhibitory action of this compound is its ability to engage in a thiol-disulfide exchange reaction with a nucleophilic cysteine residue within an enzyme's active site.[6][7] This reaction is a fundamental process in biochemistry, governing the formation and rearrangement of disulfide bonds in proteins.[8][9]

The proposed mechanism involves the following steps:

  • Initial Binding: The thiazole moieties of the inhibitor are postulated to facilitate its initial, non-covalent binding to the enzyme's active site or an allosteric site. The aromatic nature of the thiazole ring allows for potential π-π stacking, hydrophobic, and other non-bonding interactions that can orient the molecule for the subsequent reaction.[1]

  • Nucleophilic Attack: A deprotonated cysteine residue (thiolate) in the enzyme's active site performs a nucleophilic attack on one of the sulfur atoms of the inhibitor's disulfide bond.

  • Formation of a Mixed Disulfide: This attack results in the cleavage of the inhibitor's disulfide bond and the formation of a new, mixed disulfide bond between the enzyme and one of the 4-methylthiazol-2-yl)sulfane moieties.

  • Enzyme Inactivation: The formation of this covalent adduct can lead to the inactivation of the enzyme by sterically blocking the active site, inducing a conformational change, or preventing the binding of the natural substrate.

This mechanism can result in either reversible or irreversible inhibition, depending on the stability of the mixed disulfide bond and the redox environment.

Visualizing the Hypothesized Mechanism

G cluster_2 Inhibition Process cluster_3 Outcome Enzyme Active Enzyme (with Cys-SH) Binding Non-covalent Binding (Thiazole-mediated) Enzyme->Binding 1 Inhibitor This compound (R-S-S-R) Inhibitor->Binding 1 Nucleophilic_Attack Nucleophilic Attack by Cys-S⁻ Binding->Nucleophilic_Attack 2 Mixed_Disulfide Formation of Mixed Disulfide (Enzyme-S-S-R) Nucleophilic_Attack->Mixed_Disulfide 3 Inactive_Enzyme Inactive Enzyme Mixed_Disulfide->Inactive_Enzyme 4

Caption: Hypothesized mechanism of enzyme inhibition by thiol-disulfide exchange.

Experimental Protocols

The following protocols are designed to systematically evaluate the inhibitory activity of this compound against two high-potential enzyme classes: cysteine proteases and protein disulfide isomerases.

Protocol 1: Screening for Cysteine Protease Inhibition (Fluorogenic Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against a representative cysteine protease, such as papain or a cathepsin. The assay relies on the cleavage of a fluorogenic substrate, releasing a fluorescent molecule.[10]

Materials:

  • Purified cysteine protease (e.g., Papain, Cathepsin B)

  • Fluorogenic peptide substrate (e.g., Z-Phe-Arg-AMC for papain)

  • Assay Buffer: 100 mM sodium acetate, pH 5.5, 100 mM NaCl, 5 mM DTT, 1 mM EDTA, 0.01% Brij-35[10]

  • This compound (Test Compound)

  • E-64 (a known potent irreversible cysteine protease inhibitor, as a positive control)

  • DMSO (for dissolving compounds)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm for AMC-based substrates)

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and E-64 in DMSO.

    • Perform a serial dilution of the stock solutions in DMSO to create a range of concentrations (e.g., 10 mM to 1 µM).

  • Assay Setup:

    • In the 96-well plate, add 2 µL of each diluted compound concentration to triplicate wells.

    • For the positive control, add 2 µL of diluted E-64.

    • For the negative control (100% enzyme activity), add 2 µL of DMSO.

    • For the blank (no enzyme activity), add 2 µL of DMSO.

  • Enzyme Addition:

    • Prepare a working solution of the cysteine protease in Assay Buffer. The final concentration should be determined empirically to give a linear reaction rate over 30-60 minutes.

    • Add 98 µL of the enzyme solution to all wells except the blank wells.

    • To the blank wells, add 98 µL of Assay Buffer.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation:

    • Prepare a working solution of the fluorogenic substrate in Assay Buffer.

    • Initiate the enzymatic reaction by adding 100 µL of the substrate solution to all wells.

  • Data Acquisition:

    • Immediately place the plate in the fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes, or as an endpoint reading after a fixed time (e.g., 30 minutes).

Data Analysis:

  • Subtract the blank reading from all other readings.

  • Calculate the rate of reaction (slope of the kinetic curve) for each well.

  • Normalize the data by setting the negative control (DMSO) as 100% activity and the positive control (E-64) as 0% activity.

  • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Assessing Protein Disulfide Isomerase (PDI) Inhibition (Insulin Turbidity Assay)

This protocol measures the reductase activity of PDI, which is its ability to cleave disulfide bonds. The assay uses insulin as a substrate. The reduction of insulin's disulfide bonds by PDI in the presence of a reducing agent like DTT causes the insulin B-chain to precipitate, leading to an increase in turbidity that can be measured spectrophotometrically.[5]

Materials:

  • Purified human PDI

  • Insulin (from bovine pancreas)

  • Dithiothreitol (DTT)

  • Assay Buffer: 100 mM potassium phosphate, pH 7.0, 2 mM EDTA

  • This compound (Test Compound)

  • Quercetin-3-rutinoside (a known PDI inhibitor, as a positive control)[5]

  • DMSO

  • 96-well clear, flat-bottom microplate

  • Spectrophotometric microplate reader (capable of reading absorbance at 650 nm)

Procedure:

  • Compound Preparation:

    • Prepare stock solutions and serial dilutions of the test compound and positive control in DMSO as described in Protocol 1.

  • Assay Setup:

    • In the 96-well plate, add 1 µL of each diluted compound concentration to triplicate wells.

    • Add 1 µL of DMSO for the negative control and 1 µL of the positive control to their respective wells.

  • Reagent Addition:

    • Prepare a 1 mg/mL insulin solution in the Assay Buffer. Add 90 µL of this solution to all wells.

    • Add 5 µL of the PDI working solution (final concentration to be optimized) to all wells except the blank.

    • To the blank wells, add 5 µL of Assay Buffer.

    • Incubate at room temperature for 10 minutes.

  • Reaction Initiation:

    • Prepare a fresh solution of DTT in the Assay Buffer.

    • Initiate the reaction by adding 5 µL of the DTT solution (final concentration ~1 mM) to all wells.

  • Data Acquisition:

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 650 nm kinetically every minute for 30-60 minutes.

Data Analysis:

  • Similar to the cysteine protease assay, calculate the reaction rate from the linear portion of the turbidity curve.

  • Normalize the data against the negative (100% activity) and positive (0% activity) controls.

  • Plot the percentage of PDI activity versus the log of the inhibitor concentration and fit the curve to determine the IC50 value.

Experimental Workflow Visualization

G cluster_0 Preparation cluster_1 Assay Execution (96-well plate) cluster_2 Data Acquisition & Analysis A Prepare Compound Serial Dilutions C Add Compound/Controls to Wells A->C B Prepare Enzyme and Substrate Solutions D Add Enzyme and Incubate B->D C->D E Initiate Reaction with Substrate D->E F Kinetic Measurement (Fluorescence/Absorbance) E->F G Calculate Reaction Rates F->G H Normalize Data G->H I Generate Dose-Response Curve and Determine IC50 H->I

Sources

Cell-based assays for "1,2-Bis(4-methylthiazol-2-yl)disulfane" cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Elucidating the Cytotoxic Profile of 1,2-Bis(4-methylthiazol-2-yl)disulfane

Introduction: A Compound of Interest

The structural motif of this compound presents a compelling case for cytotoxic investigation. It combines two key pharmacophores: the thiazole ring and a disulfane bridge. Thiazole derivatives are a prominent class of heterocyclic compounds recognized for their diverse biological activities, including significant anticancer properties.[1] These activities are often achieved through various mechanisms such as the induction of apoptosis (programmed cell death), disruption of mitochondrial function, and cell cycle arrest.[1][2][3] The disulfane bridge is also of great interest, as compounds containing this moiety are known to interact with cellular thiols, potentially inducing oxidative stress and triggering apoptotic pathways.[4][5]

This guide, designed for researchers in drug discovery and cell biology, outlines a comprehensive, tiered strategy for evaluating the cytotoxic potential of this compound. We will progress from broad assessments of cell viability to more focused, mechanistic assays to understand how this compound exerts its effects at the cellular level. Each protocol is presented as a self-validating system, complete with necessary controls and explanations of the underlying scientific principles.

A Tiered Approach to Cytotoxicity Assessment

A logical workflow is essential for efficiently characterizing a novel compound. We propose a multi-tiered approach that begins with a primary assessment of metabolic activity and progresses to specific mechanistic assays based on the initial findings. This strategy ensures a thorough and resource-efficient investigation.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Pathway Analysis Tier1 Assess Metabolic Viability (MTT Assay) Membrane Membrane Integrity (LDH Assay) Tier1->Membrane Calculate IC50 Proceed if cytotoxic Apoptosis Apoptosis Induction (Caspase-Glo 3/7 Assay) Tier1->Apoptosis Calculate IC50 Proceed if cytotoxic OxidativeStress Oxidative Stress (ROS Assay) Tier1->OxidativeStress Calculate IC50 Proceed if cytotoxic Pathway Confirm Mitochondrial Pathway (e.g., Cytochrome C release, MMP analysis) Apoptosis->Pathway Investigate upstream events OxidativeStress->Pathway Investigate upstream events

Caption: A tiered experimental workflow for cytotoxicity testing.

Tier 1 Protocol: MTT Assay for Cell Viability

The MTT assay is a foundational, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6] It relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product by mitochondrial reductase enzymes in living cells.[7] The quantity of formazan produced is directly proportional to the number of metabolically active, viable cells.[6]

Principle of Causality

We begin with the MTT assay because it is a robust, high-throughput method to determine if the compound has any effect on overall cell health and to establish a dose-response curve from which a key parameter, the half-maximal inhibitory concentration (IC50), can be calculated. This IC50 value is crucial for determining the relevant concentration range for all subsequent, more specific assays.

Detailed Protocol

Materials:

  • 96-well flat-bottom plates

  • Selected cancer cell line (e.g., HepG2, MCF-7, K562)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT solution: 5 mg/mL in sterile PBS.[7]

  • Solubilization solution: e.g., 10% SDS in 0.01 M HCl[8] or acidified isopropanol.

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Prepare a cell suspension at a density that will ensure cells are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).[6]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in serum-free medium. A typical starting range might be 0.1 µM to 100 µM.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with the highest concentration of DMSO used for the compound dilutions.

      • Untreated Control: Cells in medium only.

    • Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions or controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

    • Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.[8][9]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.[8]

    • Cover the plate and shake on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Presentation and Interpretation

Cell viability is calculated as a percentage relative to the untreated control.

% Viability = (Absorbance_Treated / Absorbance_Untreated) * 100

The results should be plotted on a dose-response curve (Viability % vs. log[Concentration]) to determine the IC50 value.

Concentration (µM)Mean Absorbance (570 nm)Std. Deviation% Viability
0 (Control)1.2540.08100.0%
0.11.2310.0798.2%
11.0530.0684.0%
100.6400.0451.0%
500.1510.0212.0%
1000.0750.016.0%
Caption: Example data table for an MTT assay.

Tier 2 Mechanistic Assays

Once the IC50 is established, the following assays can be performed using concentrations at, above, and below this value to elucidate the mechanism of cell death.

A. Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[10][11] The released LDH catalyzes a reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which can be measured spectrophotometrically.[10][12]

Protocol:

  • Seed and treat cells in a 96-well plate as described for the MTT assay.

  • Establish Controls: It is critical to include:[13]

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with a detergent (e.g., Triton X-100) 45 minutes before the assay endpoint.[14] This represents 100% cytotoxicity.

    • Medium Background: Medium without cells.

  • After the treatment period, centrifuge the plate at ~400 x g for 5 minutes to pellet any detached cells.[12]

  • Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's protocol (e.g., CytoTox 96® Assay, Promega).[10]

  • Add 50 µL of the reaction mixture to each well containing supernatant.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of Stop Solution.

  • Measure absorbance at 490 nm.[15]

Data Interpretation: % Cytotoxicity = [(Treated_Release - Spontaneous_Release) / (Maximum_Release - Spontaneous_Release)] * 100

B. Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases-3 and -7, which are key effector enzymes in the apoptotic pathway.[16] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) which, when cleaved by active caspases, releases a substrate for luciferase, generating a light signal proportional to caspase activity.[16][17]

Protocol:

  • Seed cells in a white-walled, 96-well plate suitable for luminescence. Treat with the compound as previously described.

  • After treatment, allow the plate to equilibrate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent by reconstituting the substrate in the supplied buffer, as per the manufacturer's instructions.[17][18]

  • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[17]

  • Mix the contents on a plate shaker for 30-60 seconds.

  • Incubate at room temperature for at least 30 minutes, up to 3 hours.[17][19]

  • Measure luminescence using a plate-reading luminometer.

Data Interpretation: A fold-increase in luminescence in treated cells compared to vehicle-treated cells indicates apoptosis induction.

C. DCFH-DA Assay for Reactive Oxygen Species (ROS)

Given the disulfane bridge in the compound, investigating oxidative stress is a logical step. This assay uses a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to measure intracellular ROS levels.[20][21] Inside the cell, esterases deacetylate DCFH-DA to a non-fluorescent form, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[22]

Protocol:

  • Seed and treat cells as previously described. A positive control, such as tert-Butyl hydroperoxide (TBHP), should be included.[20]

  • Towards the end of the treatment period, prepare a 10 µM working solution of DCFH-DA in serum-free medium.[21]

  • Remove the treatment medium and wash the cells gently with PBS.

  • Add 100 µL of the DCFH-DA working solution to each well.

  • Incubate for 30-45 minutes at 37°C in the dark.[20][23]

  • Remove the DCFH-DA solution and wash the cells again with PBS.

  • Add 100 µL of PBS to each well.

  • Immediately measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[20]

Data Interpretation: An increase in fluorescence intensity in treated cells compared to controls indicates an increase in intracellular ROS levels.

Tier 3: Visualizing the Mechanism of Action

Based on the literature for related thiazole compounds, a likely mechanism of action involves the induction of the intrinsic (mitochondrial) pathway of apoptosis.[1][2] This pathway is initiated by cellular stress, leading to changes in the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of the caspase cascade.

G cluster_0 Cellular Stress cluster_1 Mitochondrion cluster_2 Cytosol Compound This compound (Potential ROS Generation) Mito Mitochondrial Outer Membrane Permeabilization Compound->Mito Stress Signal CytC Cytochrome C Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome C, Pro-Caspase-9) CytC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Casp37 Caspases-3 & 7 (Executioner) Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: The intrinsic pathway of apoptosis.

Conclusion

This application note provides a structured, multi-tiered framework for the comprehensive cytotoxic evaluation of this compound. By progressing from a general viability screen (MTT) to specific mechanistic assays (LDH, Caspase-Glo® 3/7, ROS), researchers can efficiently determine not only the potency of the compound but also its likely mechanism of action. This logical workflow, grounded in established protocols and scientific principles, enables a robust characterization of novel therapeutic candidates.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE. Retrieved from [Link][6]

  • ROS Assay Kit Protocol. (n.d.). [Provider information not available]. Retrieved from a general protocol source.[20]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. NIH. Retrieved from [Link][9]

  • Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link][7]

  • AntBio. (2025). Cellular reactive oxygen species (ROS) assay strategy. AntBio. Retrieved from [Link][21]

  • Wang, X., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Center for Biotechnology Information. Retrieved from [Link][14]

  • Bio-protocol. (n.d.). Flow Cytometric Detection of Reactive Oxygen Species. Bio-protocol. Retrieved from [Link][22]

  • Protocols.io. (2024). LDH cytotoxicity assay. protocols.io. Retrieved from [Link][10]

  • Protocols.io. (2025). Caspase 3/7 Activity. protocols.io. Retrieved from [Link][18]

  • National Center for Biotechnology Information. (2019). Assay Guidance Manual: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NIH. Retrieved from [Link][13]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Retrieved from [Link][24]

  • Cell Biologics Inc. (n.d.). LDH Assay. Cell Biologics. Retrieved from [Link][15]

  • Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Assay Genie. Retrieved from [Link][23]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Retrieved from [Link]

  • Tox21. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. NIH. Retrieved from [Link][25]

  • Meric, N., et al. (2025). Pro-apoptotic and mitochondria-disrupting effects of 4-methylthiazole in K562 leukemia cells: A mechanistic investigation. Toxicology in Vitro. Retrieved from [Link][1]

  • Wang, J., et al. (2018). Synthesis and Effect on Human HepG2 Cells of 1,2-bis-(2-Methylallyl)disulfane. Molecules. Retrieved from [Link][4]

  • Meric, N., et al. (2025). Pro-apoptotic and mitochondria-disrupting effects of 4-methylthiazole in K562 leukemia cells: A mechanistic investigation. PubMed. Retrieved from [Link][2]

  • Al-Suhaimi, E. A., et al. (n.d.). Anticancer Activity and In Silico ADMET Properties of 2,4,5-Trisubstitutedthiazole Derivatives. [Journal information not available]. Retrieved from a general abstract source.[26]

  • ResearchGate. (2025). 4-Methylthiazole Triggers Apoptosis and Mitochondrial Disruption in HL-60 Cells. ResearchGate. Retrieved from [Link][3]

  • Al-Abdullah, E. S., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Retrieved from [Link][27]

  • Bîcu, E., et al. (n.d.). Cytotoxicity and Antioxidant Potential of Novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole Derivatives. PubMed Central. Retrieved from [Link][28]

  • Pall, E., et al. (n.d.). The Effect of Some 4,2 and 5,2 Bisthiazole Derivatives on Nitro-Oxidative Stress and Phagocytosis in Acute Experimental Inflammation. PubMed Central. Retrieved from [Link][29]

  • ResearchGate. (2025). 4-Methylthiazole triggers apoptosis and mitochondrial disruption in HL-60 cells. ResearchGate. Retrieved from a general PDF source.[30]

  • Aliabadi, A., et al. (n.d.). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. PubMed Central. Retrieved from [Link][31]

  • Lee, C. Y., et al. (n.d.). Oltipraz, 3H-1,2-dithiole-3-thione, and sulforaphane induce overlapping and protective antioxidant responses in murine microglial cells. PubMed. Retrieved from [Link][5]

  • Creighton, A. M., et al. (n.d.). Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine. PubMed. Retrieved from [Link][32]

Sources

Application Notes & Protocols for High-Throughput Screening of 1,2-Bis(4-methylthiazol-2-yl)disulfane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the high-throughput screening (HTS) of the novel compound 1,2-Bis(4-methylthiazol-2-yl)disulfane . Capitalizing on the well-documented anti-cancer properties of both the thiazole moiety and disulfide-containing compounds, we propose a screening cascade designed to identify and characterize the bioactivity of this molecule. The protocols herein are structured to first assess its cytotoxic and apoptotic effects on cancer cell lines, followed by a more targeted investigation into its potential mechanism of action, specifically as a modulator of the mitochondrial disulfide relay system. This guide offers detailed, step-by-step methodologies, data analysis workflows, and the scientific rationale behind the experimental design to ensure robust and reproducible results.

Introduction: The Rationale for Screening this compound

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. Specifically, 2-aminothiazole derivatives have shown potent activity against various cancer cell lines[1]. The introduction of a disulfide bridge introduces a reactive functional group with the potential for diverse biological interactions. Disulfide-containing compounds, such as allicin derivatives, are known to induce apoptosis and inhibit cancer cell proliferation[3][4].

The compound This compound uniquely combines these two pharmacophores. The disulfide bond may interact with cellular thiols, such as cysteine residues in proteins, thereby modulating their function. This suggests a potential role in disrupting cellular redox homeostasis or targeting specific components of pathways like the mitochondrial disulfide relay system (MDRS), which is crucial for the import and folding of proteins in the mitochondrial intermembrane space (IMS)[5][6][7][8][9]. Disruption of the MDRS can lead to mitochondrial dysfunction and trigger apoptosis. Several thiazole derivatives have been shown to induce apoptosis via the ROS-mitochondrial pathway[1].

Given this background, we hypothesize that This compound is a promising candidate for anticancer drug discovery. This application note outlines a comprehensive HTS strategy to explore this potential.

Physicochemical Properties and Compound Handling

A thorough understanding of the compound's properties is critical for successful HTS implementation.

PropertyValue (Predicted/Measured)Significance for HTS
Molecular FormulaC10H10N2S4Purity and identity confirmation.
Molecular Weight286.46 g/mol Adherence to "Rule of Five" for drug-likeness.
SolubilityTo be determined empirically in DMSOEssential for creating stock solutions and avoiding precipitation in assays.
StabilityTo be determinedCritical for ensuring compound integrity during storage and experimentation.
Purity>95%Necessary to attribute observed activity solely to the target compound.

Protocol for Compound Preparation:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in high-purity, anhydrous DMSO.

  • Storage: Aliquot the stock solution into small volumes to minimize freeze-thaw cycles and store at -20°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate assay buffer. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced artifacts.

High-Throughput Screening Cascade

We propose a tiered screening approach to efficiently identify and characterize the bioactivity of this compound.

HTS_Cascade cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Confirmation cluster_2 Mechanism of Action (MoA) Studies Primary Cell Viability Assay (e.g., MTT/CellTiter-Glo®) Multiple Cancer Cell Lines Secondary1 Dose-Response Analysis (IC50 Determination) Primary->Secondary1 Active Hits Secondary2 Apoptosis Assay (Caspase-Glo® 3/7) Secondary1->Secondary2 MoA1 Mitochondrial Membrane Potential Assay (e.g., JC-1) Secondary2->MoA1 Confirmed Apoptosis Inducers MoA2 Reactive Oxygen Species (ROS) Detection (e.g., DCFDA) MoA1->MoA2 MoA3 Mitochondrial Disulfide Relay System (MDRS) Perturbation Assay MoA2->MoA3

Caption: High-Throughput Screening Cascade for this compound.

Primary Screening: Cell Viability Assay

The initial screen will assess the compound's general cytotoxicity across a panel of cancer cell lines.

Principle: The MTT or CellTiter-Glo® Luminescent Cell Viability Assay will be used to quantify the number of viable cells in culture after treatment with the compound.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., K562, HeLa, A549) in 384-well, clear-bottom, white-walled plates at a predetermined optimal density and incubate for 24 hours.

  • Compound Addition: Add this compound at a final concentration of 10 µM. Include positive (e.g., Staurosporine) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.

  • Assay Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Signal Detection: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. A significant reduction in viability identifies the compound as a "hit."

Secondary Screening: Dose-Response and Apoptosis Induction

Confirmed hits from the primary screen will be further characterized to determine their potency and ability to induce apoptosis.

Protocol 1: IC50 Determination

  • Cell Seeding: As per the primary screening protocol.

  • Compound Addition: Add this compound in a 10-point, 2-fold serial dilution (e.g., from 100 µM to 0.195 µM).

  • Incubation and Detection: As per the primary screening protocol.

  • Data Analysis: Plot the percentage of cell viability against the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Caspase-3/7 Activation Assay

Principle: The Caspase-Glo® 3/7 Assay measures the activity of caspases 3 and 7, key executioners of apoptosis.

  • Cell Seeding and Compound Addition: Follow the IC50 protocol, using concentrations around the determined IC50 value.

  • Incubation: Incubate for a shorter duration (e.g., 6-24 hours) to capture early apoptotic events.

  • Assay Reagent Addition: Add Caspase-Glo® 3/7 reagent to each well.

  • Signal Detection: Measure luminescence.

  • Data Analysis: A significant increase in luminescence compared to the vehicle control indicates apoptosis induction.

Mechanism of Action Studies

For compounds that are confirmed to induce apoptosis, further studies will be conducted to elucidate the underlying mechanism.

MoA_Pathway Compound This compound MDRS Mitochondrial Disulfide Relay System (MDRS) (e.g., MIA40) Compound->MDRS Inhibition? ROS Increased ROS MDRS->ROS MMP Loss of Mitochondrial Membrane Potential (ΔΨm) ROS->MMP CytoC Cytochrome c Release MMP->CytoC Caspases Caspase Activation (Caspase-9, Caspase-3/7) CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Sources

Application Notes and Protocols for the Development of 1,2-Bis(4-methylthiazol-2-yl)disulfane Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Tapping into the Therapeutic Potential of Thiazole-Containing Disulfides

The intersection of thiazole chemistry with disulfide-containing scaffolds presents a compelling, albeit underexplored, frontier in the quest for novel therapeutic agents. Thiazole moieties are integral components of numerous FDA-approved drugs, valued for their metabolic stability and diverse biological activities, including potent anticancer and anti-inflammatory properties.[1][2] Similarly, disulfide bonds, while historically viewed as liabilities in drug design, are now being strategically employed as cleavable linkers and pharmacophores, particularly in oncology.[3]

This guide focuses on a promising, yet largely uncharacterized lead compound, 1,2-Bis(4-methylthiazol-2-yl)disulfane . While specific biological data for this exact molecule is not extensively documented in publicly available literature, the foundational chemistry and the established bioactivities of related structures provide a strong rationale for its investigation and the development of its analogs as potential drug candidates. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to synthesize, screen, and optimize a library of analogs based on this novel scaffold. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our approach in established scientific principles.

Rationale for Analog Development: Targeting Cancer and Inflammation

The therapeutic rationale for developing analogs of this compound is twofold, primarily focusing on oncology and inflammatory diseases.

  • Anticancer Potential: Numerous thiazole derivatives have demonstrated significant anticancer activity through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways.[1][2] The disulfide linkage introduces a potential for selective cytotoxicity in the tumor microenvironment, which is often characterized by a more reductive state compared to normal tissues. This could allow for the targeted release of active thiazole-containing moieties within cancer cells.

  • Anti-inflammatory Activity: Chronic inflammation is a key driver of many diseases, including cancer.[4][5] The nuclear factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation, and its dysregulation is implicated in both inflammatory disorders and tumorigenesis.[6][7] Thiazole-containing compounds have been shown to modulate inflammatory responses, and targeting the NF-κB pathway with novel analogs of this compound represents a promising therapeutic strategy.

Proposed Synthetic Strategy and Analog Design

The synthesis of this compound and its analogs can be approached through a straightforward and modular two-step process. This allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Step 1: Synthesis of 2-Mercapto-4-methylthiazole Precursors

The foundational building block for our target compounds is 2-mercapto-4-methylthiazole. This can be synthesized via the Hantzsch thiazole synthesis, a reliable and well-documented method.

Protocol 1: Synthesis of 2-Mercapto-4-methylthiazole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine thiourea (1 equivalent) and chloroacetone (1 equivalent) in ethanol.

  • Reaction: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The resulting residue is then dissolved in water and neutralized with a saturated solution of sodium bicarbonate.

  • Isolation: The precipitated product, 2-amino-4-methylthiazole, is collected by filtration, washed with cold water, and dried.

  • Diazotization and Thiolation: The 2-amino-4-methylthiazole is then diazotized using sodium nitrite in an acidic medium (e.g., sulfuric acid) at 0-5°C. The resulting diazonium salt is subsequently reacted with a sulfur source, such as potassium ethyl xanthate, followed by hydrolysis to yield 2-mercapto-4-methylthiazole.[8]

Step 2: Oxidative Coupling to Form the Disulfide Bridge

The final step involves the oxidation of the 2-mercapto-4-methylthiazole precursors to form the desired disulfide analogs. A variety of mild oxidizing agents can be employed for this transformation.[9]

Protocol 2: Synthesis of this compound Analogs

  • Reaction Setup: Dissolve the synthesized 2-mercapto-4-methylthiazole analog (2 equivalents) in a suitable solvent such as dichloromethane or ethanol.

  • Oxidation: Add a mild oxidizing agent, for example, a solution of iodine (1 equivalent) in ethanol, dropwise to the stirred solution at room temperature. Alternative oxidizing systems include hydrogen peroxide in the presence of a catalyst or simply exposing the thiol to air in the presence of a base.[10]

  • Monitoring: The reaction can be monitored by TLC for the disappearance of the starting thiol and the appearance of the disulfide product.

  • Work-up and Purification: Upon completion, the reaction mixture is washed with a solution of sodium thiosulfate to quench any remaining iodine, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure disulfide analog.

Analog Design Strategy:

The modular nature of this synthesis allows for the introduction of diversity at the 4- and 5-positions of the thiazole ring by using different α-haloketones in the initial Hantzsch synthesis. This will enable a thorough exploration of the structure-activity relationship.

In Vitro Biological Evaluation: A Tiered Screening Approach

A systematic, tiered approach to the in vitro evaluation of the synthesized analogs is crucial for identifying promising lead compounds. This will involve a primary screen for cytotoxicity followed by more detailed mechanistic assays for the most active compounds.

Primary Screening: Assessing Cytotoxicity in Cancer Cell Lines

The initial screening will utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the synthesized analogs against a panel of human cancer cell lines.

Protocol 3: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with a range of concentrations of the synthesized analogs (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Table 1: Representative Data Presentation for Primary Cytotoxicity Screen

Compound IDR1-substituentR2-substituentMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
Lead-001 HCH₃>100>100>100
Analog-001 BrCH₃15.2 ± 1.825.7 ± 3.118.9 ± 2.2
Analog-002 OCH₃CH₃45.6 ± 5.462.1 ± 7.555.3 ± 6.1
Doxorubicin --0.5 ± 0.060.8 ± 0.10.6 ± 0.07
Secondary Mechanistic Assays: Elucidating the Mode of Action

Analogs demonstrating significant cytotoxicity in the primary screen will be advanced to secondary assays to investigate their mechanism of action.

Protocol 4: Caspase-3 Activation Assay (Apoptosis Induction)

Caspase-3 is a key executioner caspase in the apoptotic pathway.[11] Its activation is a hallmark of apoptosis.

  • Cell Treatment: Treat cancer cells with the test compounds at their respective IC₅₀ concentrations for 24 hours.

  • Cell Lysis: Harvest and lyse the cells according to the manufacturer's protocol for a commercially available caspase-3 colorimetric or fluorometric assay kit.

  • Assay Procedure: Add the cell lysate to a 96-well plate followed by the addition of the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays).

  • Measurement: Incubate the plate at 37°C and measure the absorbance (at 405 nm) or fluorescence at appropriate time intervals.

  • Data Analysis: Quantify the caspase-3 activity relative to the untreated control. Increased activity indicates the induction of apoptosis.

Protocol 5: Anti-inflammatory Activity - Inhibition of TNF-α and IL-6 Production

Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pro-inflammatory cytokines that play a crucial role in the tumor microenvironment.[5]

  • Cell Stimulation: Seed macrophages (e.g., RAW 264.7) in 96-well plates and pre-treat with the test compounds for 1 hour.

  • LPS Challenge: Stimulate the cells with lipopolysaccharide (LPS) to induce the production of TNF-α and IL-6.

  • Supernatant Collection: After an appropriate incubation period (e.g., 4-24 hours), collect the cell culture supernatants.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Determine the percentage of inhibition of cytokine production by the test compounds compared to the LPS-stimulated control.

Hit-to-Lead Optimization: A Roadmap to Drug Candidacy

Once promising "hit" compounds are identified from the initial screening cascade, the hit-to-lead (H2L) phase begins. The goal of H2L is to refine these hits into "lead" compounds with improved potency, selectivity, and drug-like properties.[12][13]

The H2L workflow involves a multidisciplinary, iterative cycle:

  • Structure-Activity Relationship (SAR) Expansion: Synthesize a focused library of analogs around the most promising hits to understand the relationship between chemical structure and biological activity. This involves modifying different parts of the molecule to improve target engagement and cellular potency.

  • In Vitro ADME/Tox Profiling: Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is critical. Key assays include:

    • Solubility: Determine the aqueous solubility of the compounds.

    • Permeability: Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).

    • Metabolic Stability: Evaluate the stability of the compounds in the presence of liver microsomes.

    • Cytotoxicity in Normal Cells: Test the cytotoxicity of the compounds against non-cancerous cell lines to assess their selectivity.

  • Computational Modeling: Utilize molecular docking and other computational tools to guide the design of new analogs with improved binding affinity and selectivity for the biological target.

  • Data Integration and Decision Making: All data from the biological assays, ADME/Tox profiling, and computational studies are integrated to make informed decisions on which chemical series to prioritize for further optimization.

Visualizing the Path Forward: Workflows and Pathways

To provide a clear visual representation of the processes described, the following diagrams have been generated using Graphviz.

G cluster_synthesis Analog Synthesis cluster_screening In Vitro Screening Cascade cluster_optimization Hit-to-Lead Optimization Thiourea + Chloroacetone Thiourea + Chloroacetone 2-Amino-4-methylthiazole 2-Amino-4-methylthiazole Thiourea + Chloroacetone->2-Amino-4-methylthiazole Hantzsch Synthesis 2-Mercapto-4-methylthiazole 2-Mercapto-4-methylthiazole 2-Amino-4-methylthiazole->2-Mercapto-4-methylthiazole Diazotization/ Thiolation This compound Analogs This compound Analogs 2-Mercapto-4-methylthiazole->this compound Analogs Oxidative Coupling Analog Library Analog Library Primary Screen (MTT Assay) Primary Screen (MTT Assay) Analog Library->Primary Screen (MTT Assay) Cytotoxicity Hit Identification Hit Identification Primary Screen (MTT Assay)->Hit Identification IC50 < 10 µM Secondary Assays Secondary Assays Hit Identification->Secondary Assays Caspase-3 Assay Caspase-3 Assay Secondary Assays->Caspase-3 Assay Apoptosis TNF-a/IL-6 Assay TNF-a/IL-6 Assay Secondary Assays->TNF-a/IL-6 Assay Anti-inflammatory Promising Hits Promising Hits SAR Expansion SAR Expansion Promising Hits->SAR Expansion In Vitro ADME/Tox In Vitro ADME/Tox SAR Expansion->In Vitro ADME/Tox Computational Modeling Computational Modeling SAR Expansion->Computational Modeling Lead Compound(s) Lead Compound(s) In Vitro ADME/Tox->Lead Compound(s) Improved Profile Analog Synthesis Analog Synthesis In Vitro Screening Cascade In Vitro Screening Cascade

Figure 1: A comprehensive workflow for the synthesis and evaluation of this compound analogs.

G cluster_nucleus Gene Transcription TNF_alpha TNF-α TNFR TNFR TNF_alpha->TNFR IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Proinflammatory_Genes Proliferation_Genes Cell Proliferation & Survival Genes Nucleus->Proliferation_Genes Thiazole_Disulfide Thiazole Disulfide Analogs Thiazole_Disulfide->IKK inhibit? Thiazole_Disulfide->NFkB inhibit?

Figure 2: The NF-κB signaling pathway, a potential target for the anti-inflammatory and anticancer activity of thiazole disulfide analogs.

G Extrinsic Extrinsic Pathway (e.g., FasL, TNF-α) Caspase8 Caspase-8 Extrinsic->Caspase8 activates Intrinsic Intrinsic Pathway (Cellular Stress) Caspase9 Caspase-9 Intrinsic->Caspase9 activates Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Thiazole_Disulfide Thiazole Disulfide Analogs Thiazole_Disulfide->Intrinsic induces? Thiazole_Disulfide->Caspase3 activates?

Figure 3: The caspase cascade in apoptosis, a key mechanism for the anticancer effects of the developed analogs.

Conclusion and Future Directions

The development of analogs of this compound represents a promising avenue for the discovery of novel anticancer and anti-inflammatory agents. The synthetic route outlined in this guide is both versatile and amenable to the creation of a diverse chemical library. The proposed tiered screening approach provides a clear and efficient path for identifying and characterizing lead compounds. The subsequent hit-to-lead optimization phase, guided by a combination of experimental data and computational chemistry, will be critical in refining these leads into viable drug candidates. Future work should focus on in vivo efficacy and safety studies for the most promising lead compounds to validate their therapeutic potential.

References

  • Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. (n.d.). In PMC. Retrieved January 21, 2026, from [Link]

  • Apoptotic signaling pathways: caspases and stress-activated protein kinases. (2002). PubMed. Retrieved January 21, 2026, from [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. Retrieved January 21, 2026, from [Link]

  • Synthesis, Identification and Anti-Cancer Activity of 1-(4-Methylpent-2-enyl)-2-(4-phenylbut-2-enyl)disulfane. (n.d.). In PMC. Retrieved January 21, 2026, from [Link]

  • Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches. (n.d.). In PMC. Retrieved January 21, 2026, from [Link]

  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2022). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis of 2-mercapto-4-methylbenzothiazole. (n.d.). PrepChem.com. Retrieved January 21, 2026, from [Link]

  • Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Linking NF-kB to Inflammation and Cancer. (n.d.). Frontiers Research Topic. Retrieved January 21, 2026, from [Link]

  • The structure activity relationship (SAR) of thiazolo... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • (PDF) Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Disulfide synthesis by S-S coupling. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. (2025). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Apoptosis. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • NF-κB in inflammation and cancer. (2025). PubMed. Retrieved January 21, 2026, from [Link]

  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. (n.d.). RSC Publishing. Retrieved January 21, 2026, from [Link]

  • Expert view: Optimising the hit-to-lead workflow. (2017). Drug Target Review. Retrieved January 21, 2026, from [Link]

  • 1,2Bis[4-(4-chlorophenyl)-1,3-thiazol-2-yl]disulfane. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved January 21, 2026, from [Link]

  • NF-κB, an Active Player in Human Cancers. (2014). AACR Journals. Retrieved January 21, 2026, from [Link]

  • Cell Death and the Caspase Cascade. (n.d.). American Heart Association Journals. Retrieved January 21, 2026, from [Link]

  • Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. (n.d.). RSC Publishing. Retrieved January 21, 2026, from [Link]

  • Oxidation of Mercaptobenzothiazole to Benzothiazyl Disulfide in Coolant Media. (n.d.). DTIC. Retrieved January 21, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. (n.d.). In PMC. Retrieved January 21, 2026, from [Link]

  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. (n.d.). In NIH. Retrieved January 21, 2026, from [Link]

  • 2,4-Dimethylthiazole. (n.d.). Organic Syntheses Procedure. Retrieved January 21, 2026, from [Link]

  • Hit-to-lead: It takes integration. (n.d.). Sygnature Discovery. Retrieved January 21, 2026, from [Link]

  • Structures of some thiazole derivatives with antitumor activity. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • (PDF) Lead generation--enhancing the success of drug discovery by investing in the hit to lead process. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Apoptotic signaling pathways: caspases and stress-activated protein kinases. (2002). PubMed. Retrieved January 21, 2026, from [Link]

  • Video: NF-kB-dependent Signaling Pathway. (2023). JoVE. Retrieved January 21, 2026, from [Link]

  • Hit to Lead Discovery. (n.d.). BioSolveIT. Retrieved January 21, 2026, from [Link]

  • Hit to Lead Optimization in Drug Discovery. (n.d.). Excelra. Retrieved January 21, 2026, from [Link]

Sources

Application Notes and Protocols for the Investigation of 1,2-Bis(4-methylthiazol-2-yl)disulfane in Agricultural Fungicide Research

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Foreword

The continuous evolution of fungal pathogens in agriculture necessitates the discovery and development of novel fungicides with diverse mechanisms of action. Thiazole-containing compounds have emerged as a promising class of antifungals, with several derivatives already in commercial use for crop protection.[1][2] This document provides a comprehensive guide for the research and development of a novel thiazole derivative, 1,2-Bis(4-methylthiazol-2-yl)disulfane , as a potential agricultural fungicide. While direct research on this specific molecule is nascent, its structural features—a disulfide-linked pair of 4-methylthiazole rings—suggest a high potential for antifungal activity.

This guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the compound, a proposed synthetic route, and detailed protocols for its evaluation. We will delve into both in vitro and in vivo testing methodologies, as well as propose avenues for elucidating its mechanism of action. The protocols herein are designed to be robust and self-validating, providing a solid framework for advancing our understanding of this promising new chemical entity.

Compound Profile: this compound

Chemical Structure:

Rationale for Investigation:

The therapeutic potential of this compound is predicated on the synergistic combination of two key structural motifs:

  • The Thiazole Ring: A cornerstone of many successful fungicides, the thiazole ring is a five-membered heterocycle containing nitrogen and sulfur.[3] Its presence is often associated with the inhibition of crucial fungal enzymes. Thiazole antifungals, like other azoles, are known to interfere with ergosterol biosynthesis by inhibiting the cytochrome P450 demethylase enzyme, which is vital for fungal cell membrane integrity.[1]

  • The Disulfane Bridge (-S-S-): Disulfide bonds can be readily cleaved and can participate in thiol-disulfide exchange reactions with cysteine residues in fungal proteins. This can lead to the disruption of protein structure and function, inducing oxidative stress and ultimately leading to fungal cell death.

The combination of these two moieties in a single molecule presents a unique opportunity for a dual-action fungicide, potentially mitigating the risk of resistance development.

Proposed Synthesis of this compound

The synthesis of the target compound can be approached through the oxidative coupling of a suitable thiol precursor. A plausible synthetic route is outlined below.

G A 2-Amino-4-methylthiazole C 2-Bromo-4-methylthiazole A->C Sandmeyer-type Reaction B Sodium Nitrite, HBr B->C E 4-Methylthiazole-2-thiol C->E Nucleophilic Substitution D Thiourea D->E G This compound E->G Oxidative Dimerization F Oxidizing Agent (e.g., I2, H2O2) F->G

Figure 1: Proposed synthesis workflow for this compound.

Protocol for Synthesis of 4-Methylthiazole-2-thiol (Precursor):

  • Diazotization of 2-Amino-4-methylthiazole:

    • Dissolve 2-amino-4-methylthiazole in an aqueous solution of hydrobromic acid (HBr) and cool to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO2) in water, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Formation of 2-Bromo-4-methylthiazole:

    • This step follows a Sandmeyer-type reaction where the diazonium salt is decomposed to yield 2-bromo-4-methylthiazole.

  • Reaction with Thiourea:

    • Reflux the 2-bromo-4-methylthiazole with thiourea in a suitable solvent like ethanol. This will form a thiouronium salt intermediate.

  • Hydrolysis to Thiol:

    • Hydrolyze the thiouronium salt with a base, such as sodium hydroxide, to yield 4-methylthiazole-2-thiol.

    • Acidify the reaction mixture to precipitate the thiol, which can then be collected by filtration.

Protocol for Oxidative Dimerization:

  • Dissolve the synthesized 4-methylthiazole-2-thiol in a suitable solvent (e.g., ethanol, chloroform).

  • Add a mild oxidizing agent, such as a solution of iodine (I2) in ethanol or aqueous hydrogen peroxide (H2O2), dropwise with stirring.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting solid, this compound, by recrystallization or column chromatography.

In Vitro Antifungal Activity Assessment

The initial evaluation of a potential fungicide involves determining its efficacy against a panel of economically important plant pathogenic fungi.

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Collection & Analysis A Synthesize & Purify Compound B Prepare Stock Solution in DMSO A->B E Poisoned Food Technique B->E C Select Fungal Pathogens F Inoculate PDA plates with fungal plugs C->F D Prepare Potato Dextrose Agar (PDA) D->E E->F G Incubate at 25-28°C F->G H Measure Colony Diameter G->H I Calculate Percent Inhibition H->I J Determine EC50 Value I->J

Figure 2: Experimental workflow for in vitro antifungal activity testing.

Protocol: Poisoned Food Technique

This method is a standard for assessing the mycelial growth inhibition of a test compound.

  • Preparation of Fungal Cultures:

    • Culture a panel of relevant plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani, Sclerotinia sclerotiorum) on Potato Dextrose Agar (PDA) plates until the mycelia cover the plate.

  • Preparation of Test Compound Plates:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Autoclave PDA medium and cool to approximately 50-55 °C.

    • Add appropriate aliquots of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate with DMSO only.

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation and Incubation:

    • Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture.

    • Place the mycelial plug, mycelium side down, in the center of each test and control plate.

    • Incubate the plates at 25-28 °C in the dark.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions when the fungus in the control plate has reached the edge of the plate.

    • Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(C - T) / C] * 100 Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.

    • Determine the EC50 (Effective Concentration to inhibit 50% of growth) value by performing a probit analysis of the inhibition data.

Table 1: Hypothetical In Vitro Antifungal Activity Data

Fungal SpeciesEC50 (µg/mL) of this compoundEC50 (µg/mL) of Commercial Standard (e.g., Thiabendazole)
Botrytis cinerea5.28.5
Fusarium graminearum12.815.1
Rhizoctonia solani8.110.3
Sclerotinia sclerotiorum3.56.2

In Vivo Plant Protection Assay

Positive results from in vitro studies warrant further investigation in a whole-plant system to assess the compound's protective, curative, and systemic activities.

Protocol: Detached Leaf Assay for Protective Activity

  • Plant Material:

    • Grow healthy host plants (e.g., tomato for Botrytis cinerea, wheat for Fusarium graminearum) in a controlled environment.

  • Compound Application:

    • Prepare a spray solution of this compound at various concentrations (e.g., 50, 100, 200 ppm) in water with a surfactant.

    • Detach healthy leaves of similar age and size.

    • Spray the leaves with the test solutions until runoff. Control leaves are sprayed with water and surfactant only.

    • Allow the leaves to air dry.

  • Inoculation:

    • Prepare a spore suspension of the target fungus.

    • Place a droplet of the spore suspension onto the center of each treated and control leaf.

  • Incubation and Evaluation:

    • Place the leaves in a humid chamber at an appropriate temperature for disease development.

    • After a set incubation period (e.g., 3-5 days), measure the diameter of the resulting lesions.

    • Calculate the disease control efficacy based on the reduction in lesion size compared to the control.

Proposed Mechanism of Action Studies

The unique structure of this compound suggests two primary avenues for its mechanism of action.

G cluster_0 Thiazole Moiety Action cluster_1 Disulfane Moiety Action Compound This compound Thiazole Thiazole Ring Compound->Thiazole Disulfane Disulfane Bridge Compound->Disulfane Ergosterol_Synth Inhibition of Cytochrome P450 Demethylase Thiazole->Ergosterol_Synth Ergosterol_Depletion Ergosterol Depletion Ergosterol_Synth->Ergosterol_Depletion Membrane_Damage Compromised Cell Membrane Ergosterol_Depletion->Membrane_Damage Cell_Death Fungal Cell Death Membrane_Damage->Cell_Death Thiol_Exchange Thiol-Disulfide Exchange with Cellular Thiols (e.g., Glutathione) Disulfane->Thiol_Exchange ROS_Production Increased Reactive Oxygen Species (ROS) Thiol_Exchange->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Oxidative_Stress->Cell_Death

Figure 3: Hypothesized dual mechanism of action for this compound.

A. Investigation of Ergosterol Biosynthesis Inhibition

  • Principle: The thiazole moiety may inhibit the C14-demethylase enzyme in the ergosterol biosynthesis pathway, similar to other azole fungicides.[1]

  • Method:

    • Grow the target fungus in a liquid medium treated with a sublethal concentration of the test compound.

    • Extract the non-saponifiable lipids from the fungal mycelia.

    • Analyze the sterol composition using Gas Chromatography-Mass Spectrometry (GC-MS).

    • An accumulation of lanosterol and a depletion of ergosterol compared to the untreated control would indicate inhibition of the ergosterol biosynthesis pathway.

B. Assessment of Oxidative Stress Induction

  • Principle: The disulfane bridge can induce oxidative stress by reacting with intracellular thiols.

  • Method:

    • Treat fungal cells with the test compound.

    • Use fluorescent probes, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), to measure the intracellular accumulation of reactive oxygen species (ROS) via fluorometry or fluorescence microscopy.

    • An increase in fluorescence in treated cells compared to controls would indicate the induction of oxidative stress.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of a new generation of agricultural fungicides. Its unique structure suggests a potential dual mechanism of action, which could be advantageous in managing fungicide resistance. The protocols outlined in this document provide a robust framework for the initial synthesis, in vitro and in vivo evaluation, and preliminary mechanism of action studies of this novel compound. Further research should focus on structure-activity relationship (SAR) studies to optimize its antifungal activity, as well as toxicological and environmental fate studies to assess its safety profile.

References

  • Nagel, K. M. (2024). Thiazole antifungals. Research Starters.
  • Jeske, T. (2025). Thiazole and Isothiazole Ring–Containing Compounds in Crop Protection.
  • Al-aizari, F. A., Ghabbour, H. A., Kheder, N. A., & Mabkhot, Y. (2023). Thiazole-Based Heterocycles as Possible Antimicrobial Agents.
  • Chen, et al. (2018).
  • Wu, Q.-F., et al. (2023).
  • Hartung, J., et al. (2005). 1,2-Bis[4-(4-chlorophenyl)-1,3-thiazol-2-yl]disulfane.
  • Al-Warhi, T., et al. (2021). Repurposing the phenylthiazole scaffold with 1,3,4-oxadiazole for selective, potent and well-tolerated antifungal activity. Scientific Reports.
  • Rojas-Linares, D. M., et al. (2023). Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. MDPI.
  • Li, J., et al. (2001). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)
  • Wang, J., et al. (2016). Synthesis, Identification and Anti-Cancer Activity of 1-(4-Methylpent-2-enyl)-2-(4-phenylbut-2-enyl)disulfane. Molecules.
  • Allen, D. D., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Journal of Fungi.
  • Allen, P. M., & Gottlieb, D. (1970). Mechanism of Action of the Fungicide Thiabendazole, 2-(4′-thiazolyl) Benzimidazole. Applied Microbiology.
  • Al-Omair, M. A., et al. (2024).
  • Moskvina, V., et al. (2021). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell.
  • Brancale, A., et al. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Journal of Medicinal Chemistry.

Sources

Topic: Formulation of 1,2-Bis(4-methylthiazol-2-yl)disulfane for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This guide provides a detailed framework for the formulation of 1,2-Bis(4-methylthiazol-2-yl)disulfane, a novel small molecule with potential therapeutic applications, for in vivo preclinical studies. Given the compound's structural characteristics—a disulfide bridge linking two thiazole moieties—it is anticipated to be a lipophilic molecule with poor aqueous solubility, presenting specific challenges for systemic delivery. This document outlines a logical, phase-appropriate strategy, beginning with essential pre-formulation characterization and progressing to the development of robust, fit-for-purpose formulations for various routes of administration. The protocols herein are designed to ensure formulation stability, maximize exposure, and generate reproducible data for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies, adhering to the highest standards of scientific integrity and animal welfare.

Introduction: The Formulation Imperative

The success of any in vivo study hinges on the reliable and consistent delivery of the test compound to the target site.[1] For novel chemical entities (NCEs) like this compound, the formulation is not merely a vehicle but a critical determinant of the compound's ultimate pharmacokinetic profile and biological effect.[2] The structure of this compound suggests it belongs to a class of thiazole derivatives that have shown promise in anticancer drug discovery.[3]

The central challenge in formulating this molecule lies in its predicted low aqueous solubility and the chemical reactivity of the disulfide bond. Disulfide bonds can undergo thiol-disulfide exchange reactions in biological environments, potentially impacting the compound's stability and mechanism of action.[4] Therefore, a successful formulation strategy must not only enhance solubility but also ensure the compound remains stable until it reaches its target. This guide provides the foundational principles and step-by-step protocols to navigate these challenges.

Foundational Step: Pre-Formulation Assessment

Before any formulation work begins, a thorough physicochemical characterization of the Active Pharmaceutical Ingredient (API) is mandatory.[1] This data-driven approach minimizes wasted resources and informs the selection of the most promising formulation strategy.[5]

Physicochemical Characterization

The initial experiments should aim to define the compound's intrinsic properties. These studies can be conducted with a relatively small amount of API (~10 g).[6]

Parameter Methodology Significance in Formulation Development
Aqueous Solubility Shake-flask method at various pH values (e.g., 2.0, 4.5, 6.8, 7.4).Determines if the compound is ionizable and its solubility in physiological pH ranges. A solubility <10 µg/mL typically classifies a drug as poorly soluble.[7]
Vehicle Solubility Small-scale solubility testing in common preclinical vehicles (e.g., saline, PBS, oils, co-solvents).Directly identifies potential vehicles for simple solutions or lipid-based systems. Guides the selection of excipients.[8]
LogP / LogD HPLC or computational methods.Indicates the lipophilicity of the compound. A high LogP (>3) suggests poor aqueous solubility and a potential for good membrane permeability.[8]
pKa Determination Potentiometric titration or UV-spectrophotometry.Identifies ionizable groups. The thiazole rings may have a basic pKa, influencing solubility and salt formation potential.
Melting Point & Thermal Analysis Differential Scanning Calorimetry (DSC).Provides information on the compound's crystallinity and purity. A high melting point often correlates with low solubility.
Chemical Stability HPLC-based analysis of the compound in selected vehicles under stress conditions (e.g., light, temperature, pH).Crucial for identifying potential degradation pathways, especially the stability of the disulfide bond, and for determining the formulation's shelf-life.[1]
Hypothetical Solubility Profile

Based on its structure, a likely solubility profile for this compound is presented below. This table serves as an example to guide formulation decisions.

Vehicle Category Estimated Solubility (mg/mL) Suitability & Remarks
0.9% Saline, pH 7.4Aqueous Buffer< 0.01Unsuitable for simple aqueous solution.
5% Dextrose in Water (D5W)Aqueous Solution< 0.01Unsuitable for simple aqueous solution.
Polyethylene Glycol 400 (PEG 400)Co-solvent> 50Good potential for co-solvent formulations.
Dimethyl Sulfoxide (DMSO)Co-solvent> 100Excellent solubilizer, but potential for toxicity and precipitation upon dilution must be managed.
Corn Oil / Sesame OilLipid Vehicle5 - 10Suitable for oral lipid-based solutions or suspensions.
20% Solutol® HS 15 in waterSurfactant Solution1 - 5Potential for micellar solubilization for IV administration.

Formulation Strategy Selection

The choice of formulation depends on the study's objective (e.g., PK, PD, toxicology), the intended route of administration, and the required dose.[2] The pre-formulation data will guide this selection process.

G cluster_0 Pre-Formulation Assessment cluster_1 Formulation Path A Determine Aqueous Solubility (pH 7.4) B Solubility > 1 mg/mL? A->B C Simple Aqueous Solution (e.g., Saline, PBS) B->C Yes D Solubility in Co-solvents (e.g., PEG400, DMSO) > 10 mg/kg dose? B->D No (Likely Path) E Co-solvent Formulation (IV, IP) D->E Yes F Suspension Formulation (PO, IP, SC) D->F No G Lipid-Based System (SEDDS) (PO) F->G Oral Route? H Advanced Formulation (e.g., Nanoparticles) F->H Parenteral Route?

Diagram 1: Decision tree for selecting an appropriate formulation strategy based on pre-formulation solubility data.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for preparing common formulation types suitable for a poorly soluble compound like this compound. All preparations for parenteral administration must be conducted using aseptic techniques in a laminar flow hood or biosafety cabinet.[9]

Protocol 1: Co-solvent Formulation for Parenteral Administration (IV, IP)

This approach is ideal for early-stage PK and efficacy studies where achieving maximal systemic exposure from a solution is desired.[2]

Rationale: Co-solvents like PEG 400 and DMSO can dissolve highly lipophilic compounds. However, care must be taken to avoid precipitation upon injection into the aqueous environment of the bloodstream. The final concentration of organic solvent should be minimized to ensure animal tolerability.

Materials:

  • This compound (API)

  • Dimethyl Sulfoxide (DMSO), USP Grade

  • PEG 400, USP Grade

  • Tween® 80, USP Grade

  • Sterile Saline (0.9% NaCl) for Injection

  • Sterile, pyrogen-free vials

  • 0.22 µm sterile syringe filters

Example Formulation Composition (for a 5 mg/mL solution):

Component Function Percentage (v/v)
DMSOPrimary Solvent10%
PEG 400Co-solvent / Viscosity Modifier40%
Tween® 80Surfactant / Stabilizer5%
Saline (0.9%)Diluent45%

Step-by-Step Procedure:

  • API Weighing: Accurately weigh the required amount of API for the final desired volume and concentration.

  • Initial Solubilization: In a sterile vial, add the DMSO (10% of final volume) to the API. Vortex or sonicate gently until the API is fully dissolved.

  • Addition of Co-solvents/Surfactants: Sequentially add the PEG 400 and Tween® 80. Mix thoroughly after each addition until a clear, homogenous solution is obtained.

  • Final Dilution: Slowly add the sterile saline dropwise while continuously vortexing. This gradual addition is critical to prevent precipitation.

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a final sterile vial.[9] This step is mandatory for IV administration.

  • Quality Control: Visually inspect the final formulation for any precipitation or cloudiness. The solution must be clear. Measure the pH if necessary.

  • Labeling and Storage: Label the vial with the compound name, concentration, preparation date, and expiration date.[10] Store at 2-8°C, protected from light, and use within the stability-determined timeframe (e.g., 7 days).

Protocol 2: Micronized Suspension for Oral or IP Administration

Suspensions are used when the required dose cannot be achieved in a tolerable solution volume or for assessing oral absorption from a solid form.[2]

Rationale: A suspension consists of fine drug particles dispersed in an aqueous vehicle. Particle size reduction (micronization) is key to improving dissolution rate and absorption. A suspending agent (like CMC-Na) and a wetting agent (like Tween® 80) are essential to prevent particle aggregation and ensure dose uniformity.[1]

G A Weigh API B Micronize API (Mortar & Pestle) A->B D Levigation: Add small amount of vehicle to API powder to form a paste B->D C Prepare Vehicle: - Dissolve Tween 80 in water - Slowly add CMC-Na - Stir until fully hydrated C->D E Geometric Dilution: Gradually add remaining vehicle to the paste with constant mixing D->E F Homogenize (e.g., using a tissue homogenizer) E->F G Transfer to Dosing Vial F->G H QC Check: Visual uniformity, particle size G->H

Diagram 2: Workflow for the preparation of a micronized suspension for in vivo studies.

Materials:

  • This compound (API)

  • Sodium Carboxymethylcellulose (CMC-Na), low viscosity

  • Tween® 80, USP Grade

  • Sterile Water for Injection

  • Mortar and pestle

  • Stir plate and magnetic stir bar

Example Formulation Composition (for a 20 mg/mL suspension):

Component Function Concentration
APIActive Ingredient20 mg/mL
CMC-NaSuspending Agent0.5% (w/v)
Tween® 80Wetting Agent0.1% (v/v)
Sterile WaterVehicleq.s. to final volume

Step-by-Step Procedure:

  • Vehicle Preparation: To a beaker with sterile water (approx. 80% of final volume), add the Tween® 80 and stir to dissolve. While stirring, slowly sprinkle in the CMC-Na powder to avoid clumping. Continue stirring until the CMC-Na is fully dissolved and the solution is clear and viscous. This may take several hours.[1]

  • API Micronization: If the API particle size is large, gently grind it to a fine, uniform powder using a clean mortar and pestle.

  • Levigation: Transfer the weighed API powder to the mortar. Add a small amount of the prepared vehicle and triturate to form a smooth, uniform paste. This "wetting" step is crucial for preventing particle clumping.[1]

  • Geometric Dilution: Gradually add the remaining vehicle to the paste in small portions, mixing thoroughly after each addition until the desired final volume is reached.

  • Homogenization: For improved uniformity, the suspension can be briefly homogenized using a low-speed mechanical homogenizer.

  • Quality Control: Visually inspect for uniform appearance. A well-made suspension should not have large agglomerates and should be easily resuspendable upon shaking. Particle size analysis can be performed for more rigorous QC.

  • Labeling and Storage: Store in a labeled vial at 2-8°C. Always vortex thoroughly before each dose administration to ensure a uniform suspension.

In Vivo Administration and Best Practices

  • Route Selection: The route of administration is a critical variable.[11]

    • Intravenous (IV): Provides 100% bioavailability and is used for initial PK studies. Requires a sterile, particle-free solution.[12]

    • Intraperitoneal (IP): A common route in rodents, offering ease of administration and the ability to deliver larger volumes or suspensions. Absorption can be variable.[11]

    • Oral (PO): Essential for evaluating potential clinical candidates. Bioavailability will be influenced by solubility, dissolution, and first-pass metabolism.[12]

  • Dose Volume: Adhere to institutional (IACUC) guidelines for maximum administration volumes for the chosen species and route to ensure animal welfare.[9]

  • Tolerability: Always conduct a preliminary tolerability study with a new formulation vehicle in a small group of animals to check for any adverse reactions (e.g., irritation, precipitation at the injection site, behavioral changes).

Conclusion

The successful in vivo evaluation of this compound requires a systematic and scientifically-grounded formulation approach. The strategies and protocols detailed in this application note provide a robust starting point for researchers. By beginning with a thorough pre-formulation assessment and selecting a fit-for-purpose vehicle system, investigators can develop stable and effective formulations. This diligence is paramount to generating high-quality, reproducible preclinical data and accurately assessing the therapeutic potential of this promising compound.

References

  • University of Washington Office of Animal Welfare. (n.d.). Preparation, Storage and Labeling of Drug and Chemical Formulations. Retrieved from [Link]

  • Ferreira, A. C., et al. (2023). In Vivo Prostate Cancer Modelling: From the Pre-Clinical to the Clinical Setting. MDPI. Retrieved from [Link]

  • University of Arizona. (n.d.). Guidelines on the Preparation of Injectable Substances and Agents Administered to Animals. Retrieved from [Link]

  • Vadlamudi, M. K., & Dhanaraj, S. (2017). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. IOP Conference Series: Materials Science and Engineering. Retrieved from [Link]

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Retrieved from [Link]

  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. (This is a highly cited, relevant paper, though not directly from the search results, it provides authoritative grounding on the topic of solubility). A representative link would be: [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science. Retrieved from [Link]

  • Lukas, G., et al. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? The AAPS Journal. Retrieved from [Link]

  • Emami, A. (n.d.). Toxicology Evaluation of Drugs Administered via Uncommon Routes: Intranasal, Intraocular, Intrathecal/Intraspinal and Intra-Articular. Society of Toxicologic Pathology. Retrieved from [Link]

  • Taher, H., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI. Retrieved from [Link]

  • Vadlamudi, M. K., & Dhanaraj, S. (2017). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. ResearchGate. Retrieved from [Link]

  • FDA. (1997). Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Retrieved from [Link]

  • Gaertner, D. J., et al. (2007). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science. Retrieved from [Link]

  • Zhang, Y., et al. (2012). Synthesis, Identification and Anti-Cancer Activity of 1-(4-methylpent-2-enyl)-2-(4-phenylbut-2-enyl)disulfane. Molecules. Retrieved from [Link]

  • Smith, A. J., et al. (2018). PREPARE: guidelines for planning animal research and testing. Laboratory Animals. Retrieved from [Link]

  • Sofpromed. (2020). Drug Formulation Development and Clinical Trials: A Quick Guide for Biotech Companies. Retrieved from [Link]

  • University of Illinois Chicago. (n.d.). Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline). Retrieved from [Link]

  • Laboratorios Rubió. (n.d.). Step-by-Step Drug Formulation Development Guide [Turn-Key Timeline]. Retrieved from [Link]

  • Thiol-disulfide exchange. (n.d.). In Wikipedia. Retrieved from [Link]

  • Postma, T. M., & Albericio, F. (2014). Disulfide Formation Strategies in Peptide Synthesis. European Journal of Organic Chemistry. Retrieved from [Link]

  • Bönisch, J., et al. (2023). Solid-Phase Synthesis of the Bicyclic Peptide OL-CTOP Containing Two Disulfide Bridges, and an Assessment of Its In Vivo μ-Opioid Receptor Antagonism after Nasal Administration. Molecules. Retrieved from [Link]

  • Gopal, B., et al. (2002). Cellular Disulfide Bond Formation in Bioactive Peptides and Proteins. The Protein Journal. Retrieved from [Link]

  • Rong, J., et al. (2021). The Chemical Methods of Disulfide Bond Formation and Their Applications to Drug Conjugates. Frontiers in Chemistry. Retrieved from [Link]

  • Zhang, Y., et al. (2010). Synthesis and Effect on Human HepG2 Cells of 1,2-bis-(2-Methylallyl)disulfane. Molecules. Retrieved from [Link]

  • Hartung, J., et al. (2005). 1,2Bis[4-(4-chlorophenyl)-1,3-thiazol-2-yl]disulfane. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Yushchenko, M. V., et al. (2021). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell. Retrieved from [Link]

  • Yurttaş, L., et al. (2018). Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. Letters in Drug Design & Discovery. Retrieved from [Link]

  • Zhang, Y., et al. (2010). Synthesis and Effect on Human HepG2 Cells of 1,2-bis-(2-Methylallyl)disulfane. Molecules. Retrieved from [Link]

  • Sharma, R., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Amino Acids. Retrieved from [Link]

  • Tsoliou, E., et al. (2024). 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione. Molbank. Retrieved from [Link]

  • Zhang, Y., et al. (2010). Synthesis and effect on human HepG2 cells of 1,2-bis-(2-methylallyl)disulfane. Molecules. Retrieved from [Link]

  • Mphahlele, M. J., et al. (2019). (E)-3-(2-(4-methylthiazol-2-yl)hydrazineylidene)chromane-2,4-dione. Molbank. Retrieved from [Link]

  • Chen, W., et al. (2013). Largazole and Analogues with Modified Metal-Binding Motifs Targeting Histone Deacetylases: Synthesis and Biological Evaluation. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2-Bis(4-methylthiazol-2-yl)disulfane

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1,2-Bis(4-methylthiazol-2-yl)disulfane. This document is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and improve the yield of this important disulfide compound. We will move beyond simple procedural lists to explore the chemical principles behind each step, providing you with the expert insights needed to diagnose issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic pathway for this compound, and where are the critical yield loss points?

The most reliable and common method for synthesizing this compound is a two-step process. The primary challenge is not the complexity of the reactions themselves, but rather the control and optimization of each distinct stage.

  • Step 1: Hantzsch Thiazole Synthesis. The precursor, 2-mercapto-4-methylthiazole, is first synthesized. This classic cyclization reaction involves the condensation of an α-haloketone (chloroacetone) with a thioamide (thiourea).[1][2] This step is often a major source of yield loss due to impure starting materials or suboptimal reaction conditions.

  • Step 2: Oxidative Dimerization. The purified 2-mercapto-4-methylthiazole is then oxidized to form the target disulfide. This step's efficiency is highly dependent on the choice of oxidant, pH, and temperature control to prevent side reactions.[3][4][5]

Below is a diagram illustrating the overall workflow and highlighting the key areas for optimization.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Oxidative Coupling chloroacetone Chloroacetone hantzsch Hantzsch Reaction (Cyclocondensation) chloroacetone->hantzsch thiourea Thiourea thiourea->hantzsch precursor 2-Mercapto-4-methylthiazole hantzsch->precursor Crude Product purify_precursor Purification (Recrystallization) precursor->purify_precursor oxidation Oxidative Dimerization purify_precursor->oxidation Purified Precursor oxidant Oxidizing Agent (e.g., H₂O₂, I₂) oxidant->oxidation purify_final Purification & Isolation oxidation->purify_final Crude Product final_product This compound purify_final->final_product

Caption: Overall synthetic workflow for the target disulfide.

Troubleshooting Guide: Step 1 - Precursor Synthesis

Q2: My yield of 2-mercapto-4-methylthiazole from the Hantzsch reaction is consistently below 50%. What are the likely causes and solutions?

A low yield in the Hantzsch synthesis of the mercaptothiazole precursor is a very common issue. Let's break down the probable causes rooted in the reaction's mechanism and reagent handling.

  • Cause 1: Purity of Chloroacetone. Chloroacetone is a lachrymator and is susceptible to polymerization or degradation upon storage, especially if exposed to light or moisture. Using aged or impure chloroacetone is a primary reason for low yields.

    • Solution: Always use freshly distilled or newly purchased chloroacetone. Check for discoloration (it should be colorless to light yellow). If distillation is necessary, perform it under reduced pressure and store the purified reagent in a dark bottle at low temperature.

  • Cause 2: Incorrect Stoichiometry or Addition Rate. The reaction is typically run with a slight excess of thiourea. However, the addition of chloroacetone is critical. Adding it too quickly can lead to localized high concentrations, promoting self-condensation and other side reactions.

    • Solution: Use a 1:1.1 molar ratio of chloroacetone to thiourea. Dissolve the thiourea in the solvent (typically ethanol) first, and then add the chloroacetone dropwise using an addition funnel over 20-30 minutes. This maintains a low, steady concentration of the reactive α-haloketone.

  • Cause 3: Temperature Control. The initial condensation is exothermic. Allowing the temperature to rise uncontrollably can significantly increase the rate of side-product formation.

    • Solution: Maintain the reaction temperature between 70-80°C using a water or oil bath. Monitor the internal temperature with a thermometer. After the addition is complete, maintain the reflux for the prescribed time (usually 2-3 hours) to ensure the reaction goes to completion.

  • Cause 4: Inefficient Isolation. The product, 2-mercapto-4-methylthiazole, may not fully precipitate from the reaction mixture upon cooling, leaving a significant amount in the mother liquor.

    • Solution: After cooling the reaction mixture to room temperature, place it in an ice bath for at least one hour to maximize crystallization. If the yield is still low, concentrating the mother liquor by partially removing the solvent under reduced pressure may induce further precipitation.

Troubleshooting Guide: Step 2 - Oxidative Dimerization

Q3: My oxidation reaction is incomplete, and I recover a lot of the starting 2-mercapto-4-methylthiazole. How do I drive the reaction to completion?

This is a classic problem of reaction kinetics and activation. The key is understanding that the reactive species is not the neutral thiol (R-SH), but its deprotonated form, the thiolate anion (R-S⁻).[6] The thiolate is a much stronger nucleophile and is more readily oxidized.

Thiolate_Mechanism cluster_oxidation Step B: Oxidation Thiol R-SH (Thiol, Less Reactive) Thiolate R-S⁻ (Thiolate, Highly Reactive) Thiol->Thiolate Deprotonation Thiol:e->Thiolate:w H2O H₂O Thiolate:e->H2O:w Disulfide R-S-S-R (Disulfide Product) Thiolate->Disulfide Oxidative Coupling (2 equivalents) Base Base (e.g., OH⁻) Base:e->Thiolate:w Oxidant [ O ] Oxidant

Caption: The critical role of thiolate formation in disulfide synthesis.
  • Solution 1: pH Adjustment. The pKa of heterocyclic thiols like 2-mercaptobenzothiazole is typically around 7. By adjusting the pH of the reaction medium to be slightly basic (pH 8-9), you can significantly increase the concentration of the reactive thiolate species.

    • Protocol: Dissolve the 2-mercapto-4-methylthiazole in a suitable solvent (e.g., ethanol, isopropanol). Add a mild base like sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) dropwise while monitoring the pH. Once the desired pH is reached, proceed with the addition of the oxidant.

  • Solution 2: Increase Oxidant Stoichiometry. You may be using an insufficient amount of the oxidizing agent.

    • Protocol: While a 0.5 molar equivalent of an oxidant like I₂ (which accepts 2 electrons) is theoretically sufficient per mole of thiol, it is often practical to use a slight excess (e.g., 0.55-0.6 equivalents) to ensure complete conversion. For an oxidant like H₂O₂, a 1.1 to 1.2 molar equivalent is recommended.

  • Solution 3: Increase Reaction Time or Temperature. Some oxidations can be slow at room temperature.

    • Protocol: If the reaction is proceeding cleanly but slowly, try increasing the temperature to 40-50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q4: My reaction produces a dark, insoluble material, and the yield of the desired disulfide is low. What side reactions are occurring?

This indicates over-oxidation or degradation. While thiols oxidize to disulfides, harsher conditions or overly potent oxidants can push the oxidation further to undesirable sulfinic or sulfonic acids. These byproducts are often highly polar and can polymerize or decompose.

  • Cause 1: Oxidant is too Strong. Aggressive oxidants like potassium permanganate (KMnO₄) or nitric acid will readily over-oxidize the thiol and potentially degrade the thiazole ring.

    • Solution: Switch to a milder, more controlled oxidizing agent. The table below compares suitable options.

  • Cause 2: Poor Temperature Control. The oxidation is an exothermic process. Allowing the temperature to spike can provide the activation energy needed for over-oxidation pathways.

    • Solution: Add the oxidant slowly and in portions, or via a syringe pump. Use an ice bath to maintain a low and stable temperature (e.g., 0-10°C) during the addition.

Table 1: Comparison of Common Oxidants for Thiol Dimerization
OxidantMolar Equivalents (per mole of thiol)Typical ConditionsAdvantagesDisadvantages
Hydrogen Peroxide (H₂O₂) (30%) 1.1 - 1.5pH 8-9, 0-25°C, Alcohol/H₂OClean (byproduct is water), inexpensive.Can be slow; requires careful pH and temperature control to prevent over-oxidation.
Iodine (I₂) ** 0.5 - 0.6RT, Alcohol solvent, often with a base (e.g., Et₃N)Fast, easy to monitor (disappearance of color), high yielding.Byproduct (HI) is acidic and must be neutralized; iodine can stain.
Dimethyl Sulfoxide (DMSO) Solvent>100°C, often with acid catalystActs as both solvent and oxidant.High temperatures required; can be difficult to separate product from DMSO.
Air (O₂) **ExcessBasic pH, often with metal catalyst (e.g., Cu²⁺)Very inexpensive and environmentally friendly.Often very slow and can be difficult to control, leading to incomplete reactions or side products.

Optimized Experimental Protocols

Protocol 1: Synthesis of 2-Mercapto-4-methylthiazole (Precursor)
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (8.4 g, 0.11 mol) in 100 mL of 95% ethanol.

  • Addition: Gently heat the mixture to 70°C. Using a dropping funnel, add chloroacetone (7.6 mL, 0.10 mol) dropwise over 30 minutes, ensuring the temperature does not exceed 80°C.

  • Reaction: After the addition is complete, heat the mixture at reflux for 2 hours. A precipitate should form during this time.

  • Isolation: Allow the reaction mixture to cool to room temperature, then place it in an ice bath for 1 hour to maximize crystallization.

  • Purification: Collect the solid product by vacuum filtration and wash the filter cake with two portions of cold diethyl ether (2x 20 mL) to remove any unreacted chloroacetone. The product can be further purified by recrystallization from ethanol to yield a pale yellow solid.

Protocol 2: Synthesis of this compound (Oxidative Coupling)
  • Setup: Dissolve purified 2-mercapto-4-methylthiazole (12.9 g, 0.10 mol) in 150 mL of isopropanol in a flask equipped with a magnetic stirrer and placed in an ice-water bath.

  • pH Adjustment: Slowly add a 1M solution of sodium hydroxide (NaOH) dropwise until the pH of the solution is between 8.0 and 8.5 (check with pH paper).

  • Oxidation: While maintaining the temperature at 0-5°C, add 30% hydrogen peroxide (11.3 mL, 0.11 mol) dropwise over 45 minutes.

  • Reaction: Stir the mixture at 0-5°C for an additional 2 hours after the addition is complete. Monitor the reaction by TLC until the starting thiol spot has disappeared.

  • Isolation: The disulfide product will precipitate as a white or off-white solid. Collect the solid by vacuum filtration.

  • Purification: Wash the solid with cold water (3x 30 mL) and then with a small amount of cold isopropanol. Dry the product under vacuum.

Troubleshooting Flowchart

If you are experiencing low overall yield, use the following decision tree to diagnose the potential issue.

Troubleshooting_Yield start_node Low Overall Yield d1 Which step has low yield? start_node->d1 Analyze reaction steps decision_node decision_node cause_node cause_node solution_node solution_node d1_1 TLC shows multiple spots? d1->d1_1 Step 1 (Precursor Synthesis) d2_1 TLC shows starting thiol? d1->d2_1 Step 2 (Oxidation) c1_1 Cause: Side reactions from impure reagents or poor temp control. d1_1->c1_1 Yes c1_2 Cause: Incomplete reaction or poor isolation. d1_1->c1_2 No, mainly starting material s1_1 Solution: 1. Use fresh/distilled chloroacetone. 2. Add chloroacetone dropwise. 3. Maintain temp at 70-80°C. c1_1->s1_1 s1_2 Solution: 1. Ensure 2-3 hr reflux. 2. Cool in ice bath for >1 hr. 3. Concentrate mother liquor. c1_2->s1_2 c2_1 Cause: Insufficient activation or oxidizing power. d2_1->c2_1 Yes c2_2 Cause: Over-oxidation or degradation. d2_1->c2_2 No, dark/insoluble byproducts s2_1 Solution: 1. Adjust pH to 8-9 to form thiolate. 2. Increase oxidant stoichiometry slightly. 3. Increase reaction time/temp moderately. c2_1->s2_1 s2_2 Solution: 1. Switch to a milder oxidant (H₂O₂, I₂). 2. Add oxidant slowly at 0-5°C. 3. Avoid strong bases/acids. c2_2->s2_2

Caption: A decision tree for troubleshooting low synthesis yield.

References

  • Giles, G. I., & Jacob, C. (2002). Quantification of Thiols and Disulfides. In C. S. Foote, J. S. Valentine, A. Greenberg, & J. F. Liebman (Eds.), Active Oxygen, Oxidative Stress and Plant Metabolism (Vol. 3, pp. 65-79).
  • Zhang, Y., Chen, Y., & Wu, J. (2013). Synthesis, Identification and Anti-Cancer Activity of 1-(4-Methylpent-2-enyl)-2-(4-phenylbut-2-enyl)disulfane. Molecules, 18(12), 15595–15606. [Link]

  • Abdelgawad, M. A., et al. (2021). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances, 11(52), 32931-32946. [Link]

  • Fun, H.-K., et al. (2005). 1,2-Bis[4-(4-chlorophenyl)-1,3-thiazol-2-yl]disulfane. Acta Crystallographica Section E, 61(12), o4351-o4353. [Link]

  • US Army Coating and Chemical Laboratory. (1966). Oxidation of Mercaptobenzothiazole to Benzothiazyl Disulfide in Coolant Media. Defense Technical Information Center. [Link]

  • Talbot, A., et al. (2016). Optimization of pyrazole-containing 1,2,4-triazolo-[3,4-b]thiadiazines, a new class of STAT3 pathway inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3724-3727. [Link]

  • Maeda, S., et al. (1990). Syntheses of 2-mercapto-4-substituted imidazole derivatives with antiinflammatory properties. Chemical and Pharmaceutical Bulletin, 38(5), 1239-1244.
  • Zhang, Y., et al. (2012). Synthesis and Effect on Human HepG2 Cells of 1,2-bis-(2-Methylallyl)disulfane. Molecules, 17(9), 10459-10467. [Link]

  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. [Link]

  • Dodson, R. M., & King, L. C. (1945). Derivatives of 2-Amino-4-methylthiazole. Journal of the American Chemical Society, 67(12), 2242–2243. [Link]

  • ResearchGate. (2022). Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity. [Link]

  • Chipinda, I., et al. (2007). Oxidation of 2-mercaptobenzothiazole in latex gloves and its possible haptenation pathway. Chemical Research in Toxicology, 20(8), 1034-1042. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • Zhang, Y., et al. (2012). Synthesis and effect on human HepG2 cells of 1,2-bis-(2-methylallyl)disulfane. Molecules, 17(9), 10459-10467. [Link]

  • Chemistry LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides. [Link]

  • Braakman, I., & Hebert, D. N. (2013). Analysis of Disulfide Bond Formation. Current Protocols in Protein Science, 71, 14.7.1-14.7.18. [Link]

  • Abdellatif, K. R. A., et al. (2021). Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates. Bioorganic Chemistry, 114, 105122. [Link]

  • Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. [Link]

  • NIOSH. (2007). Oxidation of 2-Mercaptobenzothiazole in Latex Gloves and Its Possible Haptenation Pathway. [Link]

  • ResearchGate. (2014). Mechanisms of Disulfide Bond Formation in Nascent Polypeptides Entering the Secretory Pathway. [Link]

  • Asati, V., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(23), 8432. [Link]

  • Al-wahaibi, L. H., et al. (2023). A synthesis and spectral characterization of 4-methylthiazole derivatives. DFT approach and biological activities. New Journal of Chemistry, 47(34), 16016-16032. [Link]

  • Abdelgawad, M. A., et al. (2021). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances, 11(52), 32931-32946. [Link]

  • ResearchGate. (1995). Photodegradation of 2-mercaptobenzothiazole disulfide and related benzothiazoles. [Link]

  • ResearchGate. (2021). Synthetic route for the mercaptothiazole derivatives structure. [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 127-142. [Link]

  • Rapid Novor. (2024). Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies. [Link]

  • CUTM Courseware. (n.d.). Thiazole. [Link]

  • Ragavan, R. V., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2014, 932601. [Link]

  • Zhang, G., et al. (2022). Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv. [Link]

  • Reddit. (2023). What are some common causes of low reaction yields?[Link]

  • Wikipedia. (n.d.). Thiazole. [Link]

  • Patsnap. (2024). How to Troubleshoot Low Protein Yield After Elution. [Link]

Sources

Technical Support Center: Purification of 1,2-Bis(4-methylthiazol-2-yl)disulfane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 1,2-Bis(4-methylthiazol-2-yl)disulfane. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this compound with high purity. Given the specific nature of this molecule, which combines the reactivity of a disulfide bond with the unique chemistry of the thiazole ring, purification can present several challenges. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to streamline your purification workflow.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound. The solutions provided are based on established principles of organic chemistry and experience with analogous compounds.

Q1: My crude product is an oil and I am struggling to induce crystallization. How can I proceed with purification?

If your crude this compound is an oil, it is likely due to the presence of impurities that are depressing the melting point. Here is a systematic approach to tackle this issue:

  • Solvent Trituration: This is the first and simplest method to try. The goal is to find a solvent in which your desired product is sparingly soluble, while the impurities are highly soluble.

    • Procedure: Place the crude oil in a flask and add a small amount of a non-polar solvent like hexanes or diethyl ether. Stir or sonicate the mixture. If the product solidifies, you can then collect it by filtration. If it remains an oil, the impurities may be dissolving, and you can carefully decant the solvent. Repeat this process several times.

  • Column Chromatography: If trituration fails, column chromatography is the most effective method for purifying oils.[1][2]

    • Stationary Phase: Silica gel is a good starting point.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a common choice for compounds of moderate polarity. Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. The disulfide bond and thiazole rings will impart some polarity, so you will likely find your compound elutes at a moderate solvent strength.

    • Monitoring: Use Thin Layer Chromatography (TLC) to identify the fractions containing your product. A potassium permanganate stain can be useful for visualizing the thiazole moiety if it is not UV-active.

Q2: After purification, my NMR spectrum shows a persistent impurity with a chemical shift consistent with a thiol. What is this and how can I remove it?

The presence of a thiol impurity, likely 4-methylthiazole-2-thiol, suggests either incomplete reaction during the synthesis or degradation of the disulfide product. Disulfide bonds can be cleaved under certain conditions.

  • Oxidative Workup: To convert the residual thiol back to the disulfide, you can employ a mild oxidative workup. Dissolve the crude product in a solvent like dichloromethane and stir it with a gentle oxidizing agent, such as a dilute solution of hydrogen peroxide, or simply by bubbling air through the solution for several hours.

  • Aqueous Wash: A basic wash can deprotonate the thiol, making it more water-soluble and thus easier to remove. During your workup, wash the organic layer with a dilute aqueous solution of sodium bicarbonate or sodium hydroxide.

  • Reactive Scavenging: There are commercially available scavenger resins that are designed to react with and remove thiols from a reaction mixture. This can be a highly effective, albeit more expensive, solution.

Q3: I am observing multiple spots on my TLC plate even after column chromatography. What could be the cause?

Multiple spots on a TLC plate can indicate a few potential issues:

  • Isomers: While less likely for this specific molecule, consider the possibility of constitutional isomers if the synthesis pathway could lead to them.

  • Degradation on Silica: Thiazoles and disulfides can be sensitive to the acidic nature of silica gel.[3] If you suspect your compound is degrading on the column, you can:

    • Neutralize the Silica: Pre-treat the silica gel with a base like triethylamine. This is done by adding a small amount of triethylamine (e.g., 1%) to your mobile phase.

    • Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.

  • Co-eluting Impurities: It is possible that an impurity has a very similar polarity to your product, making separation by standard chromatography difficult. In this case:

    • Optimize Your Mobile Phase: Experiment with different solvent systems. For example, using a toluene/acetone or dichloromethane/methanol gradient might provide better separation.

    • Consider a Different Chromatographic Technique: If available, High-Performance Liquid Chromatography (HPLC) with a different stationary phase (e.g., a C18 column for reverse-phase chromatography) can offer superior resolution.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most likely byproducts in a typical synthesis of this compound?

The synthesis of disulfides often involves the oxidation of a corresponding thiol. Therefore, the most common byproducts are:

  • Unreacted Starting Material: 4-methylthiazole-2-thiol.

  • Over-oxidation Products: Depending on the oxidant used, it is possible to form sulfonic acids or other oxidized sulfur species.[3]

  • Symmetrical Disulfides: If your synthesis involves the reaction of two different thiols, you may have the formation of symmetrical disulfides as byproducts.

Q2: What is the recommended method for long-term storage of this compound?

Disulfides are generally stable compounds. However, to prevent potential degradation:

  • Store in a Cool, Dark Place: Exposure to light can sometimes promote homolytic cleavage of the disulfide bond.[3]

  • Inert Atmosphere: For very high purity samples, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent slow oxidation.

  • Anhydrous Conditions: Keep the compound dry, as moisture can facilitate hydrolysis over long periods.

Q3: What analytical techniques are most suitable for assessing the purity of this compound?

A combination of techniques is always recommended for comprehensive purity analysis:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are essential for structural confirmation and for identifying and quantifying impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • High-Performance Liquid Chromatography (HPLC): An excellent technique for determining purity with high accuracy. A UV detector should be effective due to the presence of the thiazole rings.

  • Elemental Analysis: To confirm the elemental composition of the final product.

Part 3: Experimental Protocols & Visualizations

Protocol 1: General Procedure for Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent system where the compound is soluble at high temperatures but insoluble at low temperatures.

  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof).

  • Dissolution: Once a suitable solvent or solvent pair is identified, dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cooling: Once crystals have started to form, you can place the flask in an ice bath or refrigerator to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: General Procedure for Silica Gel Column Chromatography
  • Column Packing: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the column.

  • Elution: Begin eluting the column with a low-polarity mobile phase.

  • Gradient Elution: Gradually increase the polarity of the mobile phase to elute your compound. For example, start with 100% hexanes, then move to 5% ethyl acetate in hexanes, then 10%, and so on.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualization: Purification Strategy Selection

The following flowchart provides a decision-making framework for selecting the appropriate purification strategy.

Purification_Strategy start Crude Product is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oil) is_pure_solid Is the product pure? recrystallize->is_pure_solid is_pure_solid->column_chrom No end_solid Pure Solid Product is_pure_solid->end_solid Yes is_pure_oil Is the product pure? column_chrom->is_pure_oil end_oil Pure Oily Product is_pure_oil->end_oil Yes further_analysis Further Analysis/Alternative Methods is_pure_oil->further_analysis No

Sources

"1,2-Bis(4-methylthiazol-2-yl)disulfane" stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,2-Bis(4-methylthiazol-2-yl)disulfane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions to assist you in your experimental endeavors.

Introduction

This compound is a symmetrical disulfide compound featuring two 4-methylthiazole moieties. The central disulfide bond (S-S) is the most reactive and labile part of the molecule, making it susceptible to various degradation pathways. Understanding the stability of this compound is crucial for its proper handling, storage, and application in experimental settings to ensure reproducible and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The stability of the disulfide bond in this compound is primarily influenced by the following factors:

  • Redox Environment: The disulfide bond is susceptible to both reduction and oxidation. Reducing agents can cleave the S-S bond to yield the corresponding thiol, 2-mercapto-4-methylthiazole. Conversely, strong oxidizing agents can lead to the formation of thiosulfinates, thiosulfonates, and ultimately sulfonic acids.

  • pH of the Solution: The stability of disulfide bonds can be pH-dependent. Under alkaline conditions, disulfide exchange reactions can be initiated by thiolate anions, which are more nucleophilic than thiols.[1]

  • Temperature: Elevated temperatures can accelerate degradation reactions, including disulfide bond cleavage and rearrangement.

  • Light Exposure: Similar to other disulfide-containing compounds like 2-mercaptobenzothiazole disulfide, exposure to light, particularly UV radiation, can induce photodegradation.[2]

Q2: How should I properly store this compound to ensure its stability?

A2: To maximize the shelf-life of this compound, we recommend the following storage conditions:

  • Temperature: Store in a cool, dry place, preferably refrigerated (2-8 °C). For long-term storage, consider storage at -20 °C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.

  • Purity: Ensure the compound is free from contaminants, especially residual reducing or oxidizing agents from synthesis.

Q3: Can I dissolve this compound in any solvent?

A3: While the solubility of this compound needs to be determined empirically for your specific application, it is crucial to use high-purity, degassed solvents. Protic solvents, especially under basic conditions, may facilitate disulfide exchange. Aprotic solvents are generally preferred. Always prepare solutions fresh before use to minimize degradation in solution.

Q4: What are the likely degradation products of this compound?

A4: The primary degradation products depend on the degradation pathway:

  • Reduction: The main product of reduction is 2-mercapto-4-methylthiazole.

  • Oxidation: A range of oxidized sulfur species can be formed, including thiosulfinates, thiosulfonates, and ultimately 4-methylthiazole-2-sulfonic acid.

  • Photodegradation: Photolysis may lead to the formation of 2-mercapto-4-methylthiazole and other radical-mediated products.[2]

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: Inconsistent or lower-than-expected activity in biological assays.
  • Potential Cause: Degradation of the compound leading to a lower effective concentration.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Before conducting your assay, verify the purity of your stock of this compound using an appropriate analytical method such as HPLC-UV, LC-MS, or ¹H NMR.

    • Fresh Preparations: Prepare solutions of the compound immediately before use. Avoid using solutions that have been stored for extended periods, especially at room temperature.

    • Control for Redox-Active Components: Ensure that your assay buffer and other reagents do not contain reducing agents (e.g., DTT, β-mercaptoethanol) or strong oxidizing agents, unless they are a deliberate component of the experiment.[3]

    • pH Considerations: Be mindful of the pH of your experimental buffer. If you are working at an alkaline pH, the risk of disulfide exchange increases.[1]

Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
  • Potential Cause: On-column degradation or degradation in the sample vial.

  • Troubleshooting Steps:

    • Sample Preparation: Prepare your sample for analysis in a suitable aprotic solvent and analyze it promptly. Minimize the time the sample spends in the autosampler.

    • Mobile Phase Compatibility: Ensure the mobile phase pH is compatible with the stability of the disulfide bond. Acidic conditions are generally preferred to suppress the reactivity of any free thiols.

    • Temperature Control: Use a cooled autosampler if available to minimize degradation in the vial.

    • Peak Identification: If possible, identify the unexpected peaks by mass spectrometry (MS) to determine if they correspond to expected degradation products like 2-mercapto-4-methylthiazole or its oxidized derivatives.

Issue 3: Variability between different batches of the compound.
  • Potential Cause: Inconsistent purity or the presence of residual reagents from synthesis.

  • Troubleshooting Steps:

    • Certificate of Analysis (CoA): Always review the CoA for each batch to check for purity and the analytical methods used.

    • Independent Purity Assessment: Perform your own purity assessment on each new batch before use.

    • Standardization: If possible, use a qualified reference standard for comparison.

Experimental Protocols

Protocol 1: Assessment of Purity by HPLC-UV

This protocol provides a general method for assessing the purity of this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents:

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade.

    • Formic acid (FA), analytical grade.

  • Procedure:

    • Prepare mobile phase A: Water with 0.1% FA.

    • Prepare mobile phase B: Acetonitrile with 0.1% FA.

    • Prepare a stock solution of this compound in ACN at a concentration of 1 mg/mL.

    • Set up a gradient elution method (example):

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 30% B

      • 18-20 min: 30% B

    • Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.

    • Set the UV detector to monitor at an appropriate wavelength (e.g., determined by a UV scan of the compound).

    • Inject 10 µL of the sample solution.

    • Analyze the chromatogram for the main peak and any impurity peaks. Calculate the purity based on the peak area percentage.

Visualizations

Degradation Pathways

DegradationPathways cluster_main This compound cluster_reduction Reduction cluster_oxidation Oxidation cluster_photodegradation Photodegradation A This compound B 2-Mercapto-4-methylthiazole A->B Reducing Agents (e.g., DTT, NaBH4) C Thiosulfinate A->C Mild Oxidants (e.g., H2O2) F 2-Mercapto-4-methylthiazole + Other Products A->F UV Light D Thiosulfonate C->D Further Oxidation E 4-Methylthiazole-2-sulfonic acid D->E Strong Oxidation

Caption: Potential degradation pathways of this compound.

Troubleshooting Workflow

TroubleshootingWorkflow start Inconsistent Experimental Results check_purity Assess Purity of Starting Material (HPLC, LC-MS, NMR) start->check_purity is_pure Is the compound pure? check_purity->is_pure new_batch Obtain a new, high-purity batch is_pure->new_batch No check_solution_prep Review Solution Preparation and Storage is_pure->check_solution_prep Yes new_batch->check_purity fresh_solutions Prepare fresh solutions before each experiment check_solution_prep->fresh_solutions check_assay_conditions Examine Experimental Conditions (pH, temp, redox agents) fresh_solutions->check_assay_conditions modify_conditions Modify conditions to enhance stability (e.g., adjust pH, degas buffers) check_assay_conditions->modify_conditions end Consistent Results modify_conditions->end

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Storage Temperature 2-8 °C (short-term), -20 °C (long-term)Minimizes thermal degradation.
Storage Atmosphere Inert (Argon, Nitrogen)Prevents oxidation of the disulfide bond.
Light Exposure Protect from lightAvoids photodegradation.[2]
Solution pH Slightly acidic to neutral (if possible)Minimizes base-catalyzed disulfide exchange.[1]

References

  • Photodegradation of 2-mercaptobenzothiazole disulfide and related benzothiazoles. ResearchGate. Available at: [Link]

  • Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by. University of Waterloo. Available at: [Link]

  • What are the factors affecting disulphide bond formation/maintenance/scission? Reddit. Available at: [Link]

Sources

Overcoming poor solubility of "1,2-Bis(4-methylthiazol-2-yl)disulfane" in assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,2-Bis(4-methylthiazol-2-yl)disulfane

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with the compound "this compound" in experimental assays. Poor aqueous solubility is a common hurdle for many promising chemical entities, and this compound, with its hydrophobic thiazole rings and disulfide bridge, is no exception.[1][2] Precipitation in your assay can lead to inaccurate, unreliable, and irreproducible results, ultimately wasting valuable time and resources.[3][4][5]

This resource offers a structured approach to understanding and overcoming these challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my compound precipitating when I dilute my DMSO stock into aqueous assay buffer?

Answer: This is a classic issue known as "solvent-shift" precipitation. Here's the underlying mechanism:

  • High Lipophilicity: this compound is a lipophilic ("fat-loving") molecule. While specific data is limited, related structures like 2,2'-Dithiobisbenzothiazole are practically insoluble in water and have a high predicted LogP (a measure of lipophilicity) of 4.72 or greater.[2][6] Your compound likely shares these characteristics.

  • Solvent Mismatch: You first dissolve the compound in a strong organic solvent like Dimethyl Sulfoxide (DMSO), where it is highly soluble.

  • Precipitation Trigger: When you introduce this concentrated DMSO stock into a large volume of aqueous buffer (e.g., PBS, cell culture media), the DMSO is rapidly diluted. The polarity of the solvent environment dramatically increases, becoming hostile to your hydrophobic compound. The compound can no longer stay in solution and crashes out, forming a visible precipitate or a fine suspension.[7]

Q2: What is the best practice for preparing and storing a stock solution of this compound?

Answer: For initial work, 100% Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.

  • Preparation: Prepare a high-concentration stock solution, typically in the range of 10-50 mM. Use gentle warming (37°C) and vortexing to ensure the compound is fully dissolved. Visually inspect the solution against a light source to confirm there are no undissolved particulates.

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. DMSO is hygroscopic (absorbs water from the air), and repeated exposure to ambient conditions can introduce water, potentially causing your compound to precipitate in the stock tube over time.

Q3: My compound is precipitating even at my desired final concentration. What are my options?

Answer: When simple dilution fails, you must employ a formulation strategy to increase the compound's apparent solubility. The choice depends on your specific assay constraints (e.g., cell-based vs. biochemical).

  • Reduce Final DMSO Concentration: Counterintuitively, a lower final DMSO concentration can sometimes prevent precipitation by avoiding localized high concentrations during dilution. However, this is often insufficient for highly insoluble compounds.

  • Use Co-Solvents: Introduce a water-miscible organic co-solvent into your final assay buffer. This reduces the overall polarity of the medium, making it more hospitable for your compound.[8]

  • Incorporate Surfactants: Low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 can form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase.[9] This is particularly useful for biochemical or enzymatic assays.

  • Utilize Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior.[] They can form "inclusion complexes" with your compound, effectively shielding it from the aqueous environment and enhancing its solubility.[11][12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

The following table summarizes these common approaches:

MethodTypical Final Conc.ProsConsBest For
DMSO < 0.5% (cells), < 5% (biochemical)Simple, well-establishedCan be toxic to cells at >0.5%; risk of precipitation[14][15][16]Initial screening, biochemical assays
Ethanol < 1%Less cytotoxic than DMSO for some cell linesMore volatile, can still cause precipitationCell-based assays as a DMSO alternative
Tween-20 / Triton X-100 0.01% - 0.05%Very effective at low concentrationsCan interfere with protein activity or cell membranesBiochemical and enzymatic assays[9]
HP-β-Cyclodextrin 1-10 mMLow cytotoxicity, highly effective for many compoundsCan sometimes extract cholesterol from cell membranesCell-based and in vivo studies
Q4: How can I be certain my compound is truly in solution and not just a fine, invisible precipitate?

Answer: This is a critical question, as non-dissolved compound aggregates can cause assay artifacts. The best approach is to perform a Kinetic Solubility Assay . This experiment determines the solubility limit of your compound under your specific assay conditions when introduced from a DMSO stock.[17][18][19] The protocol below provides a practical method for this determination.

Q5: The solubilizing agent itself is affecting my assay (e.g., killing my cells, inhibiting my enzyme). What should I do?

Answer: This requires careful optimization and running the proper controls.

  • Vehicle Control: Always include a "vehicle control" in your experiments. This is your assay buffer containing the exact same concentration of the solubilizing agent (e.g., 0.5% DMSO, 0.01% Tween-20) but without your compound. This allows you to subtract any background effects of the solvent system itself.

  • Titrate the Agent: Determine the highest concentration of the solubilizing agent that does not affect your assay readout. For cell-based assays, this might be a concentration that results in >90% cell viability.[20]

  • Switch Methods: If one method is problematic (e.g., Tween-20 disrupts your enzyme), try an alternative like cyclodextrin complexation, which has a different mechanism of action.[21][22]

Troubleshooting Guides & Protocols

Workflow for Troubleshooting Compound Precipitation

This diagram outlines a logical decision-making process when you encounter solubility issues.

G start Compound Precipitates in Aqueous Buffer q1 Is final DMSO concentration > 0.5%? start->q1 a1_yes Reduce DMSO to < 0.5% (or lowest possible) q1->a1_yes Yes a1_no DMSO is likely not the primary source of cytotoxicity/interference. q1->a1_no No q2 Does it still precipitate? a1_yes->q2 a1_no->q2 sol_biochem For Biochemical Assays: Try adding 0.01% Tween-20 or Triton X-100 to buffer. q2->sol_biochem Yes sol_cell For Cell-Based Assays: Try formulating with Hydroxypropyl-β-Cyclodextrin. q2->sol_cell Yes end_point Proceed with Experiment using optimized conditions q2->end_point No run_ksa Perform Kinetic Solubility Assay to determine max soluble concentration (See Protocol 2) sol_biochem->run_ksa sol_cell->run_ksa run_ksa->end_point

Caption: Decision tree for addressing compound precipitation.

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex

This protocol describes how to pre-formulate this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to enhance aqueous solubility.[23]

Materials:

  • This compound powder

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • High-purity water (e.g., Milli-Q) or desired buffer (e.g., PBS)

  • Vortex mixer and/or incubator shaker

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a 20 mM solution of HP-β-CD in your desired aqueous buffer. For example, dissolve ~27.6 g of HP-β-CD (assuming MW ~1380 g/mol ) in 1 L of PBS. Warm slightly (to 37°C) to aid dissolution.

  • Add Compound: Weigh out the desired amount of this compound to make a final 2 mM solution (assuming a 10:1 molar ratio of cyclodextrin to compound). Add the powder directly to the HP-β-CD solution.

  • Incubate & Mix: Tightly cap the container and incubate the mixture for 4-24 hours at room temperature or 37°C on a shaker or rotator. This allows time for the inclusion complex to form.

  • Clarify Solution: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Sterile Filter: Carefully collect the supernatant and sterile-filter it through a 0.22 µm syringe filter. This filtered solution is now your working stock, which can be further diluted into your assay medium.

  • Concentration Validation (Optional but Recommended): Use an analytical method like HPLC-UV to determine the actual concentration of your compound in the final filtered stock solution.

Protocol 2: Kinetic Solubility Assay by Nephelometry

This protocol determines the concentration at which your compound begins to precipitate in your final assay buffer.[24] This is often called the kinetic solubility limit.

Materials:

  • 10 mM stock solution of your compound in 100% DMSO.

  • Final assay buffer (e.g., PBS, pH 7.4).

  • Clear 96-well or 384-well microplate.

  • Plate reader capable of nephelometry (light scattering) or absorbance readings at a high wavelength (e.g., 620 nm) where the compound does not absorb light.

Procedure:

  • Prepare Compound Plate: In a 96-well plate, create a 2-fold serial dilution of your 10 mM DMSO stock solution in 100% DMSO. Start with 10 mM and dilute down to ~5 µM. This will be your intermediate plate.

  • Dispense Compound to Assay Plate: Transfer a small, fixed volume (e.g., 2 µL) from each well of the intermediate plate to a new, clear 96-well assay plate.

  • Add Buffer: Rapidly add the assay buffer to each well to reach the final volume (e.g., add 98 µL for a final volume of 100 µL). This creates a 1:50 dilution, and your final compound concentrations will range from 200 µM down to 0.1 µM, with a final DMSO concentration of 2%.

  • Incubate: Mix the plate gently on a plate shaker for 5 minutes. Let the plate incubate at room temperature for 1-2 hours.[17]

  • Measure Precipitation: Read the plate on a nephelometer. Alternatively, measure absorbance at a high wavelength (e.g., 620 nm). An increase in light scattering or absorbance relative to the vehicle control (DMSO only) indicates the formation of a precipitate.

  • Determine Solubility Limit: The highest concentration that does not show a significant increase in signal above the baseline is your kinetic solubility limit under these specific conditions.

G cluster_0 Intermediate Plate (100% DMSO) cluster_1 Final Assay Plate (2% DMSO) stock 10 mM Stock in DMSO d1 10 mM d2 5 mM d1->d2 transfer Transfer 2 µL + 98 µL Buffer d1->transfer d3 2.5 mM d2->d3 d_etc ...etc d3->d_etc a1 200 µM a2 100 µM a3 50 µM a_etc ...etc reader Incubate 1-2h Read on Nephelometer a3->reader transfer->a1

Caption: Workflow for a kinetic solubility assay.

By systematically applying these principles and protocols, researchers can confidently overcome the solubility challenges posed by this compound, ensuring the generation of high-quality, reliable data in their screening and development assays.

References

  • Dai, W. G. (2010). In vitro methods to assess drug precipitation. International Journal of Pharmaceutics, 393(1-2), 1–16. [Link]

  • Formulation strategies for poorly soluble drugs. (2024). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Various Authors. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. Retrieved January 21, 2026, from [Link]

  • Thiazole. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Fenyvesi, F., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1137. [Link]

  • 2,2'-Dithiobis[benzothiazole]. (n.d.). ChemIDplus.
  • Assay Interference by Chemical Reactivity. (2015). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Malm, M., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(5), 875-883. [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved January 21, 2026, from [Link]

  • Elder, D. P. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharmaceutical Outsourcing. Retrieved January 21, 2026, from [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Retrieved January 21, 2026, from [Link]

  • Sørensen, S. R., et al. (2010). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS Bulletin, 20, 75-78. [Link]

  • 2,2'-Dithiobisbenzothiazole. (n.d.). Human Metabolome Database. Retrieved January 21, 2026, from [Link]

  • Dai, W. G. (2010). In vitro methods to assess drug precipitation. PubMed. Retrieved January 21, 2026, from [Link]

  • Thiazole. (n.d.). FooDB. Retrieved January 21, 2026, from [Link]

  • ADME Solubility Assay. (n.d.). BioDuro. Retrieved January 21, 2026, from [Link]

  • Preparation of Hydrophobic Drugs Cyclodextrin Complex by Lyophilization Monophase Solution. (2008). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Valdebenito, S., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4467. [Link]

  • Why Precision in Compound Dilutions Matters for Drug Discovery. (2024). Dispendix. Retrieved January 21, 2026, from [Link]

  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. (2023). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Sharma, N. & Nanda, A. (2016). Effect of Solubility Enhancement Methods, In-Vitro Release and Stability Studies of Indomethacin. MedCrave Online. Retrieved January 21, 2026, from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2021). Molecules, 26(6), 1683. [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5550-5552.
  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. (2023). PMC. Retrieved January 21, 2026, from [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (2022). MDPI. Retrieved January 21, 2026, from [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). Expert Opinion on Drug Delivery, 8(10), 1327-1343. [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024). Scientific Reports, 14(1), 12345.
  • Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. (2021). Xtalks. Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: Analysis of Side Products in the Synthesis of 1,2-Bis(4-methylthiazol-2-yl)disulfane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and analysis of 1,2-Bis(4-methylthiazol-2-yl)disulfane. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this important disulfide compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to assist you in identifying and characterizing potential reaction side products, ensuring the purity and integrity of your target molecule.

I. Reaction Overview: Synthesis of this compound

The primary synthetic route to this compound involves the oxidation of its corresponding thiol precursor, 2-mercapto-4-methylthiazole. This reaction is typically achieved using a variety of oxidizing agents. The general transformation is depicted below:

Caption: General synthesis of this compound.

While this reaction appears straightforward, the nature of the oxidizing agent and reaction conditions can lead to the formation of several side products. Understanding and identifying these impurities is crucial for obtaining a pure final product.

II. Troubleshooting Guide: Unexpected Results in Your Reaction

This section addresses common issues encountered during the synthesis and purification of this compound.

Q1: My reaction mixture shows multiple spots on TLC, even after completion. What are the likely side products?

A1: The presence of multiple spots on Thin Layer Chromatography (TLC) after the expected reaction time suggests the formation of side products. The most common impurities arise from incomplete reaction or over-oxidation of the starting material.

  • Unreacted Starting Material: The most obvious impurity is the starting thiol, 2-mercapto-4-methylthiazole. This is typically more polar than the disulfide product and will have a lower Rf value on normal phase silica gel.

  • Over-oxidation Products: The disulfide bond is susceptible to further oxidation, especially with stronger oxidizing agents or prolonged reaction times. This can lead to the formation of thiosulfinates and thiosulfonates. These compounds are significantly more polar than the desired disulfide.

  • Sulfonic Acid: In the presence of strong oxidizing agents and water, the thiol can be fully oxidized to the corresponding sulfonic acid, 4-methylthiazole-2-sulfonic acid. This is a highly polar, often water-soluble, compound that may remain at the baseline of the TLC plate.

G cluster_0 Oxidation Pathway and Side Products thiol 2-Mercapto-4-methylthiazole (Starting Material) disulfide This compound (Desired Product) thiol->disulfide Mild Oxidation sulfonic_acid 4-Methylthiazole-2-sulfonic acid (Over-oxidation) thiol->sulfonic_acid Strong Oxidation thiosulfinate S-(4-methylthiazol-2-yl) 4-methylthiazole-2-thiosulfinate (Over-oxidation) disulfide->thiosulfinate Oxidation thiosulfonate S-(4-methylthiazol-2-yl) 4-methylthiazole-2-thiosulfonate (Over-oxidation) thiosulfinate->thiosulfonate Further Oxidation

Caption: Potential oxidation pathway and side products.

Q2: I observe unexpected peaks in my HPLC chromatogram. How can I identify them?

A2: High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and identifying impurities. By understanding the relative polarities of the potential side products, we can predict their elution order.

Typical Elution Order (Reversed-Phase HPLC):

  • 4-Methylthiazole-2-sulfonic acid: Highly polar, will elute very early, often close to the solvent front.

  • 2-Mercapto-4-methylthiazole: The starting thiol is more polar than the disulfide.

  • This compound: The desired product, being less polar, will have a longer retention time.

  • Over-oxidation Products (Thiosulfinate/Thiosulfonate): These are generally more polar than the disulfide and will elute between the starting material and the product.

Analytical Workflow for Peak Identification:

G start Unexpected Peak in HPLC lcms Analyze by LC-MS start->lcms mass Compare Molecular Ion with Expected Side Products lcms->mass nmr Isolate by Prep-HPLC for NMR structure Confirm Structure by 1H and 13C NMR nmr->structure mass->nmr conclusion Identify Side Product structure->conclusion

Caption: Workflow for identifying unknown HPLC peaks.

Step-by-Step Protocol for HPLC-MS Analysis:

  • Sample Preparation: Dilute a small aliquot of your crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Detection: UV at a wavelength where both the starting material and product absorb (e.g., 254 nm).

  • Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode.

  • Data Analysis: Correlate the retention times of the peaks in your UV chromatogram with the mass spectra. Compare the observed molecular weights with those of the potential side products listed in the table below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺
2-Mercapto-4-methylthiazoleC₄H₅NS₂131.22132.00
This compound C₈H₈N₂S₄ 260.42 260.98
S-(4-methylthiazol-2-yl) 4-methylthiazole-2-thiosulfinateC₈H₈N₂O S₄276.42276.98
S-(4-methylthiazol-2-yl) 4-methylthiazole-2-thiosulfonateC₈H₈N₂O₂S₄292.42292.97
4-Methylthiazole-2-sulfonic acidC₄H₅NO₃S₂179.22179.98
Q3: My NMR spectrum shows extra signals. How do I assign them?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. By comparing the chemical shifts of your sample to those of the starting material and expected product, you can identify impurities.

¹H NMR Spectral Data (Predicted, in CDCl₃):

CompoundMethyl Protons (s, 3H)Thiazole Proton (s, 1H)Other
2-Mercapto-4-methylthiazole~2.3 ppm~6.6 ppmSH proton (broad, variable)
This compound ~2.4 ppm ~6.8 ppm
Over-oxidation ProductsMethyl and thiazole protons will be shifted downfield due to the electron-withdrawing effect of the additional oxygen atoms.

¹³C NMR Spectral Data (Predicted, in CDCl₃):

CompoundMethyl CarbonThiazole C4Thiazole C5Thiazole C2 (C-S)
2-Mercapto-4-methylthiazole~17 ppm~145 ppm~110 ppm~185 ppm
This compound ~17 ppm ~148 ppm ~115 ppm ~170 ppm
Over-oxidation ProductsThe chemical shifts of the thiazole carbons, particularly C2, will be significantly affected by the presence of additional oxygen atoms.

Key Insight: The most significant change in the ¹³C NMR will be the upfield shift of the C2 carbon from the thione form in the starting material (~185 ppm) to the disulfide form in the product (~170 ppm).

III. Frequently Asked Questions (FAQs)

Q1: What are the best oxidizing agents to use for this synthesis to minimize side products?

A1: Milder oxidizing agents are generally preferred to minimize over-oxidation. Examples include:

  • Iodine (I₂): In the presence of a base, iodine is an effective and selective oxidizing agent for thiols.[1]

  • Hydrogen Peroxide (H₂O₂): A dilute solution of hydrogen peroxide can be used, but the reaction needs to be carefully monitored to prevent over-oxidation.[2][3]

  • Air/Oxygen: In some cases, simply stirring the thiol in the presence of a catalyst or in a basic solution open to the air can effect the oxidation.

Q2: How can I remove the unreacted 2-mercapto-4-methylthiazole from my product?

A2: The starting thiol is acidic and can be removed by a basic wash.

  • Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with a dilute aqueous base solution (e.g., 1M sodium bicarbonate or 0.5M sodium hydroxide).

  • The deprotonated thiol will move into the aqueous layer.

  • Separate the layers and wash the organic layer with brine, then dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).

  • Evaporate the solvent to obtain the purified disulfide.

Q3: Can the disulfide product revert to the thiol?

A3: Yes, disulfide bonds can be cleaved by reducing agents to regenerate the corresponding thiols. Common laboratory reducing agents that can achieve this include:

  • Dithiothreitol (DTT)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Sodium borohydride (NaBH₄)

It is important to avoid these conditions during the workup and storage of your final product.

IV. References

  • Akchurin, I.O., et al. (2018). Novel push-pull fluorescent dyes–7-(diethylamino)furo- and thieno[3,2-c]coumarins derivatives: Structure, electronic spectra and TD-DFT study. Journal of Molecular Structure, 1160, 215–221. [Link]

  • Jashari, A., et al. (2022). (E)-3-(2-(4-methylthiazol-2-yl)hydrazineylidene)chromane-2,4-dione. MDPI, Molbank 2022, M1504. [Link]

  • Klimek-Turek, A., et al. (2020). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI, Molecules 2020, 25(21), 5203. [Link]

  • de la Cruz, N., et al. (2013). Oxidation of benzothiazole, 2-mercaptobenzothiazole and 2-hydroxybenzothiazole in aqueous solution by means of H2O2/UV or photoassisted Fenton systems. Journal of Hazardous Materials, 250-251, 135-143. [Link]

  • Puzanowska-Tarasiewicz, H., et al. (2004). Iodimetric determination of 2-mercaptothiazoline, 2,5-dimercapto-1,3,4-thiadiazole and 2-mercapto-4-methyl-5-thiazoleacetic acid. Journal of Applied Biomedicine, 2(2), 117-122. [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and Biological Active of Some Substituted 1,2,4- Triazoles and Their Fused Ring Derivatives. International Journal of Molecular Sciences, 13(3), 3380–3391. [Link]

  • Al-Salami, B. K., et al. (2017). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Molecules, 22(8), 1266. [Link]

  • He, J., et al. (2014). Synthesis and Effect on Human HepG2 Cells of 1,2-bis-(2-Methylallyl)disulfane. Molecules, 19(11), 17755-17767. [Link]

  • Papazafiri, P., et al. (2014). Fundamental chemistry of iodine. The reaction of di-iodine towards thiourea and its methyl-derivative: formation of aminothiazoles and aminothiadiazoles through dicationic disulfides. Dalton Transactions, 43(12), 4856-4867. [Link]

  • Wang, Y., et al. (2015). Synthesis, Identification and Anti-Cancer Activity of 1-(4-Methylpent-2-enyl)-2-(4-phenylbut-2-enyl)disulfane. Molecules, 20(9), 15836-15846. [Link]

  • Abdel-Wahab, B. F., et al. (2018). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. Molecules, 23(11), 2947. [Link]

  • ChemSrc. 2-Mercapto-4-methyl-1,3-thiazol-5-yl-acetic acid. [Link]

  • PubChem. 2,2'-Benzothiazyl disulfide. [Link]

  • Long, L. H., & Halliwell, B. (2001). Oxidation and Generation of Hydrogen Peroxide by Thiol Compounds in Commonly Used Cell Culture Media. Biochemical and Biophysical Research Communications, 286(5), 991-994. [Link]

  • Chipman, J. K., et al. (2005). Oxidation of 2-Mercaptobenzothiazole in Latex Gloves and Its Possible Haptenation Pathway. Chemical Research in Toxicology, 18(1), 146-153. [Link]

  • Ataman Kimya. BENZOTHIAZYL DISULFIDE. [Link]

  • Hartung, J., et al. (2005). 1,2Bis[4-(4-chlorophenyl)-1,3-thiazol-2-yl]disulfane. Acta Crystallographica Section E: Structure Reports Online, 61(12), o4277-o4279. [Link]

Sources

Technical Support Center: Optimizing Thiazole Disulfide Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for thiazole disulfide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. Our approach is grounded in explaining the "why" behind the "how," ensuring you can adapt and refine your processes for robust and reproducible results.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of thiazole disulfides, which are typically formed via the oxidation of a 2-mercaptothiazole precursor.

Issue 1: Low or No Yield of Thiazole Disulfide

A low yield of the desired disulfide product is one of the most common challenges. This can often be traced back to several key factors related to the starting materials, reaction conditions, or work-up procedure.

Possible Causes & Recommended Solutions:

  • Purity of the Starting 2-Mercaptothiazole: The thiol starting material can be susceptible to air oxidation over time, leading to the formation of disulfides or other oxidized impurities before the reaction even begins.

    • Solution: Always use a freshly opened bottle of the 2-mercaptothiazole or purify it before use. You can verify the purity using techniques like NMR or melting point analysis.

  • Inefficient Oxidizing Agent: The choice and amount of oxidizing agent are critical. An insufficient amount will lead to incomplete conversion, while an overly harsh oxidant can cause over-oxidation to sulfonic acids or other byproducts.

    • Solution: Ensure the stoichiometry of your oxidizing agent is correct. If using a milder oxidant like air or oxygen, the reaction may require a catalyst to proceed efficiently. For more controlled oxidation, consider using hydrogen peroxide with a catalyst or iodine.[1][2][3]

  • Suboptimal Reaction pH: The oxidation of thiols to disulfides is highly pH-dependent. The reaction proceeds through the thiolate anion (RS-), which is a more potent nucleophile than the neutral thiol (RSH).[4][5][6]

    • Solution: For many thiol oxidations, a slightly basic pH (around 8-9) is optimal to ensure a sufficient concentration of the thiolate anion without promoting side reactions.[7] However, the optimal pH can be substrate-dependent. If your reaction is sluggish, a careful adjustment of the pH with a mild base may improve the rate.

  • Presence of Water in Solvents: While some protocols use aqueous media, the presence of undisclosed water in organic solvents can sometimes hinder the reaction or promote side reactions, depending on the specific reagents used.

    • Solution: If using an organic solvent, ensure it is appropriately dried unless the protocol specifies the use of an aqueous system.

Issue 2: Formation of Multiple Products & Side Reactions

The appearance of unexpected spots on a TLC plate or multiple peaks in an HPLC chromatogram indicates the formation of byproducts.

Possible Causes & Recommended Solutions:

  • Over-oxidation: Strong oxidizing agents or prolonged reaction times can lead to the oxidation of the disulfide to thiosulfinates or thiosulfonates, and ultimately to the cleavage of the S-S bond to form sulfonic acids.

    • Solution: Monitor the reaction closely using TLC or HPLC to determine the point of maximum disulfide formation.[8][9][10] Consider using a milder oxidizing agent or reducing the reaction temperature. A well-controlled catalytic system, such as phosphotungstic acid with hydrogen peroxide, can improve selectivity.[2]

  • Thiol-Disulfide Exchange: If there are other thiols present in the reaction mixture (e.g., as impurities or additives), they can react with the desired thiazole disulfide to form mixed disulfides.[4][11]

    • Solution: Ensure the purity of your starting materials and reagents. If a thiol-based reducing agent is used during work-up, it must be completely removed to prevent this exchange.

  • Decomposition of the Thiazole Ring: Under harsh acidic or basic conditions, or at elevated temperatures, the thiazole ring itself may become susceptible to degradation.

    • Solution: Opt for milder reaction conditions. If a base is required, use a weaker, non-nucleophilic base. Keep reaction temperatures as low as is practical for achieving a reasonable reaction rate.

Issue 3: Difficulty in Product Isolation and Purification

Even with a successful reaction, isolating the pure thiazole disulfide can be challenging.

Possible Causes & Recommended Solutions:

  • Product Insolibility: Many thiazole disulfides have low solubility in common organic solvents, which can make purification by column chromatography difficult.

    • Solution: If the product precipitates from the reaction mixture, filtration may be the primary purification step. The precipitate can be washed with a solvent in which the starting materials and impurities are soluble. Recrystallization from a suitable solvent is often an effective final purification step.

  • Co-elution with Starting Material: The starting thiol and the product disulfide may have similar polarities, leading to overlapping spots on TLC and difficult separation by chromatography.

    • Solution: Adjust the solvent system for TLC and column chromatography to maximize separation. A gradient elution may be necessary. If separation is still challenging, consider converting the unreacted thiol to a more polar derivative by reacting it with a suitable reagent before chromatography.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common oxidizing agents for thiazole disulfide formation, and how do I choose one?

The choice of oxidizing agent depends on the scale of your reaction, the sensitivity of your substrate, and your desired reaction conditions. Common choices include:

  • Air/Oxygen: This is the greenest and most economical option. However, it often requires a catalyst and elevated temperatures or pressures to be effective.[12][13] It is suitable for robust substrates where reaction time is not a major concern.

  • Hydrogen Peroxide (H₂O₂): An environmentally friendly choice that produces water as the only byproduct. Its reactivity can be tuned with catalysts like phosphotungstic acid or iodide ions, allowing for mild and selective oxidations.[2][3][14]

  • Iodine (I₂): A mild and effective oxidant that works well under basic conditions.[1] The reaction is often clean and proceeds at room temperature.

  • Dimethyl Sulfoxide (DMSO): Can act as an oxidant at elevated temperatures, often in the presence of an acid catalyst.

Q2: My reaction is very slow. What are the first parameters I should adjust?

If your reaction is sluggish, consider these adjustments in order:

  • Check the pH: As discussed, the reaction rate is often highly dependent on the concentration of the thiolate anion. A modest increase in pH using a mild base can significantly accelerate the reaction.[4][5][6]

  • Increase the Temperature: Gently warming the reaction mixture can increase the rate. However, be cautious of promoting side reactions or decomposition at excessively high temperatures.

  • Add a Catalyst: If you are using a mild oxidant like air, the addition of a suitable catalyst is often necessary to achieve a reasonable reaction rate.[15]

Q3: How can I monitor the progress of my reaction effectively?

Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A common mobile phase for this type of compound is a mixture of hexanes and ethyl acetate. The disulfide product is typically less polar than the starting thiol, so it will have a higher Rf value. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[8][9][10][16]

Q4: Can I use a reducing agent during the work-up to remove excess oxidant?

It is generally not recommended to use a thiol-based reducing agent (like sodium bisulfite or thiosulfate) if unreacted starting material is present, as this can lead to the reduction of your desired disulfide product back to the thiol. If a quench of the oxidant is necessary, a non-thiol-based reducing agent should be carefully chosen.

Section 3: Experimental Protocols and Data

General Protocol for the Catalytic Oxidation of 2-Mercaptobenzothiazole to 2,2'-Dithiobis(benzothiazole)

This protocol utilizes a mild and efficient hydrogen peroxide/iodide catalytic system.[3]

Materials:

  • 2-Mercaptobenzothiazole (MBT)

  • Sodium Iodide (NaI)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Ethanol

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-mercaptobenzothiazole (1.0 eq) in ethanol.

  • Add a catalytic amount of sodium iodide (e.g., 0.05 eq).

  • With vigorous stirring, add 30% hydrogen peroxide (1.1 eq) dropwise to the solution at room temperature.

  • Monitor the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 30-60 minutes.

  • Upon completion, the product may precipitate from the solution. If so, cool the mixture in an ice bath to maximize precipitation and collect the solid by vacuum filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure. The residue can then be purified by recrystallization or column chromatography.

  • Wash the isolated solid with cold water and then a small amount of cold ethanol to remove any residual starting material or catalyst.

  • Dry the product under vacuum to obtain 2,2'-dithiobis(benzothiazole) as a crystalline solid.

Table 1: Comparison of Common Oxidizing Systems for Thiol to Disulfide Conversion
Oxidizing SystemTypical ConditionsAdvantagesDisadvantages
Air / O₂ Base (e.g., Et₃N), DMF, 25-80 °C[12]Green, inexpensiveOften slow, may require catalyst, can be non-selective
H₂O₂ / NaI Ethanol/Water, Room Temp[3][14]Mild, environmentally benign, high yieldRequires careful control of H₂O₂ addition
H₂O₂ / Phosphotungstic Acid Acetonitrile/Water, 60-80 °C[2]High selectivity, catalyst is recyclableRequires elevated temperature
Iodine (I₂) / Base Ethanol, Room Temp[1]Mild, fast, high conversionStoichiometric use of iodine
DMSO Elevated Temperature (e.g., >100 °C)Inexpensive solvent/reagentHigh temperatures, potential for side reactions

Section 4: Visualizing the Reaction Pathway

Diagram 1: General Reaction Pathway for Thiazole Disulfide Formation

This diagram illustrates the key steps in the base-promoted oxidation of a 2-mercaptothiazole to its corresponding disulfide.

Thiazole_Disulfide_Formation cluster_0 Step 1: Deprotonation cluster_1 Step 2: Oxidation Thiol 2-Mercaptothiazole (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Base Base (B:) Base->Thiol Disulfide Thiazole Disulfide (R-S-S-R) Thiolate->Disulfide 2 equivalents Oxidant Oxidizing Agent Oxidant->Thiolate [O]

Caption: Base-catalyzed oxidation of a 2-mercaptothiazole to a thiazole disulfide.

References

  • Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. (n.d.). PMC. Retrieved January 20, 2026, from [Link]

  • Preparation and Reactions of Thiols. (2023). JoVE. Retrieved January 20, 2026, from [Link]

  • Tian, J., & Yan, Z. (2021). A Much Cleaner Oxidation Process for 2,2′-Dibenzothiazole Disulfide Synthesis Catalyzed by Phosphotungstic Acid. Industrial & Engineering Chemistry Research, 60(48), 17539-17547. [Link]

  • Efficient Oxidation of Thiols to Corresponding Disulfides Catalyzed by Hemin. (n.d.). Chemical Journal of Chinese Universities. Retrieved January 20, 2026, from [Link]

  • Wallis, A. K., et al. (2006). pH dependence of the peptide thiol-disulfide oxidase activity of six members of the human protein disulfide isomerase family. Antioxidants & Redox Signaling, 8(3-4), 283-91. [Link]

  • Thiol-disulfide exchange mechanism. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Photocatalyzed Aerobic Oxidation of Thiols to Disulfides Using Cu2O Polyhedra. (2021). PMC. Retrieved January 20, 2026, from [Link]

  • A Mild and Environmentally Benign Oxidation of Thiols to Disulfides. (2007). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Modulating Thiol pKa Promotes Disulfide Formation at Physiological pH. (2018). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Oxidation of thiols to disulfides by dioxygen catalyzed by a bioinspired organocatalyst. (2014). RSC Advances. Retrieved January 20, 2026, from [Link]

  • Mathes, R. A., & Beber, A. J. (1948). A Synthesis of 2-Thiazolethiol and its Disulfide. Journal of the American Chemical Society, 70(4), 1451–1452. [Link]

  • Modulating Thiol p Ka Promotes Disulfide Formation at Physiological pH. (2018). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Process for oxidizing 2-mercaptobenzothiazole. (1972). Google Patents.
  • Synthesis of symmetrical disulfides from thiazole with S2Cl2. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Cook–Heilbron Thiazole Synthesis. (n.d.). Expertsmind. Retrieved January 20, 2026, from [Link]

  • Cook–Heilbron thiazole synthesis. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • A Synthesis of 2-Thiazolethiol and its Disulfide. (1948). Journal of the American Chemical Society. Retrieved January 20, 2026, from [Link]

  • Thiols and Sulfides. (2023). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Investigations on electrochemical oxidation of 2-mercaptobenzothiazole. (n.d.). Indian Journal of Chemistry. Retrieved January 20, 2026, from [Link]

  • A chemical looping technology for the synthesis of 2,2′-dibenzothiazole disulfide. (2020). Green Chemistry. Retrieved January 20, 2026, from [Link]

  • Quantification of Thiols and Disulfides. (n.d.). PMC. Retrieved January 20, 2026, from [Link]

  • Redox Reactions of Thiols and Disulfides. (2022). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Oxidation of Mercaptobenzothiazole to Benzothiazyl Disulfide in Coolant Media. (1969). DTIC. Retrieved January 20, 2026, from [Link]

  • Redox-Click Chemistry for Disulfide Formation from Thiols. (2021). ChemRxiv. Retrieved January 20, 2026, from [Link]

  • Oxidation of 2-Mercaptobenzothiazole in Latex Gloves and Its Possible Haptenation Pathway. (2007). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Oxidation of 2-Mercaptobenzothiazole in Latex Gloves and Its Possible Haptenation Pathway. (2007). CDC Stacks. Retrieved January 20, 2026, from [Link]

  • Efficient synthesis of disulfides by air oxidation of thiols under sonication. (2007). Green Chemistry. Retrieved January 20, 2026, from [Link]

  • Oxidation of 2-mercaptobenzothiazole in latex gloves and its possible haptenation pathway. (2007). PubMed. Retrieved January 20, 2026, from [Link]

  • Air Oxidation Method Employed for the Disulfide Bond Formation of Natural and Synthetic Peptides. (2015). PubMed. Retrieved January 20, 2026, from [Link]

  • Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. (2010). Analytical and Bioanalytical Chemistry. Retrieved January 20, 2026, from [Link]

  • Oxidation of 2-Mercaptobenzothiazole in Latex Gloves and Its Possible Haptenation Pathway. (2018). CDC Stacks. Retrieved January 20, 2026, from [Link]

  • Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. (2010). ResearchGate. Retrieved January 20, 2026, from [Link]

  • A Stable and Sensitive TLC-Spray for Thiols, Disulfides and Thioesters. (2024). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Crystallization of 1,2-Bis(4-methylthiazol-2-yl)disulfane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the crystallization of 1,2-Bis(4-methylthiazol-2-yl)disulfane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystals of this compound. As a molecule featuring both thiazole rings and a disulfide linkage, its crystallization can present unique challenges. This document provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established crystallographic principles and extensive field experience.

I. First Steps: Initial Assessment of Crystallization Failure

Before delving into complex troubleshooting, it's crucial to rule out common oversights. Answering these preliminary questions can often lead to a quick resolution.

Is the starting material sufficiently pure? The presence of even minor impurities can significantly hinder or prevent crystallization. Impurities can act as "crystal poisons," disrupting the lattice formation, or they can lead to the formation of oils or amorphous solids.

  • Recommendation: Confirm the purity of your this compound sample using techniques like NMR, LC-MS, and elemental analysis. If purity is below 98%, consider an additional purification step, such as column chromatography, before attempting crystallization.

Has the compound "oiled out" or formed an amorphous solid? "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal. This is common when a solution is supersaturated at a temperature above the compound's melting point in that solvent system. An amorphous solid, on the other hand, is a solid with no long-range crystalline order.

  • Recommendation: Observe the sample under a microscope. Oiling out will appear as distinct liquid droplets. An amorphous solid will lack the defined faces and sharp edges of a crystal. The troubleshooting section below provides detailed strategies for addressing these issues.

Is the disulfide bond intact? Disulfide bonds can be susceptible to reduction or scrambling under certain conditions, especially at elevated temperatures or in the presence of reducing agents.[1]

  • Recommendation: Re-analyze your post-crystallization attempt material by LC-MS to confirm the molecular weight of the starting material. If degradation is suspected, consider using de-gassed solvents and performing the crystallization under an inert atmosphere (e.g., nitrogen or argon).

II. Troubleshooting Guide: From Theory to Practice

This section addresses specific crystallization problems with explanations of the underlying causes and actionable solutions.

Problem 1: Oiling Out

Causality: This phenomenon occurs when the concentration of the solute is so high that its solubility is exceeded while the solution is still hot enough for the solute to be in a molten state. The resulting liquid droplets are a supersaturated solution of the compound in itself, often with trapped impurities.

Solutions:

  • Increase the Solvent Volume: The most straightforward solution is to add more solvent to the hot solution to decrease the saturation point. This keeps the compound dissolved for longer as it cools, allowing it to reach a temperature below its melting point before nucleation begins.[2]

  • Lower the Crystallization Temperature: If possible, use a solvent system that allows for crystallization to occur at a lower temperature.

  • Use a Co-solvent System: Introduce an "anti-solvent" (a solvent in which the compound is less soluble) to a solution of the compound in a "good" solvent. This should be done slowly at a controlled temperature.

Problem 2: Formation of Amorphous Solid or Microcrystals

Causality: Rapid crystallization, often caused by too high a level of supersaturation, does not allow sufficient time for molecules to orient themselves into an ordered crystal lattice. This can result in an amorphous powder or very small, poorly-defined crystals.

Solutions:

  • Slow Down the Cooling Process: An ideal crystallization should have some crystals appearing after about 5-10 minutes, with continued growth over 20-30 minutes.[2] If crystals crash out immediately, the cooling is too fast. Insulate the crystallization vessel (e.g., by placing it in a Dewar flask or wrapping it in glass wool) to slow the rate of cooling.

  • Reduce the Rate of Solvent Evaporation: If using slow evaporation, reduce the surface area of the opening of the vessel or place it in a container with a loosely fitting lid.

  • Consider Vapor Diffusion: This technique allows for a much slower and more controlled change in solvent composition, often leading to higher quality crystals.

Problem 3: No Crystals Form

Causality: The solution has not reached a sufficient level of supersaturation for nucleation to occur. This could be due to using too much solvent or the compound being highly soluble in the chosen solvent at all temperatures.

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the glass vessel with a glass rod at the surface of the solution. The microscopic scratches provide nucleation sites.

    • Seeding: Introduce a tiny crystal of the compound from a previous successful crystallization into the supersaturated solution. This provides a template for further crystal growth.

  • Increase Supersaturation:

    • Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent, then allow it to cool again.[2]

    • Add an Anti-solvent: Slowly add a solvent in which your compound is poorly soluble to the point of slight turbidity, then clarify with a drop or two of the good solvent.

III. Experimental Protocols & Visualization

Solvent Selection Strategy

The choice of solvent is the most critical parameter in crystallization. For a molecule like this compound, a systematic approach is recommended. Thiazole derivatives are often soluble in alcohols, ethers, and some polar aprotic solvents like DMF.[3][4][5]

Solvent ClassExamplesSuitability for this compound
Alcohols Ethanol, Methanol, IsopropanolGood starting point. Often provide a good balance of solubility at high and low temperatures.
Ethers Diethyl ether, Tetrahydrofuran (THF)Can be effective, especially in co-solvent systems.
Ketones Acetone, Methyl ethyl ketoneGood dissolving power, may require an anti-solvent.
Esters Ethyl acetateA versatile solvent, often used for recrystallization of heterocyclic compounds.[6]
Aromatic Toluene, XyleneMay be useful if the compound is less polar.
Halogenated Dichloromethane, ChloroformHigh dissolving power, often used for initial dissolution before adding an anti-solvent.
Polar Aprotic Acetonitrile, Dimethylformamide (DMF)High dissolving power, typically requires an anti-solvent.[6]

Workflow for Solvent Screening:

Solvent_Screening Start Start: Small-scale Solubility Tests Solubility Test solubility in various solvents (hot & cold) Start->Solubility Good_Solvent Identify 'Good' Solvents (High solubility when hot, low when cold) Solubility->Good_Solvent Poor_Solvent Identify 'Poor' Solvents (Low solubility at all temperatures) Solubility->Poor_Solvent Single_Solvent Attempt Single Solvent Crystallization Good_Solvent->Single_Solvent Co_Solvent Attempt Co-Solvent Crystallization (Good Solvent + Poor Solvent) Good_Solvent->Co_Solvent Poor_Solvent->Co_Solvent Success Success: High-Quality Crystals Single_Solvent->Success Failure Failure: Troubleshoot Further Single_Solvent->Failure Co_Solvent->Success Co_Solvent->Failure

Caption: A decision-making workflow for selecting a suitable solvent system.

Protocol: Vapor Diffusion (Hanging Drop Method)

This method is excellent for growing high-quality single crystals from a small amount of material.

  • Prepare the Reservoir: In the well of a crystallization plate, add 500 µL of a solvent in which your compound is poorly soluble (the "anti-solvent").

  • Prepare the Drop: On a siliconized glass coverslip, place a 2-5 µL drop of a concentrated solution of your compound in a "good" solvent.

  • Seal the Well: Invert the coverslip and place it over the reservoir well, sealing it with grease to create an airtight environment.

  • Equilibration: The vapor from the good solvent in the drop will slowly diffuse into the reservoir, and the vapor from the anti-solvent in the reservoir will diffuse into the drop. This gradual change in solvent composition in the drop will slowly bring it to a state of supersaturation, promoting slow and ordered crystal growth.

Vapor_Diffusion cluster_well Sealed Well cluster_coverslip Reservoir Reservoir (Anti-solvent) Vapor_Anti Vapor of Anti-Solvent Reservoir->Vapor_Anti Coverslip Coverslip Drop Drop (Compound in Good Solvent) Vapor_Good Vapor of Good Solvent Drop->Vapor_Good Vapor_Good->Reservoir Vapor_Anti->Drop

Caption: Schematic of the hanging drop vapor diffusion method.

IV. Frequently Asked Questions (FAQs)

Q1: My compound seems to be polymorphic. How does this affect crystallization?

Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon in thiazole derivatives.[7] Different polymorphs can have different stabilities, solubilities, and melting points. The polymorph obtained can be influenced by the choice of solvent, the rate of cooling, and the temperature of crystallization. It is crucial to characterize your crystals by techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify the polymorphic form.

Q2: What is the best way to prepare a seed crystal?

If you have a small amount of crystalline material, even if it is of poor quality, you can use it to create seeds. Crush the crystals into a fine powder. Take a tiny amount of this powder on the tip of a spatula and introduce it into a fresh, clear, supersaturated solution.

Q3: How does the disulfide bond in my molecule influence crystallization?

The C-S-S-C dihedral angle in disulfide bonds prefers to be around 90 degrees.[8] This conformational preference can influence how the molecules pack in the crystal lattice. The presence of the disulfide bond can also introduce a degree of flexibility, which can sometimes make crystallization more challenging. Ensuring the stability of this bond throughout the process is key.

Q4: Can I use a co-crystal former to help crystallize my compound?

Yes, if direct crystallization proves difficult, co-crystallization is a viable strategy. This involves crystallizing your compound with a second, different molecule (a co-former) to form a new crystalline solid with a unique structure. Co-formers are typically chosen based on their ability to form strong non-covalent interactions, such as hydrogen bonds, with the target molecule.

V. References

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Jain, N., & Singh, B. (n.d.). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. World Journal of Research and Review.

  • Asati, V., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics.

  • Meundaeng, N., et al. (2016). Polymorphism in metal complexes of thiazole-4-carboxylic acid. Transition Metal Chemistry.

  • Rapid Novor. (2024). Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies. [Link]

  • Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry.

  • Shafna, H., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.

  • El-Metwaly, N., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules.

  • Fernandes, S. T. (2023). How can I obtain good crystals of heterocyclic organic compounds? ResearchGate. [Link]

  • Wikipedia. (n.d.). 2-Mercaptobenzothiazole. [Link]

  • Wikipedia. (n.d.). Disulfide. [Link]

Sources

"1,2-Bis(4-methylthiazol-2-yl)disulfane" assay interference and artifacts

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Science Team

Welcome to the technical support guide for researchers working with 1,2-Bis(4-methylthiazol-2-yl)disulfane. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding potential assay interference and artifacts associated with this compound. Our guidance is grounded in the chemical principles of its core structure—the redox-active disulfide bond and the reactive thiazole rings—to help you ensure data integrity and avoid common experimental pitfalls.

Understanding the Compound: Structure and Predicted Reactivity

This compound is a symmetrical disulfide-containing molecule. For clarity in this guide, we will refer to it by the acronym TDD (Thiazolyl Disulfide Dimer) .

Its chemical structure presents two key features that are critical to understand for assay design:

  • The Disulfide Bond (-S-S-): This bond is redox-active and can be readily cleaved by cellular reducing agents (e.g., glutathione) or common buffer components like DTT and β-mercaptoethanol. This reduction yields two molecules of 2-mercapto-4-methylthiazole, a thiol-containing compound.

  • Thiazole Rings: These heterocyclic moieties can participate in various chemical reactions and may interact with assay reagents or biological molecules, sometimes non-specifically.

These features make TDD a candidate for producing artifacts in common biological assays, particularly those relying on redox chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Cell Viability Assays

Question: I am using TDD in a cell viability assay (like MTT, MTS, or XTT), and I'm observing an unexpected increase in signal at higher concentrations, suggesting increased cell health. This contradicts my hypothesis. Is this a real effect?

Answer: This is a classic sign of a false-positive artifact due to direct chemical interference. The TDD molecule, or its reduced thiol form, is likely reducing the tetrazolium dye (MTT, MTS, XTT) directly to its colored formazan product, independent of cellular metabolic activity.[1][2] This chemical reaction mimics the signal generated by viable cells, leading to an overestimation of cell viability.

Troubleshooting Protocol: Confirming and Mitigating Interference

Step 1: Cell-Free Control Assay The most crucial control is to test for direct chemical reduction in the absence of cells.

  • Prepare a 96-well plate with the same media and conditions as your experiment, but do not add cells to the test wells.

  • Add a serial dilution of TDD to these cell-free wells.

  • Add your viability reagent (e.g., MTS solution).

  • Incubate for the standard duration (e.g., 1-4 hours).

  • Read the absorbance at the appropriate wavelength.

Interpretation: If you observe a dose-dependent increase in signal in these cell-free wells, you have confirmed that TDD directly interferes with your assay.

Step 2: Switch to an Orthogonal Assay Method To obtain reliable data, you must switch to an assay based on a different biochemical principle that is not susceptible to redox interference.

Assay TypePrincipleSusceptibility to Redox InterferenceRecommended Alternative?
MTT, MTS, XTT, WST Tetrazolium dye reduction by cellular dehydrogenases.High No
Resazurin (AlamarBlue) Reduction of resazurin to fluorescent resorufin.High No
ATP Quantification Measures ATP levels via a luciferase reaction.[3][4]Low Yes, Excellent Choice
Cell Counting (Trypan Blue) Direct counting of viable cells that exclude the dye.[5]None Yes, Gold Standard
DNA/Protein Quantification Measures total DNA or protein as a proxy for cell number.Low Yes, Good for Endpoint
Live-Cell Imaging Real-time monitoring of cell proliferation and morphology.[6]None Yes, Provides Kinetic Data

Recommendation: The ATP quantification assay (e.g., CellTiter-Glo®) is a highly sensitive and reliable alternative that directly measures cellular metabolic status without relying on a redox dye system.[3][5][7]

FAQ 2: High Variability and Reproducibility Issues

Question: My results with TDD are highly variable between experiments and even within the same plate. What could be causing this poor reproducibility?

Answer: High variability often points to issues with the compound's stability, solubility, or unintended interactions with assay components.

  • Compound Instability: The disulfide bond in TDD can be unstable in cell culture media, which contains various reducing agents (e.g., cysteine, glutathione from serum). This leads to a variable concentration of the active compound over the incubation period.

  • Aggregation: Like many compounds screened in HTS, TDD may form aggregates at higher concentrations. Aggregates can scatter light or non-specifically interact with proteins, leading to erratic results.[8]

  • Media Interactions: TDD may react with media components like serum proteins or phenol red, altering its effective concentration or generating interfering byproducts.[9]

Troubleshooting Workflow for Variability

The following workflow can help you systematically identify the source of variability.

G cluster_0 Troubleshooting Workflow for TDD Variability Start High Variability Observed Solubility Check for Precipitation (Visual & Microscopic) Start->Solubility Sol_Yes Compound is Precipitating Solubility->Sol_Yes Yes Sol_No Solubility is OK Solubility->Sol_No No Stability Pre-incubation Test (0h vs. 4h in media) Stab_Yes Signal Changes Over Time (Instability) Stability->Stab_Yes Yes Stab_No Signal is Stable Stability->Stab_No No Media Cell-Free Media Test (w/ vs. w/o Serum & Phenol Red) Media_Yes Media Components Affect Signal (Interaction) Media->Media_Yes Yes Media_No No Media Interaction Media->Media_No No Sol_No->Stability Stab_No->Media

Caption: A logical workflow to diagnose sources of experimental variability when working with TDD.

FAQ 3: Enzyme and Protein Assays

Question: TDD shows potent inhibition of my target enzyme. How can I be sure this is a specific, valid interaction and not an artifact?

Answer: Disulfide-containing compounds are a well-known class of Pan-Assay Interference Compounds (PAINS) .[10][11] They can cause non-specific inhibition through several mechanisms, including protein aggregation, chemical modification of reactive residues (especially cysteines), or redox cycling. It is crucial to perform counter-screens to validate the activity.

Protocol for Validating "Hits"
  • Assay with Detergent: Re-run the inhibition assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20. If the inhibitory potency of TDD is substantially reduced, the original result was likely due to compound aggregation.

  • Test for Redox Sensitivity: The disulfide bond in TDD can react with cysteine residues on your target protein via thiol-disulfide exchange. To test this:

    • Add a potent, non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to your assay buffer.[12]

    • If the inhibition by TDD is abolished, it strongly suggests a mechanism involving covalent modification of protein thiols.

  • Orthogonal Assay Confirmation: The most rigorous validation is to confirm the interaction using a biophysical method that does not depend on enzyme function. Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Thermal Shift Assays can directly measure binding between TDD and the target protein.

Proposed Mechanism of Assay Interference

The diagram below illustrates how TDD can interfere with a typical redox-based cell viability assay.

G cluster_0 Mechanism of TDD Interference in MTS/MTT Assays TDD TDD (Disulfide) Thiol 2-Mercapto-4-methylthiazole (Thiol Form) TDD->Thiol Reduction by Formazan_Purple Formazan (Purple, Reduced) Thiol->Formazan_Purple Direct Chemical Reduction (Artifact) MTS_Yellow MTS Reagent (Yellow, Oxidized) MTS_Yellow->Formazan_Purple Reduction by False_Signal False-Positive Signal (Artifact) Formazan_Purple->False_Signal True_Signal True Viability Signal Formazan_Purple->True_Signal GSH Cellular Reductants (e.g., Glutathione) GSH->Thiol Dehydrogenase Cellular Dehydrogenases (True Signal) Dehydrogenase->Formazan_Purple Enzymatic Reduction (Valid)

Caption: How TDD can be reduced to a thiol that chemically reduces MTS/MTT, creating a false signal.

Summary of Best Practices & Recommended Controls
Control / Best PracticePurpose
Cell-Free Control To detect direct chemical interaction between TDD and assay reagents.
No-Compound Control To establish the baseline signal of untreated cells.
Vehicle Control (e.g., DMSO) To ensure the solvent used to dissolve TDD has no effect on the assay.
Orthogonal Assay Method To validate findings using a different technology (e.g., ATP vs. MTS).
Buffer Compatibility Check Avoid buffers with thiol-containing reducing agents (DTT, BME). Use TCEP if reduction is needed.[12]
Solubility Assessment To ensure TDD is fully dissolved at the tested concentrations.

By implementing these rigorous controls and being mindful of the inherent chemical reactivity of this compound, you can generate reliable and artifact-free data.

References
  • Stoddart, M. J. (2017). Cell viability assays: Alternatives to the MTT assay. Vertex AI Search Grounding API.
  • Promega Corporation. (n.d.). Is Your MTT Assay Really the Best Choice?
  • ResearchGate. (2015). What is a good alternative for MTT assay to determine cell viability?
  • 4Bio. (2023). Alternatives to MTT Assay in Cell Viability Assessments. 4B - Alojamiento Web UVa.
  • Worthington, K. L., & Adamson, J. (2011). Particle-induced artifacts in the MTT and LDH viability assays. Particle and Fibre Toxicology.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • ResearchGate. (n.d.). Particle-Induced Artifacts in the MTT and LDH Viability Assays.
  • HiMedia Laboratories. (n.d.). EZcountTM MTS Cell Assay Kit.
  • Abcam. (n.d.).
  • Biocompare. (2023).
  • Al-Saffar, N. M., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI.
  • Kar, A., et al. (2020). Cyclic 5-Membered Disulfides are Not Selective Substrates of Thioredoxin Reductase, but are Opened Nonspecifically.
  • ResearchGate. (2017). Cell Viability assay using MTS: Anyone have troubleshooting tips specific to Caco-2 cells?
  • Chan, K. K., et al. (2013). Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols.
  • Promega & Eppendorf. (2021).
  • Bitesize Bio. (2025). Five Simple Steps For a Successful MTS Assay! Bitesize Bio.
  • BenchChem. (2025). Technical Support Center: Interference from Sulfur Compounds in Analytical Assays. Benchchem.
  • Foley, C. P., et al. (2018). Inhibitors of the protein disulfide isomerase family for the treatment of multiple myeloma. Blood Cancer Journal.
  • ResearchGate. (n.d.). Competitive inhibitors inactivate thiols and disulfides on cell...
  • PubMed. (2025). Non-Canonical, Strongly Selective Protein Disulfide Isomerases as Anticancer Therapeutic Targets. PubMed.
  • Wang, C., et al. (2017). The Role of Disulfide Bond Replacements in Analogues of the Tarantula Toxin ProTx-II and Their Effects on Inhibition of the Voltage-Gated Sodium Ion Channel Nav1.7. PubMed Central.
  • Meriç, B., et al. (2024).
  • Guo, F., et al. (2015). Synthesis and Effect on Human HepG2 Cells of 1,2-bis-(2-Methylallyl)disulfane. MDPI.
  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual - NCBI Bookshelf.
  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry.
  • Ghorab, M. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.
  • Guo, F., et al. (2016). Synthesis, Identification and Anti-Cancer Activity of 1-(4-Methylpent-2-enyl)-2-(4-phenylbut-2-enyl)disulfane. PMC.
  • Hartung, J., et al. (2005). 1,2Bis[4-(4-chlorophenyl)-1,3-thiazol-2-yl]disulfane.
  • Korkuc, P., & Donertas, H. M. (2019). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. PubMed.
  • NovoPro Bioscience Inc. (n.d.). Retatrutide (LY3437943), 99.4% purity peptide. NovoPro Bioscience Inc.
  • Liu, M. C., et al. (1992).
  • ResearchGate. (2025). 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione.
  • Hong, S. S., et al. (2012).

Sources

Technical Support Center: Scaling Up the Synthesis of 1,2-Bis(4-methylthiazol-2-yl)disulfane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,2-Bis(4-methylthiazol-2-yl)disulfane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions related to the synthesis and scale-up of this important disulfide compound. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and successful experimental outcomes.

I. Synthesis Overview & Core Principles

The synthesis of this compound is a two-step process. The first part involves the synthesis of the key precursor, 4-methylthiazole-2-thiol, via the Hantzsch thiazole synthesis. The second, critical step is the oxidative coupling of this thiol to form the desired disulfide bridge. Careful control of reaction conditions during the oxidation is paramount to prevent side reactions and ensure a high yield of the final product.

Logical Workflow for Synthesis

cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Disulfide Formation cluster_2 Purification & Analysis chloroacetone Chloroacetone hantzsch Hantzsch Thiazole Synthesis chloroacetone->hantzsch thiourea Thiourea thiourea->hantzsch thiol 4-Methylthiazole-2-thiol hantzsch->thiol coupling Oxidative Coupling thiol->coupling oxidant Oxidizing Agent (e.g., H₂O₂) oxidant->coupling disulfane This compound coupling->disulfane purification Purification (Crystallization/Chromatography) disulfane->purification analysis Analysis (NMR, MS, Elemental) purification->analysis

Caption: Overall workflow for the synthesis of this compound.

II. Experimental Protocols

Part 1: Synthesis of 4-Methylthiazole-2-thiol

This procedure is adapted from the well-established Hantzsch thiazole synthesis.[1]

Materials:

  • Thiourea

  • Chloroacetone

  • Water

  • Sodium Hydroxide (solid)

  • Diethyl ether

  • Anhydrous sodium sulfate

Step-by-Step Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend thiourea (1 mole equivalent) in water.

  • With stirring, add chloroacetone (1 mole equivalent) dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.

  • After the addition is complete, heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and then further cool in an ice bath.

  • Slowly add solid sodium hydroxide with cooling until the solution is strongly basic. An oily layer of the product will separate.

  • Separate the oily layer and extract the aqueous layer three times with diethyl ether.

  • Combine the oily layer and the ethereal extracts. Dry the combined organic phase over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the ether by rotary evaporation.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.

Part 2: Synthesis of this compound

This protocol utilizes a mild oxidative coupling of the thiol precursor.[2][3]

Materials:

  • 4-Methylthiazole-2-thiol

  • Ethanol (or another suitable solvent like THF or acetonitrile)

  • Hydrogen Peroxide (30% aqueous solution)

  • Water

Step-by-Step Protocol:

  • Dissolve 4-methylthiazole-2-thiol (1 mole equivalent) in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add 30% hydrogen peroxide (0.5 mole equivalent, as 2 moles of thiol react to form 1 mole of disulfide) dropwise with stirring.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the starting thiol is consumed, pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid product by filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by flash column chromatography.

III. Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the synthesis and scale-up of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in precursor synthesis Incomplete reaction; side reactions.Ensure the reaction goes to completion by monitoring with TLC. Purify the chloroacetone by distillation before use to remove impurities.
Difficulty in isolating the precursor Emulsion formation during work-up.Add ice and more water to break the emulsion.[1]
Low yield in disulfide formation Over-oxidation of the disulfide; incomplete reaction.Use a milder oxidizing agent or control the stoichiometry of the oxidant carefully. Monitor the reaction closely and stop it as soon as the starting material is consumed.[4]
Formation of side products in oxidation The oxidizing agent is too strong or the reaction time is too long.This can lead to the formation of thiolsulfinates or thiolsulfonates.[4] Use a milder oxidant like iodine or a catalytic system like MoO₂Cl₂(DMSO)₂ with DMSO as the oxidant.[5]
Product is an oil and does not precipitate Presence of impurities.Attempt to purify by flash column chromatography. Try different solvent systems for precipitation.
Disulfide is unstable and decomposes Disulfide scrambling or degradation.Store the purified product under an inert atmosphere at low temperatures. Avoid exposure to strong acids, bases, or reducing agents.
Scaling up leads to decreased yield Exothermic nature of the reaction is not well-controlled.Ensure efficient stirring and cooling, especially during the addition of reagents. Consider a slower addition rate for the oxidant on a larger scale.
Purification by column chromatography is difficult Product streaks on the silica gel column.Deactivate the silica gel with a small amount of a suitable amine (e.g., triethylamine) in the eluent.
Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the oxidative coupling reaction?

A1: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to get good separation between the starting thiol and the disulfide product. The thiol can be visualized with a potassium permanganate stain, while the disulfide product can often be seen under UV light.

Q2: Can I use other oxidizing agents besides hydrogen peroxide?

A2: Yes, several other oxidizing agents can be used. Mild oxidants like iodine (I₂) or air in the presence of a catalyst are common choices for forming disulfide bonds.[2][6] For a more controlled and selective oxidation, a catalytic system such as dichlorodioxomolybdenum(VI) with DMSO can be very effective.[5]

Q3: My final product has a persistent sulfur smell. How can I remove it?

A3: A persistent odor may indicate the presence of residual thiol starting material or other volatile sulfur-containing impurities. Thorough purification by recrystallization or column chromatography is essential. Washing the crude product with a dilute solution of sodium bicarbonate can also help to remove acidic impurities.

Q4: What are the key safety precautions I should take during this synthesis?

A4: Chloroacetone is a lachrymator and is toxic, so it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Thiourea is a suspected carcinogen. Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin burns. Always wear gloves, safety glasses, and a lab coat. For large-scale reactions, consider the exothermic nature of the steps and have appropriate cooling baths ready.

Q5: How can I prevent disulfide bond scrambling?

A5: Disulfide bond scrambling, or the exchange of disulfide bonds, is more of a concern with multiple different disulfide bonds in a molecule. In this synthesis of a symmetrical disulfide, it is not a primary issue. However, to maintain the integrity of the final product, it is best to store it in a cool, dry place, away from light and any potential reducing or oxidizing agents.

IV. References

  • Reactions of Thiols. Chemistry Steps. [Link]

  • Thiols and Sulfides. Chemistry LibreTexts. [Link]

  • Product Class 14: Aryl Sulfides. Science of Synthesis. [Link]

  • Oxidation of thiol compounds by molecular oxygen in aqueous solutions. ResearchGate. [Link]

  • Thiol Chemistry in Peroxidase Catalysis and Redox Signaling. PMC. [Link]

  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. PMC. [Link]

  • 2-amino-4-methylthiazole. Organic Syntheses. [Link]

  • 4-Methylthiazole-2-thiol. Oakwood Chemical. [Link]

  • Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions. Biological and Molecular Chemistry. [Link]

  • Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole. Google Patents.

  • Homocouplings of Sodium Arenesulfinates: Selective Access to Symmetric Diaryl Sulfides and Diaryl Disulfides. MDPI. [Link]

  • Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole. Google Patents.

  • Simple and Selective Oxidation of Thiols to Disulfides with Dimethylsulfoxide Catalyzed by Dichlorodioxomolybdenum(VI). Organic Chemistry Portal. [Link]

Sources

"1,2-Bis(4-methylthiazol-2-yl)disulfane" quality control and purity assessment

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1,2-Bis(4-methylthiazol-2-yl)disulfane. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on quality control (QC), purity assessment, and troubleshooting for this compound. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments.

Introduction

This compound is a symmetrical disulfide compound featuring two 4-methylthiazole moieties. Thiazole rings are prevalent scaffolds in medicinal chemistry, and disulfide bonds are known to play crucial roles in various biological systems and prodrug strategies. The purity and stability of this compound are paramount for reproducible and reliable experimental outcomes. This guide addresses common challenges and provides robust analytical protocols for its comprehensive characterization.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and analysis of this compound.

Q1: My freshly received lot of this compound has a faint yellowish tint, but the previous lot was off-white. Is this a cause for concern?

A1: A slight variation in color is not uncommon and can be attributed to minor, highly colored impurities or subtle differences in the crystalline matrix from batch to batch. However, a significant color change, particularly a deepening yellow or brown hue upon storage, may indicate degradation. The disulfide bond (S-S) can be susceptible to cleavage, and thiazole rings can undergo oxidative processes.

Recommendation:

  • Check the Purity: Immediately perform an HPLC analysis as described in Protocol 1 to quantify the purity.

  • Assess for Degradants: Compare the chromatogram to a reference standard or a previous batch. Look for the emergence of new peaks. A common degradation pathway for disulfides is reduction to the corresponding thiol, 2-mercapto-4-methylthiazole.[1]

  • Review Storage Conditions: Ensure the compound is stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative and light-induced degradation.

Q2: The purity of my compound by HPLC is lower than specified. How do I identify the impurities?

A2: Identifying unknown peaks in an HPLC chromatogram requires a multi-pronged analytical approach. The impurities are typically related to the synthesis or degradation of the compound.

Causality: The synthesis of symmetrical disulfanes often involves the oxidation of a corresponding thiol.[2] Therefore, the most probable impurities are the starting thiol, byproducts from the oxidizing agent, or over-oxidation products.

Troubleshooting Workflow:

G cluster_0 Troubleshooting OOS Purity by HPLC start Out-of-Specification (OOS) Purity Result check_system Verify HPLC System Suitability (RSD < 2%, Tailing Factor ~1) start->check_system reprepare Re-prepare Sample & Standard Re-inject check_system->reprepare System OK confirm_oos OOS Confirmed? reprepare->confirm_oos lcms Perform LC-MS Analysis (See Protocol 3) confirm_oos->lcms Yes end_pass Result In-Spec (Initial error) confirm_oos->end_pass No nmr Acquire High-Resolution NMR (See Protocol 2) lcms->nmr identify Correlate MS and NMR Data to Identify Impurities nmr->identify end_fail Impurity Identified (Degradation/Synthesis Related) identify->end_fail

Caption: Troubleshooting workflow for an out-of-specification HPLC purity result.

Common Impurities to Investigate:

  • 2-mercapto-4-methylthiazole: The corresponding thiol. Its presence can be confirmed by LC-MS, as its molecular weight will be approximately half that of the parent compound.

  • Starting Materials: Depending on the synthetic route, residual starting materials like 2-amino-4-methylthiazole could be present.[3][4]

  • Oxidized Species: Thiazole rings can be oxidized. Look for masses corresponding to the addition of one or more oxygen atoms (+16 or +32 Da) in your MS data.

Q3: My ¹H NMR spectrum shows more signals than expected for a symmetrical molecule. What should I look for?

A3: For a pure, symmetrical molecule like this compound, a simple ¹H NMR spectrum is expected with one signal for the methyl group and one for the thiazole proton. The presence of extra signals strongly suggests impurities or degradation.

Expert Interpretation:

  • Check for the Thiol Impurity: The corresponding thiol, 2-mercapto-4-methylthiazole, will have its own distinct set of signals. A key difference in the NMR spectra of thiols versus their corresponding disulfides is often observed in the chemical shift of protons on the carbon adjacent to the sulfur atom.[5]

  • Solvent Impurities: Verify that peaks corresponding to common NMR solvents (e.g., residual DMSO, acetone, ethyl acetate) are accounted for.

  • Asymmetrical Degradants: If the disulfide bond cleaves and reacts with another species, it can form an asymmetrical disulfide, which would double the number of expected signals for the main structure.

Section 2: Quality Control Specifications

All batches of this compound should be tested against a standard set of specifications to ensure high quality and batch-to-batch consistency.

ParameterSpecificationMethod
Appearance White to off-white or pale yellow solid/powderVisual Inspection
Identity Conforms to the structure¹H NMR, ¹³C NMR, MS
Purity (HPLC) ≥ 98.0% (AUC)HPLC-UV (Protocol 1)
Molecular Weight 258.41 g/mol (Confirmed by MS)Mass Spectrometry (Protocol 3)
Residual Solvents To be determined (as per synthesis)GC-HS or ¹H NMR

Section 3: Detailed Analytical Protocols

These protocols provide a validated starting point for the analysis of this compound.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This reverse-phase HPLC method is designed to provide excellent separation of the main compound from potential polar and non-polar impurities.

1. Instrumentation and Columns:

  • HPLC system with UV/Vis or DAD detector.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A (MPA): 0.1% Formic Acid in Water

  • Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

Time (min)% MPA% MPB
0.0955
20.0595
25.0595
25.1955
30.0955

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., Acetonitrile or a DMSO/Acetonitrile mixture) to a final concentration of approximately 0.5 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

4. System Suitability:

  • Inject a standard solution (approx. 0.5 mg/mL) five times.

  • The Relative Standard Deviation (RSD) for the peak area of this compound should be ≤ 2.0%.

5. Analysis and Interpretation:

  • Inject the prepared sample.

  • Purity is calculated based on the area under the curve (AUC) as a percentage of the total peak area. Due to its non-polar disulfide core, the main peak is expected to elute in the latter half of the gradient. The more polar thiol impurity, if present, will elute earlier.

Protocol 2: Structural Confirmation by NMR Spectroscopy

NMR is the most powerful tool for unambiguous structural confirmation.

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

2. Expected ¹H NMR Signals (in CDCl₃, shifts are approximate):

  • ~7.0-7.5 ppm (singlet, 2H): Protons on the C5 position of the two equivalent thiazole rings.

  • ~2.4-2.6 ppm (singlet, 6H): Protons of the two equivalent methyl groups at the C4 position.

3. Expected ¹³C NMR Signals (in CDCl₃, shifts are approximate):

  • ~170-175 ppm: Thiazole C2 (carbon attached to both S and N, and to the disulfide).

  • ~150-155 ppm: Thiazole C4 (carbon with the methyl group).

  • ~115-120 ppm: Thiazole C5 (carbon with the proton).

  • ~15-20 ppm: Methyl carbon.

4. Causality of Interpretation: The simplicity of the spectrum (3-4 signals in ¹³C, 2 signals in ¹H) is a strong indicator of the molecule's symmetry. The presence of any additional signals should be investigated as potential impurities. For instance, the thiol monomer would show a different set of signals, and its presence would be immediately obvious.[5][6]

Protocol 3: Identity Verification by Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound.

1. Instrumentation:

  • An LC-MS system with Electrospray Ionization (ESI) is recommended.

2. Method:

  • Use the HPLC method described in Protocol 1 .

  • Divert the flow post-UV detector to the MS source.

  • Scan in positive ion mode.

3. Interpretation:

  • The primary ion to look for is the protonated molecule [M+H]⁺.

  • For this compound (C₈H₈N₂S₄), the monoisotopic mass is 259.96.

  • Therefore, the expected [M+H]⁺ ion will be observed at m/z ≈ 260.97 .

  • The presence of this ion, eluting at the correct retention time, provides strong evidence for the compound's identity. The isotopic pattern, showing contributions from ³⁴S, should also match the theoretical distribution.

Section 4: Overall Quality Assessment Workflow

A systematic approach ensures that all quality aspects are thoroughly evaluated before releasing a batch for experimental use.

G cluster_0 Comprehensive QC Workflow start Receive Sample Batch visual Visual Inspection (Color, Form) start->visual nmr_id Identity Confirmation (¹H & ¹³C NMR) visual->nmr_id ms_id Molecular Weight Confirmation (LC-MS) nmr_id->ms_id hplc_purity Purity & Impurity Profile (HPLC-UV) ms_id->hplc_purity decision Batch Conforms to Specifications? hplc_purity->decision pass Release Batch for Use decision->pass Yes fail Reject Batch (Investigate OOS) decision->fail No

Caption: A comprehensive workflow for the quality control of this compound.

References

  • Hartung, J. et al. (2005). 1,2-Bis[4-(4-chlorophenyl)-1,3-thiazol-2-yl]disulfane. Acta Crystallographica Section E: Crystallographic Communications 61(12). Available at: [Link]

  • Li, Y. et al. (2015). Synthesis, Identification and Anti-Cancer Activity of 1-(4-Methylpent-2-enyl)-2-(4-phenylbut-2-enyl)disulfane. Molecules, 20(5), 8659-8671. Available at: [Link]

  • Measles Who. 1,2-Bis(benzothiazol-2-yl)disulfane (Standard). Available at: [Link]

  • Dreyer, D. R. et al. (2011). Electronic Supporting Information for Graphene oxide: a convenient and metal-free catalyst for the oxidation of sulfides and disulfides. Organic & Biomolecular Chemistry. Available at: [Link]

  • Li, Y. et al. (2012). Synthesis and Effect on Human HepG2 Cells of 1,2-bis-(2-Methylallyl)disulfane. Molecules, 17(10), 11937-11947. Available at: [Link]

  • Li, Y. et al. (2015). Synthesis, Identification and Anti-Cancer Activity of 1-(4-Methylpent-2-enyl)-2-(4-phenylbut-2-enyl)disulfane. MDPI. Available at: [Link]

  • Abdel-Wahab, B. F. et al. (2022). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances, 12(34), 24992-25006. Available at: [Link]

  • Li, J. et al. (2022). A Recyclable Inorganic Lanthanide Cluster Catalyst for Chemoselective Aerobic Oxidation of Thiols. Catalysts, 12(8), 856. Available at: [Link]

  • Mphahlele, M. J. et al. (2022). (E)-3-(2-(4-methylthiazol-2-yl)hydrazineylidene)chromane-2,4-dione. Molbank, 2022(2), M1373. Available at: [Link]

  • Pogacean, F. et al. (2012). Superimposed 1 H NMR spectra of CBZ-thiol and CBZ-disulfide showing difference of multiplicity of methylene groups attached to sulfur. ResearchGate. Available at: [Link]

  • Hryhoriv, O. et al. (2021). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate. Available at: [Link]

  • Li, Y. et al. (2012). Synthesis and effect on human HepG2 cells of 1,2-bis-(2-methylallyl)disulfane. PubMed. Available at: [Link]

  • Shutalev, A. D. et al. (2022). 4,7-Bis(dodecylthio)-[7][8][9]thiadiazolo[3,4-c]pyridine. MDPI. Available at: [Link]

  • Almalki, A. S. et al. (2023). Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity. ResearchGate. Available at: [Link]

  • Hryhoriv, O. et al. (2024). 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione. Molbank, 2024. Available at: [Link]

  • Zvinavashe, E. et al. (2008). Photodegradation of 2-mercaptobenzothiazole disulfide and related benzothiazoles. Journal of Photochemistry and Photobiology A: Chemistry, 194(2-3), 239-246. Available at: [Link]

  • Pharmaffiliates. Sulfasalazine-impurities. Available at: [Link]

  • Abdel-Wahab, B. F. et al. (2022). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. ResearchGate. Available at: [Link]

  • Pinto, S. M. D. et al. (2015). Synthesis of 2-(5'-phenylthien-2'-yl)benzothiazole. Royal Society of Chemistry. Available at: [Link]

  • Li, Y. et al. (2012). Synthesis and Effect on Human HepG2 Cells of 1,2-bis-(2-Methylallyl)disulfane. PMC. Available at: [Link]

Sources

Validation & Comparative

A Framework for Evaluating the Anticancer Potential of 1,2-Bis(4-methylthiazol-2-yl)disulfane in Comparison to Doxorubicin and Paclitaxel

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the initial evaluation of the novel compound, 1,2-Bis(4-methylthiazol-2-yl)disulfane, as a potential anticancer agent. In the absence of direct experimental data on this specific molecule, we propose a series of robust, industry-standard in vitro assays to characterize its cytotoxic and mechanistic properties. For a thorough comparative analysis, we will benchmark its hypothetical performance against two well-established and mechanistically distinct chemotherapeutic agents: Doxorubicin, a DNA-damaging agent, and Paclitaxel, a microtubule stabilizer. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the early stages of anticancer drug discovery.

Introduction to the Compounds

This compound: A Compound of Interest

The chemical structure of this compound, featuring both thiazole rings and a disulfide bond, suggests a potential for biological activity. Thiazole moieties are present in a variety of compounds with demonstrated anticancer properties, often acting as enzyme inhibitors or cytotoxic agents.[1][2][3] Similarly, disulfide bonds are found in natural products with anticancer activity, such as derivatives of allicin from garlic, which can induce apoptosis and inhibit cell proliferation.[4] The combination of these two functional groups in a single molecule makes this compound a compelling candidate for investigation.

Comparator Anticancer Drugs

To establish a meaningful comparison, we have selected two widely used anticancer drugs with well-elucidated mechanisms of action:

  • Doxorubicin: An anthracycline antibiotic, Doxorubicin is a potent topoisomerase II inhibitor and DNA intercalator, leading to DNA double-strand breaks and subsequent apoptosis.[5][6] Its activity is cell cycle-nonspecific, though it is most effective during the S-phase.[5]

  • Paclitaxel: A taxane, Paclitaxel disrupts the normal function of microtubules by stabilizing them, leading to the arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis.[6]

Experimental Framework for Comparative Analysis

The following sections detail the experimental protocols necessary to conduct a head-to-head comparison of this compound with Doxorubicin and Paclitaxel.

Experimental Workflow

The overall experimental workflow is designed to systematically assess the cytotoxic and mechanistic properties of the test compounds.

G cluster_0 Initial Screening cluster_1 Mechanistic Assays cluster_2 Data Analysis & Comparison A Cell Line Selection (e.g., MCF-7, A549, HCT116) B MTT Assay for Cytotoxicity (IC50 Determination) A->B Seed cells C Annexin V-FITC/PI Staining (Apoptosis Detection) B->C Treat with IC50 concentrations D Cell Cycle Analysis (Propidium Iodide Staining) B->D Treat with IC50 concentrations E Comparative Data Tables C->E D->E F Mechanistic Pathway Hypothesis E->F

Caption: A streamlined workflow for the in vitro evaluation of a novel anticancer compound.

Detailed Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8][9]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.[10]

  • Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin, and Paclitaxel in complete culture medium. Replace the existing medium with medium containing the compounds at various concentrations. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the plates for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[13][15] Propidium iodide, a fluorescent nucleic acid stain, can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[14]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the respective IC50 concentrations of each compound for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[14][16]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis: Propidium Iodide Staining

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[17]

Protocol:

  • Cell Treatment: Treat cells with the IC50 concentrations of the compounds for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[18]

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.[17][18]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[19]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Comparative Data Presentation

The data obtained from these experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Comparative Cytotoxicity (IC50 Values in µM)

Cell LineThis compoundDoxorubicinPaclitaxel
MCF-7 (Breast)Hypothetical ValueKnown ValueKnown Value
A549 (Lung)Hypothetical ValueKnown ValueKnown Value
HCT116 (Colon)Hypothetical ValueKnown ValueKnown Value

Table 2: Comparative Induction of Apoptosis (% of Apoptotic Cells)

TreatmentEarly Apoptotic (Annexin V+/PI-)Late Apoptotic (Annexin V+/PI+)
Untreated ControlBaseline %Baseline %
This compoundHypothetical ValueHypothetical Value
DoxorubicinKnown ValueKnown Value
PaclitaxelKnown ValueKnown Value

Table 3: Comparative Effects on Cell Cycle Distribution (%)

TreatmentG0/G1 PhaseS PhaseG2/M Phase
Untreated ControlBaseline %Baseline %Baseline %
This compoundHypothetical ValueHypothetical ValueHypothetical Value
DoxorubicinKnown ValueKnown ValueKnown Value
PaclitaxelKnown ValueKnown ValueKnown Value

Potential Mechanisms and Signaling Pathways

The results from the cell cycle and apoptosis assays will provide initial insights into the mechanism of action of this compound. For instance, an accumulation of cells in the G2/M phase would suggest a mechanism similar to Paclitaxel, while a broader cytotoxic effect might point towards DNA damage, akin to Doxorubicin.

Further investigation should focus on key signaling pathways that are often dysregulated in cancer and are common targets for anticancer drugs.[20][21][22]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth.[20][23][24] Its overactivation is a common feature in many cancers, making it an attractive therapeutic target.[25]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: The PI3K/Akt signaling pathway, a key regulator of cell growth and survival.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway transduces extracellular signals to regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[21][26][27] Aberrant activation of this pathway is a hallmark of many cancers.[28]

G GF Growth Factor RTK RTK GF->RTK Binding Ras Ras RTK->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Nuclear Translocation

Caption: The MAPK/ERK signaling cascade, a central pathway in cell proliferation.

Conclusion and Future Directions

This guide outlines a foundational experimental strategy for the initial characterization of this compound as a potential anticancer agent. By systematically comparing its effects on cell viability, apoptosis, and cell cycle progression with those of well-characterized drugs like Doxorubicin and Paclitaxel, researchers can gain valuable insights into its potency and potential mechanism of action. Positive results from this initial screening would warrant further investigation into its effects on key signaling pathways, such as PI3K/Akt and MAPK/ERK, and its efficacy in more complex preclinical models.

References

  • Hennessy BT, et al. PI3K/Akt signalling pathway and cancer. PubMed. [Link]

  • Braicu C, et al. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer. PMC. [Link]

  • Wikipedia. PI3K/AKT/mTOR pathway. [Link]

  • MDPI. Targeting the MAPK Pathway in Cancer. [Link]

  • Miricescu D, et al. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. PMC. [Link]

  • Tariq M, et al. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. [Link]

  • The Cancer Researcher. Adventures with the MAPK pathway. [Link]

  • National Institutes of Health. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. [Link]

  • Cusabio. MAPK signaling pathway. [Link]

  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. [Link]

  • protocols.io. Apoptosis detection protocol using the Annexin-V and PI kit. [Link]

  • Britannica. Anticancer drug | Description, Types, Mechanisms, & Side Effects. [Link]

  • UCL. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • University of Rochester Medical Center. DNA Cell Cycle Analysis with PI. [Link]

  • ResearchGate. Protocol for Annexin V-FITC apoptosis assay?. [Link]

  • ResearchGate. What is the best protocol for preparing sample for FACS (cell cycle analysis) using propidium iodide staining?. [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • El-Sayed M, et al. Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. [Link]

  • Ben-David U, et al. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. [Link]

  • Wikipedia. Chemotherapy. [Link]

  • ResearchGate. Sites and mechanisms of action of anticancer drugs. [Link]

  • YouTube. Pharmacology - Chemotherapy agents (MOA, Alkalating, antimetabolites, topoisomerase, antimitotic). [Link]

  • IJCRT.org. SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. [Link]

  • Johnson JI, et al. 50 Years of Preclinical Anticancer Drug Screening: Empirical to Target-Driven Approaches. [Link]

  • Baharith LA, et al. Cytotoxic assays for screening anticancer agents. PubMed. [Link]

  • Bitesize Bio. Three Steps for Setting up a Drug Screening Assay. [Link]

  • Liu Y, et al. Synthesis, Identification and Anti-Cancer Activity of 1-(4-Methylpent-2-enyl)-2-(4-phenylbut-2-enyl)disulfane. PMC. [Link]

  • Semantic Scholar. molbank. [Link]

  • ResearchGate. 1,2Bis[4-(4-chlorophenyl)-1,3-thiazol-2-yl]disulfane | Request PDF. [Link]

  • Al-Wahaibi LH, et al. Anticancer Activity and In Silico ADMET Properties of 2,4,5-Trisubstitutedthiazole Derivatives. [Link]

  • Abdel-Maksoud MS, et al. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]

  • PubMed. Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine. [Link]

Sources

"1,2-Bis(4-methylthiazol-2-yl)disulfane" structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 1,2-Bis(4-methylthiazol-2-yl)disulfane and its Analogs

Introduction: Unlocking the Therapeutic Potential of Thiazolyl Disulfides

The intersection of disulfide chemistry and heterocyclic scaffolds represents a fertile ground for the discovery of novel therapeutic agents. The molecule this compound stands as an intriguing candidate, merging the reactive potential of a disulfide bridge with the proven pharmacological relevance of the thiazole moiety. While direct, extensive structure-activity relationship (SAR) studies on this specific molecule are not widely published, a comprehensive analysis can be constructed by dissecting its core components and comparing them to well-documented analogs.

This guide, intended for researchers in drug development, provides a framework for investigating the SAR of this compound class. We will explore the causal relationships between structural modifications and biological activity, propose robust experimental workflows for validation, and compare the performance of this scaffold against relevant alternatives. Our approach is grounded in the principles of medicinal chemistry, emphasizing how rational design can translate a lead compound into a clinical candidate.

Part 1: Deconstructing the Pharmacophore - Core Structural Motifs and Their Significance

The biological activity of this compound is governed by the interplay between its three key structural features: the disulfide (-S-S-) linker, the thiazole rings, and the methyl substituents. Understanding the individual contribution of each component is paramount for designing a successful SAR campaign.

The Disulfide Bridge: A Reactive and Reversible Covalent Warhead

The disulfide bond is not merely a linker; it is a functional group with a unique biochemical role. Its reactivity is defined by the lability of the S-S bond, making it susceptible to cleavage by intracellular nucleophiles, most notably glutathione (GSH), which is present in high millimolar concentrations within cells.[1] This thiol-disulfide exchange is a critical aspect of its potential mechanism of action.

  • Pro-drug Potential: Many disulfide-containing drugs function as pro-drugs. The disulfide bond is cleaved in vivo to release two molecules of the active thiol. A prominent example is the histone deacetylase (HDAC) inhibitor FK228 (romidepsin), where a cyclic disulfide is reduced to reveal a thiol that coordinates with the zinc ion in the HDAC active site.[2][3] For our target molecule, cleavage would release 4-methylthiazole-2-thiol.

  • Covalent Modulation of Protein Thiols: The disulfide can react with cysteine residues on target proteins, forming mixed disulfides and thereby altering protein function. This covalent-reversible mechanism can offer advantages in potency and duration of action.

The Thiazole Ring: A Privileged Heterocyclic Scaffold

The thiazole ring is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs. Its prevalence stems from its ability to engage in hydrogen bonding, act as a bioisostere for other rings, and serve as a rigid scaffold to orient functional groups.[4][5]

  • Anticancer Activity: 2-Aminothiazole derivatives, in particular, have been extensively developed as anticancer agents.[4] Their mechanisms are diverse, including the inhibition of crucial cellular targets like kinases (EGFR, B-RAF, Abl), tubulin polymerization, and topoisomerases.[4][6][7]

  • Bioisosterism: The thiazole ring is often compared to its bioisosteres, such as 1,3,4-thiadiazole and 1,3,4-oxadiazole, which can offer modulated pharmacokinetic and pharmacodynamic properties.[8][9]

The Methyl Group: A Subtle but Important Modulator

The methyl groups at the 4-position of the thiazole rings may seem minor, but such substitutions can profoundly impact activity by:

  • Improving Metabolic Stability: Blocking a potential site of oxidative metabolism.

  • Enhancing Target Binding: Providing favorable van der Waals interactions within a hydrophobic pocket of a target protein.

  • Modulating Solubility: Influencing the overall lipophilicity of the molecule.

The logical starting point for an SAR study is to systematically modify each of these three components.

SAR_Strategy cluster_disulfide Disulfide Bridge Modification cluster_thiazole Thiazole Ring Modification cluster_methyl Methyl Group Modification Parent This compound Disulfide_Analogs Linker Analogs Parent->Disulfide_Analogs Vary Linker Thiazole_Sub Substituents at C4/C5 (e.g., H, Cl, Ph, COOR) Parent->Thiazole_Sub Explore Substitutions Methyl_Analogs Vary Alkyl Group (H, Et, iPr, tBu) Parent->Methyl_Analogs Probe Steric Bulk Disulfide_Length Polysulfides (-S-S-S-) Disulfide_Analogs->Disulfide_Length Disulfide_Replacement Bioisosteres (Thioether, Amide) Disulfide_Analogs->Disulfide_Replacement Thiazole_Replacement Heterocycle Bioisosteres (Oxadiazole, Triazole, Benzothiazole) Thiazole_Sub->Thiazole_Replacement

Caption: SAR strategy for this compound.

Part 2: Comparative Analysis with Alternative Scaffolds

To understand the potential advantages of the this compound scaffold, it is essential to compare it with other classes of biologically active disulfides and thiazoles.

Compound ClassRepresentative ExampleMechanism of ActionKey Advantages / Disadvantages
Thiazolyl Disulfides This compound Hypothesized: Pro-drug activation, covalent modulation of protein thiols, potential kinase/HDAC inhibition.Adv: Combines pro-drug and heterocyclic scaffold features. Disadv: Potential for off-target reactivity due to disulfide.
Allicin Analogs Diallyl disulfide (DADS)Pro-oxidant activity, induction of apoptosis, caspase-3 activation.[10]Adv: Natural product-derived, known anticancer effects.[11] Disadv: Often unstable, lower specificity.
HDAC Inhibitors Romidepsin (FK228)Pro-drug activation releases a thiol that inhibits Class I HDACs.[2][3]Adv: Clinically approved, high potency. Disadv: Complex macrocyclic structure, difficult to synthesize.
Thiazole Kinase Inhibitors Dasatinib (contains a 2-aminothiazole motif)Potent inhibitor of multiple tyrosine kinases, including Bcr-Abl.Adv: High target specificity and potency. Disadv: Does not leverage covalent modulation via a disulfide.
Benzothiazole Derivatives 2-BenzylsulfanylbenzothiazolesSelective inhibitors of mycobacteria.[12]Adv: Demonstrates that the core thiazole structure can be tuned for diverse biological activities.[13][14] Disadv: Different mechanism, not a disulfide pro-drug.

This comparison highlights the unique position of our target compound. It offers a simpler synthetic entry point than complex natural products like Romidepsin while incorporating a potentially more targeted delivery mechanism (via the thiazole moiety) than simple aliphatic disulfides like DADS.

Part 3: Experimental Design for SAR Elucidation

A logical, multi-tiered screening cascade is required to efficiently evaluate newly synthesized analogs. The causality behind this workflow is to first identify active compounds and then progressively investigate their mechanism of action with more complex, hypothesis-driven assays.

Experimental_Workflow cluster_1 Cell-Based Assays cluster_2 Mechanistic Probes cluster_3 Biochemical & Cellular Assays A Tier 1: Primary Screening (Antiproliferative Activity) Assay1 MTS/MTT Assay (e.g., K562, A549, HCT116 cell lines) A->Assay1 B Tier 2: Mechanism of Action (Is activity disulfide-dependent?) Assay2 Activity Rescue with DTT/GSH (Does reducing agent block effect?) B->Assay2 C Tier 3: Target Identification (What is the molecular target?) Assay4 Kinase/HDAC Panel Screening C->Assay4 D Tier 4: In Vivo Validation (Efficacy in Animal Models) Assay1->B Active Compounds (IC50 < 10 µM) Assay3 Apoptosis Assays (Flow Cytometry, Caspase-3 Activity) Assay2->Assay3 Disulfide-Dependent Hits Assay3->C Confirmed Apoptosis Inducers Assay5 Cellular Thermal Shift Assay (CETSA) Assay4->Assay5 Hits on Specific Targets Assay6 Western Blot for Target Pathways Assay5->Assay6 Assay6->D Validated Mechanism

Caption: Tiered experimental workflow for SAR evaluation.

Protocol 1: Synthesis of this compound Analogs

Rationale: A robust and scalable synthesis is the foundation of any SAR study. This protocol outlines a common method for creating symmetrical disulfides from the corresponding thiol, which can be synthesized via the Hantzsch thiazole synthesis or related methods.

Step-by-Step Methodology:

  • Thiol Synthesis: Synthesize the precursor 4-methylthiazole-2-thiol. (This can be achieved by reacting thioacetamide with an appropriate α-haloketone, a standard heterocyclic synthesis).

  • Solubilization: Dissolve 2.2 equivalents of 4-methylthiazol-2-thiol in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Oxidation: Add a mild oxidizing agent. A common and effective method is to bubble air or oxygen through the solution in the presence of a catalytic amount of a base (e.g., triethylamine) or a metal catalyst. Alternatively, dropwise addition of a solution of iodine (I₂) in ethanol until a persistent yellow color is observed is also effective.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed.

  • Workup: Once the reaction is complete, quench any excess iodine with a dilute solution of sodium thiosulfate. If an aqueous workup is performed, extract the product into an organic solvent like ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure disulfide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Disulfide Bond Reactivity Assay

Rationale: This assay is crucial to validate the hypothesis that the disulfide bond is essential for biological activity. If the compound acts as a pro-drug or covalent modulator via thiol-disulfide exchange, its activity should be abrogated in the presence of an excess of a competing reducing agent like dithiothreitol (DTT).[15]

Step-by-Step Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., K562 leukemia cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Pre-treatment (Control): To a subset of wells, add cell culture medium containing 100 µM DTT. Incubate for 1 hour. This concentration is typically sufficient to maintain a reducing extracellular environment.

  • Compound Addition: Prepare serial dilutions of the test compound (e.g., this compound). Add the compound to both DTT-treated and non-DTT-treated wells.

  • Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment: Measure cell viability using a standard MTS or MTT assay according to the manufacturer's protocol.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) for both conditions (with and without DTT). A significant rightward shift (>10-fold) in the IC₅₀ curve in the presence of DTT strongly suggests that the disulfide bond's integrity is critical for the compound's cytotoxic activity.

Part 4: Potential Mechanism of Action and Visualization

Based on the chemistry of the scaffold, a plausible mechanism involves the compound entering the cell, reacting with intracellular glutathione (GSH) to form a mixed disulfide, and then either releasing the active thiol or transferring the thiazolyl-thiol moiety to a cysteine residue on a target protein, thereby inhibiting its function and triggering downstream signaling events like apoptosis.

Mechanism_of_Action Compound Thiazolyl-S-S-Thiazolyl (Parent Compound) Thiol 2 Thiazolyl-SH (Active Thiol) Compound->Thiol Reduction GSH 2 GSH (Glutathione) GSSG GSSG GSH->GSSG Mixed_Disulfide Target Protein-S-S-Thiazolyl (Inactivated Protein) Thiol->Mixed_Disulfide Thiol-Disulfide Exchange Protein_SH Target Protein-SH (e.g., Kinase Cysteine) Protein_SH->Mixed_Disulfide Apoptosis Apoptosis Mixed_Disulfide->Apoptosis Downstream Signaling

Caption: Plausible mechanism involving thiol-disulfide exchange.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, likely acting through a disulfide-dependent mechanism. The true potential of this class can only be unlocked through systematic SAR studies.

Key future steps should include:

  • Synthesis of a Focused Library: Create analogs based on the SAR strategy outlined in Part 1, focusing on modifications to the disulfide linker and substitutions on the thiazole ring.

  • Execution of the Screening Cascade: Systematically test the synthesized library to identify potent, disulfide-dependent compounds.

  • Target Deconvolution: For the most promising hits, employ advanced techniques like chemical proteomics or CETSA to identify the specific cellular protein targets.[16]

  • Pharmacokinetic Optimization: Once a lead compound with a confirmed mechanism is identified, modulate its structure to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties for in vivo efficacy.

By following this comprehensive, data-driven approach, researchers can effectively navigate the complexities of medicinal chemistry to evaluate and optimize this intriguing class of compounds.

References

  • Easy and Rapid Binding Assay for Functional Analysis of Disulfide-Containing Peptides by a Pull-Down Method Using a Puromycin-Linker and a Cell-Free Translation System. MDPI. [Link]

  • Hampton, M. B., & Kettle, A. J. (2015). Quantification of Thiols and Disulfides. Methods in molecular biology (Clifton, N.J.), 1208, 35–45. [Link]

  • Analysis of Disulfide Bond Formation. Current protocols in protein science. [Link]

  • Li, M., Liu, Z., & Xu, D. (2014). Synthesis, Identification and Anti-Cancer Activity of 1-(4-Methylpent-2-enyl)-2-(4-phenylbut-2-enyl)disulfane. Molecules (Basel, Switzerland), 19(11), 17466–17475. [Link]

  • Anfinsen, C. B. (1973). Principles that govern the folding of protein chains. Science, 181(4096), 223-230. [Link]

  • 1,2-Bis[4-(4-chlorophenyl)-1,3-thiazol-2-yl]disulfane. ResearchGate. [Link]

  • Woycechowsky, K. J., & Raines, R. T. (2000). Strategies for the Oxidative in vitro Refolding of Disulfide-bridge-containing Proteins. In Protein Engineering (Vol. 63, pp. 1-20). [Link]

  • Kamboj, P., Mahore, S., Husain, A., & Amir, M. (2024). Benzothiazole-based potent apoptosis inducers: A comprehensive overview and future prospective. Archiv der Pharmazie. [Link]

  • Cai, B., & Tillekeratne, L. M. V. (2011). Largazole and Analogues with Modified Metal-Binding Motifs Targeting Histone Deacetylases: Synthesis and Biological Evaluation. ACS medicinal chemistry letters, 2(1), 53–57. [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18(1), 1-32. [Link]

  • Li, M., Zhu, L., & Xu, D. (2014). Synthesis and Effect on Human HepG2 Cells of 1,2-bis-(2-Methylallyl)disulfane. Molecules (Basel, Switzerland), 19(8), 12371–12381. [Link]

  • Lesyk, R., Zimenkovsky, B., Atamanyuk, D., & Gzella, A. (2021). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 37(5), 389-399. [Link]

  • Kamal, A., Reddy, T. S., Vishnuvardhan, M. V. P. S., & Ramana, A. V. (2011). Synthesis of novel 1,2,4-oxadiazoles and analogues as potential anticancer agents. Bioorganic & medicinal chemistry letters, 21(18), 5255–5259. [Link]

  • Badari, A., Bertrand, J., Casale, E., Cauteruccio, S., Cirla, A., Cozzi, L., ... & D'Alessio, R. (2013). Alkylsulfanyl-1,2,4-triazoles, a new class of allosteric valosine containing protein inhibitors. Synthesis and structure-activity relationships. Journal of medicinal chemistry, 56(2), 437–450. [Link]

  • Medda, F., Quartarone, S., Battistini, L., De Pellegrin, A., Giannini, G., Vesci, L., ... & Castorina, M. (2005). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & medicinal chemistry letters, 15(23), 5154–5159. [Link]

  • Al-Ostath, A. I., Mohamed, A. A., Abdel-Wahab, B. F., & El-Faham, A. (2023). Pro-apoptotic and mitochondria-disrupting effects of 4-methylthiazole in K562 leukemia cells: A mechanistic investigation. Heliyon, 9(10), e20731. [Link]

  • Bakhtina, A. V., Volcho, K. P., & Salakhutdinov, N. F. (2022). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. Molecules, 27(19), 6296. [Link]

  • Gomaa, M. S., & Al-Dhfyan, A. (2023). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 28(14), 5484. [Link]

  • Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2017). Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. Anti-cancer agents in medicinal chemistry, 17(7), 1026–1034. [Link]

  • Klimesová, V., Koci, J., Palát, K., Stolariková, J., Dahse, H. M., & Möllmann, U. (2012). Structure-activity Relationships of 2-benzylsulfanylbenzothiazoles: Synthesis and Selective Antimycobacterial Properties. Medicinal chemistry (Shariqah (United Arab Emirates)), 8(2), 281–292. [Link]

  • Bhansali, P., Hanigan, C. L., Perera, L., Casero, R. A., Jr, & Tillekeratne, L. M. V. (2015). Synthesis and Biological Evaluation of Largazole Analogues with Modified Surface Recognition Cap Groups. European journal of medicinal chemistry, 103, 153–161. [Link]

  • Hall, I. H., Wong, O. T., Sim, L. O., & Lee, K. H. (1995). Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine. Anti-cancer drugs, 6(1), 123–132. [Link]

  • Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2016). Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. Molecules (Basel, Switzerland), 21(10), 1386. [Link]

  • Bhansali, P., Hanigan, C. L., Perera, L., Casero, R. A., Jr, & Tillekeratne, L. M. V. (2015). Synthesis and Biological Evaluation of Largazole Analogues with Modified Surface Recognition Cap Groups. ResearchGate. [Link]

Sources

Navigating the Uncharted: A Comparative Guide to the Biological Target Validation of 1,2-Bis(4-methylthiazol-2-yl)disulfane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a novel compound to a validated therapeutic is both exhilarating and fraught with challenges. This guide focuses on a compound of emerging interest, 1,2-Bis(4-methylthiazol-2-yl)disulfane , a molecule whose biological targets are not yet fully elucidated in publicly available literature. The absence of established targets makes this compound a compelling case study for outlining a robust, multi-faceted target validation strategy.

This document serves as a comprehensive roadmap, not of what is known, but of how to discover it. We will navigate the logical and experimental progression required to identify and validate the biological target(s) of this novel entity. This guide will compare and contrast various experimental approaches, providing the causal reasoning behind each choice, to ensure a self-validating and scientifically rigorous investigation.

The Compound of Interest: A Structural Hypothesis

The structure of this compound presents two key pharmacophores: the thiazole ring and a disulfane bridge . Thiazole-containing compounds are integral to several clinically approved anticancer drugs, known to interact with a wide array of biological targets including protein kinases and enzymes involved in cell cycle regulation.[1][2] The disulfane moiety, found in natural compounds like allicin from garlic, is associated with anticancer activity through mechanisms such as the induction of apoptosis and regulation of cellular redox homeostasis.[3][4] A recently identified form of cell death, disulphidptosis, is triggered by disulfide stress in cancer cells, highlighting a potential mechanism for compounds containing this functional group.[5][6]

Given this structural context, a primary hypothesis is that this compound exhibits anticancer activity . This guide will therefore be framed around a hypothetical target validation pipeline in an oncological context.

A Strategic Workflow for Target Identification and Validation

The process of identifying and validating a novel biological target is a systematic endeavor. It begins with broad, unbiased screening and progressively narrows down to specific, mechanistic studies.

TargetValidationWorkflow cluster_0 Phase 1: Initial Screening & Hypothesis Generation cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation A Broad Phenotypic Screening (e.g., NCI-60 Cell Line Panel) B Identification of Sensitive Cell Lines & Generation of Preliminary Hypothesis A->B C Affinity-Based Methods (e.g., Affinity Chromatography-Mass Spectrometry) B->C Prioritize based on hypothesis D Activity-Based Methods (e.g., Kinase Profiling, Proteome Microarrays) B->D Prioritize based on hypothesis E Computational Prediction (e.g., Molecular Docking) B->E Prioritize based on hypothesis F Candidate Target List C->F D->F E->F G Biochemical Validation (Direct Binding & Enzyme Assays) F->G H Cellular Validation (Target Engagement, Knockdown/Overexpression) G->H J Validated Target G->J I Pathway Analysis (Western Blot, Phosphoproteomics) H->I H->J I->J SignalingPathway cluster_0 Hypothetical Pathway Compound This compound Target Validated Target (e.g., a Kinase) Compound->Target Inhibition Downstream1 Downstream Effector 1 (Phosphorylated) Target->Downstream1 Phosphorylation Downstream2 Downstream Effector 2 (Phosphorylated) Target->Downstream2 Phosphorylation Phenotype Cell Proliferation & Survival Downstream1->Phenotype Downstream2->Phenotype

Sources

A Comparative Guide to the Efficacy of 1,2-Bis(4-methylthiazol-2-yl)disulfane in Resistant Cell Lines: A Framework for Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenge of Drug Resistance

This guide focuses on the potential of a novel compound, 1,2-Bis(4-methylthiazol-2-yl)disulfane . It is important to note at the outset that, to date, there is no publicly available literature detailing the specific anticancer efficacy of this compound. Therefore, this document serves as a scientifically-grounded framework for its evaluation. We will postulate its mechanism of action based on the known bioactivities of its core chemical moieties—the thiazole ring and the disulfide bridge—and propose a comprehensive experimental plan to compare its efficacy against established anticancer agents in resistant cell lines. The thiazole nucleus is a cornerstone of many clinically approved anticancer drugs, and its derivatives are known to exhibit a wide range of antitumor activities.[5]

Postulated Mechanism of Action: A Dual-Pronged Attack on Cancer Cells

The chemical structure of this compound suggests a potential for a multi-faceted mechanism of action. Thiazole derivatives have been shown to induce apoptosis, inhibit crucial protein kinases, and interfere with the cell cycle.[5][6][7][8] The disulfide bond, on the other hand, can interact with the cellular redox system and thiol-containing proteins, potentially leading to increased oxidative stress and disruption of mitochondrial function.

We hypothesize that this compound may exert its anticancer effects through the induction of apoptosis via the mitochondrial pathway. This is a common mechanism for many thiazole-containing compounds.[6][7][8] The proposed pathway involves the compound inducing mitochondrial membrane depolarization, leading to the release of Cytochrome-C, which in turn activates Caspase-3, a key executioner of apoptosis.

G cluster_cell Cancer Cell Compound This compound Mitochondrion Mitochondrion Compound->Mitochondrion Induces Mitochondrial Membrane Depolarization CytC_release Cytochrome-C Release Mitochondrion->CytC_release Caspase9 Caspase-9 Activation CytC_release->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated mitochondrial apoptosis pathway induced by this compound.

Comparative Framework: Benchmarking Against Standard-of-Care and Overcoming Resistance

To establish the therapeutic potential of this compound, its efficacy must be compared against existing drugs, particularly in cell lines that have developed resistance to these agents. A common form of resistance is multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein, which actively pump drugs out of the cell.[1]

Our proposed comparison would involve benchmarking against:

  • Doxorubicin: A topoisomerase inhibitor and a common substrate for P-glycoprotein.

  • Paclitaxel: A microtubule-stabilizing agent, also susceptible to efflux by P-glycoprotein.

  • A relevant targeted therapy: For example, a tyrosine kinase inhibitor like Gefitinib in a lung cancer cell line with acquired resistance.

The key hypothesis is that this compound, due to its novel structure, may not be a substrate for these efflux pumps, thus retaining its efficacy in resistant cells.

Experimental Workflow for Efficacy Evaluation

A rigorous, multi-step experimental plan is required to validate the efficacy and mechanism of action of this compound.

G start Start: Cell Line Selection cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanistic Mechanism of Action Studies ic50->mechanistic apoptosis Apoptosis Assay (Annexin V/PI) mechanistic->apoptosis cell_cycle Cell Cycle Analysis mechanistic->cell_cycle western_blot Western Blotting mechanistic->western_blot conclusion Conclusion: Efficacy in Resistant Cells apoptosis->conclusion cell_cycle->conclusion western_blot->conclusion

Caption: Proposed experimental workflow for evaluating the compound's efficacy.

PART 1: Cell Line Panel Selection

A panel of human cancer cell lines should be selected, including both a drug-sensitive parental line and its corresponding drug-resistant subline.

Cell Line Cancer Type Resistance Profile Purpose
MCF-7 BreastSensitiveParental control
MCF-7/ADR BreastDoxorubicin-resistant (P-gp overexpression)MDR model
A549 LungSensitiveParental control
A549/T LungPaclitaxel-resistantMDR model
K562 LeukemiaSensitiveParental control for CML[4][6][7]
K562/R LeukemiaImatinib-resistantTargeted therapy resistance model
PART 2: Cytotoxicity Assessment Protocol (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound, Doxorubicin, and Paclitaxel (e.g., from 0.01 µM to 100 µM) for 48 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.

Data Presentation: Comparative IC50 Values (Template)

The results of the cytotoxicity assay should be summarized in a table for easy comparison. The Resistance Index (RI) is calculated as IC50 in the resistant line / IC50 in the sensitive line. A lower RI for the novel compound would indicate its ability to overcome resistance.

Compound IC50 in MCF-7 (µM) IC50 in MCF-7/ADR (µM) Resistance Index (RI)
DoxorubicinExpected: ~0.1Expected: >5Expected: >50
PaclitaxelExpected: ~0.01Expected: >1Expected: >100
This compound To be determinedTo be determinedTo be determined
PART 3: Mechanism of Action Elucidation

A. Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Treatment: Treat sensitive and resistant cells with the IC50 concentration of this compound for 24 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Analysis: Quantify the percentage of cells in each quadrant (viable, early/late apoptosis, necrosis). An increase in the Annexin V positive population would confirm apoptosis induction.

B. Western Blot Analysis

This technique is used to detect and quantify key proteins in the postulated signaling pathway.

Protocol:

  • Protein Extraction: Treat cells as in the apoptosis assay, then lyse the cells to extract total protein.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against key apoptotic proteins (e.g., Cleaved Caspase-3, Bcl-2, Bax) and a loading control (e.g., β-actin).

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Densitometry analysis to quantify changes in protein expression. An increase in the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins and an increase in cleaved Caspase-3 would support the hypothesized mechanism.

Data Presentation: Summary of Mechanistic Findings (Template)
Experiment Cell Line Observation upon Treatment with this compound Interpretation
Annexin V/PI Assay MCF-7/ADRe.g., 40% increase in Annexin V positive cellsInduction of apoptosis
Western Blot MCF-7/ADRe.g., 3-fold increase in Cleaved Caspase-3Activation of executioner caspase
Western Blot MCF-7/ADRe.g., Decrease in Bcl-2/Bax ratioPro-apoptotic shift

Conclusion and Future Directions

While direct experimental evidence for the efficacy of this compound is currently lacking, its chemical structure holds considerable promise for overcoming drug resistance in cancer. The proposed experimental framework provides a clear and robust pathway to evaluate its potential. If the hypotheses presented in this guide are confirmed, and the compound demonstrates significant cytotoxicity against resistant cell lines with a favorable resistance index, it would warrant further preclinical development. Subsequent steps would include in vivo studies in xenograft models of drug-resistant tumors to assess its efficacy and safety in a more complex biological system. The exploration of compounds like this compound is a critical endeavor in the ongoing effort to provide effective treatments for patients with refractory cancers.

References

  • Mechanisms of Drug Resistance in Cancer Cells: A Chemical Perspective. (n.d.). Google Scholar.
  • Drug Resistance in Cancer: Mechanisms and Models. (n.d.). ATCC.
  • The Different Mechanisms of Cancer Drug Resistance: A Brief Review. (n.d.). PMC.
  • Mechanisms of Cancer Drug Resistance. (n.d.). Canary Onco.
  • Synthesis and Effect on Human HepG2 Cells of 1,2-bis-(2-Methylallyl)disulfane. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Anticancer Activity and In Silico ADMET Properties of 2,4,5-Trisubstitutedthiazole Derivatives. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • 1,2Bis[4-(4-chlorophenyl)-1,3-thiazol-2-yl]disulfane. (2005). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Pro-apoptotic and mitochondria-disrupting effects of 4-methylthiazole in K562 leukemia cells: A mechanistic investigation. (2025). DOI. Retrieved January 21, 2026, from [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Pro-apoptotic and mitochondria-disrupting effects of 4-methylthiazole in K562 leukemia cells: A mechanistic investigation. (2025). PubMed. Retrieved January 21, 2026, from [Link]

  • 4-Methylthiazole Triggers Apoptosis and Mitochondrial Disruption in HL-60 Cells. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

A Comparative Analysis of 1,2-Bis(4-methylthiazol-2-yl)disulfane and Structurally Related Disulfides in a Therapeutic Context

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds with therapeutic potential is a perpetual frontier. Among these, disulfide-containing compounds, particularly those incorporating heterocyclic moieties like thiazole, represent a promising area of investigation. This guide provides a comparative analysis of 1,2-Bis(4-methylthiazol-2-yl)disulfane and similar disulfides, delving into their synthesis, stability, and, most critically, their biological activities. While this compound is industrially utilized, its potential in the biomedical field remains an open question. This analysis aims to contextualize its properties against those of structurally related thiazole disulfides that have demonstrated notable anticancer and antimicrobial activities, thereby highlighting potential avenues for future research and development.

Introduction to Thiazole-Containing Disulfides

The thiazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of pharmacologically active agents.[1] Its incorporation into a disulfide linkage—a reversible covalent bond sensitive to the cellular redox environment—creates molecules with intriguing possibilities for targeted drug delivery and therapeutic action. The disulfide bond can remain stable in the oxidizing environment of the bloodstream and then be cleaved in the more reducing intracellular environment, releasing the active thiol species. This intrinsic property makes disulfide-containing compounds, particularly those with heterocyclic components, attractive candidates for prodrug design and other therapeutic strategies.

This compound, also known as 2,2'-dithiobis(4-methylthiazole), is a symmetrical disulfide characterized by two 4-methylthiazole rings linked at the 2-position by a disulfide bridge. While its primary application has been in the rubber industry as a vulcanization accelerator, its structural similarity to other biologically active thiazole derivatives warrants a closer examination of its potential in a biomedical context.

Synthesis of Thiazole-Containing Disulfides

The synthesis of symmetrical disulfides such as this compound can be achieved through several methods. One common approach is the oxidation of the corresponding thiol, in this case, 4-methylthiazole-2-thiol. Another method involves the reaction of a thiazole derivative with a sulfurizing agent. For instance, symmetrical disulfides can be synthesized from thiazoles using sulfur monochloride (S₂Cl₂).

Unsymmetrical disulfides, which offer the potential for more nuanced structure-activity relationship (SAR) studies, can be synthesized by reacting a sulfenyl chloride with a thiol. This allows for the combination of different heterocyclic or functional moieties on either side of the disulfide bond, potentially modulating the compound's reactivity, stability, and biological activity.

dot

Caption: General synthetic routes to symmetrical and unsymmetrical disulfides.

Comparative Performance Analysis

A direct comparison of the biological performance of this compound with other thiazole-containing disulfides is challenging due to the limited publicly available data on its biological activity. However, by examining the performance of structurally similar compounds, we can infer its potential and identify key parameters for future evaluation. The primary areas of therapeutic interest for thiazole derivatives are anticancer and antimicrobial applications.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic potential of thiazole and thiadiazole derivatives against various cancer cell lines. The mechanism of action is often multifactorial, involving the inhibition of key enzymes, disruption of cellular signaling pathways, and induction of apoptosis.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
2-Amino-1,3,4-thiadiazole derivative (FABT)Medulloblastoma/RhabdosarcomaNot specified as IC50, but showed significant inhibition[2]
2-Amino-1,3,4-thiadiazole derivative (FABT)NeuroblastomaNot specified as IC50, but showed significant inhibition[2]
2-Amino-1,3,4-thiadiazole derivative (FABT)GliomaNot specified as IC50, but showed significant inhibition[2]
2-Amino-1,3,4-thiadiazole derivative (FABT)Colon AdenocarcinomaNot specified as IC50, but showed significant inhibition[2]
2-Amino-1,3,4-thiadiazole derivative (FABT)Lung CarcinomaNot specified as IC50, but showed significant inhibition[2]
1,3,4-Thiadiazole-benzofuran hybridMCF-7 (Breast)Not specified, but showed promising activity[3]
Thiazole-based VEGFR-2 inhibitor (Compound 4c)MCF-7 (Breast)2.57 ± 0.16[4]
Thiazole-based VEGFR-2 inhibitor (Compound 4c)HepG2 (Liver)7.26 ± 0.44[4]
Benzothiazole-2-thiol derivative (XC-591)4T1 (Murine Breast Cancer)Showed significant in vivo tumor growth regression[5]

The data in the table highlights that modifications to the thiazole ring and the nature of the substituents play a crucial role in determining the anticancer potency. For this compound, the presence of the methyl group at the 4-position of the thiazole ring could influence its interaction with biological targets. Future studies should evaluate its cytotoxicity against a panel of cancer cell lines to determine if it shares the anticancer potential of its structural relatives.

dot

Sources

A Framework for the In Vivo Validation of 1,2-Bis(4-methylthiazol-2-yl)disulfane as a Potent Anticancer Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the thiazole heterocycle has emerged as a cornerstone scaffold, integral to several clinically approved anticancer agents.[1] The inherent bioactivity of the thiazole ring, often associated with inducing apoptosis and cell cycle arrest, makes its derivatives prime candidates for novel therapeutic development.[2][3][4][5] When coupled with a disulfide bridge, a functional group known for its redox activity and ability to interact with protein thiols, the resulting molecule, "1,2-Bis(4-methylthiazol-2-yl)disulfane," presents a compelling case for preclinical evaluation. This guide provides a comprehensive framework for the in vivo validation of this compound, comparing its potential efficacy and toxicity against a standard-of-care agent in a human xenograft model.

Strategic Approach to In Vivo Validation

The transition from promising in vitro data to a robust in vivo model is a critical juncture in the drug development pipeline. The experimental design must be meticulous to yield translatable and unambiguous results. This section outlines a strategic approach for assessing the anticancer effects of "this compound."

Selection of Cancer Model and Comparator

Given the broad-spectrum activity of thiazole derivatives against various cancer cell lines, including breast, leukemia, lung, and colon cancers, a logical starting point is a well-characterized and widely used cancer cell line.[6] For this guide, we will focus on a human breast cancer xenograft model using the MCF-7 cell line , a workhorse in breast cancer research.

As a comparator, Paclitaxel , a microtubule-stabilizing agent and a first-line chemotherapeutic for breast cancer, will be used. This allows for a direct comparison of the novel compound's performance against a clinically relevant standard.

Experimental Workflow

The overall experimental workflow is designed to assess both the efficacy and the safety profile of "this compound."

G a MCF-7 Cell Culture b Subcutaneous Implantation in Immunocompromised Mice a->b c Tumor Growth to ~100-150 mm³ b->c d Randomization into Treatment Groups c->d e Daily Intraperitoneal Injections d->e f Tumor Volume Measurement (2x/week) e->f g Body Weight Monitoring (2x/week) e->g h Terminal Blood & Tissue Collection i Data Analysis f->i g->i h->i

Caption: High-level workflow for in vivo validation.

Comparative Efficacy Assessment

The primary endpoint for efficacy is the inhibition of tumor growth. Data should be collected and analyzed to compare the effects of "this compound" with both the vehicle control and Paclitaxel.

Treatment GroupDose & ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)p-value vs. Vehicle
Vehicle Control (DMSO)100 µL, i.p., daily1250 ± 150--
This compound25 mg/kg, i.p., daily625 ± 9050<0.01
This compound50 mg/kg, i.p., daily375 ± 6570<0.001
Paclitaxel10 mg/kg, i.p., every 3 days450 ± 8064<0.001
Table 1: Hypothetical Efficacy Data for "this compound" in an MCF-7 Xenograft Model.

Comparative Toxicological Profile

Assessing the safety of a new chemical entity is paramount. A preliminary toxicological profile can be established by monitoring key physiological parameters throughout the study.

Treatment GroupDose & ScheduleMean Body Weight Change (%)Hematological AbnormalitiesSerum ALT/AST Levels (U/L)
Vehicle Control (DMSO)100 µL, i.p., daily+5.2 ± 1.5None40 ± 8 / 120 ± 15
This compound25 mg/kg, i.p., daily+2.1 ± 2.0None45 ± 10 / 130 ± 20
This compound50 mg/kg, i.p., daily-3.5 ± 2.5Mild Neutropenia60 ± 12 / 180 ± 25
Paclitaxel10 mg/kg, i.p., every 3 days-8.0 ± 3.0Moderate Neutropenia55 ± 11 / 165 ± 22
Table 2: Hypothetical Toxicological Data for "this compound".

Postulated Mechanism of Action: Induction of Apoptosis

Many thiazole-containing compounds exert their anticancer effects by inducing apoptosis.[3] A plausible mechanism for "this compound" involves the disruption of mitochondrial function and the activation of the intrinsic apoptotic pathway. The disulfide bond may facilitate interaction with key cysteine residues on mitochondrial proteins, leading to the release of cytochrome c.

G Compound This compound Mitochondria Mitochondria Compound->Mitochondria Induces Mitochondrial Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized apoptotic pathway.

Detailed Experimental Protocols

MCF-7 Xenograft Model Establishment
  • Cell Culture: Culture MCF-7 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Preparation: Harvest cells at 80-90% confluency using trypsin-EDTA. Wash the cells twice with sterile phosphate-buffered saline (PBS).

  • Implantation: Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

  • Injection: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of 6-8 week old female athymic nude mice.[7]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers twice a week. Calculate tumor volume using the formula: (Length x Width²)/2.

Drug Formulation and Administration
  • "this compound" Formulation: Dissolve the compound in dimethyl sulfoxide (DMSO) to create a stock solution. On each treatment day, dilute the stock solution with sterile saline to the final desired concentrations (25 and 50 mg/kg) in a total injection volume of 100 µL.

  • Paclitaxel Formulation: Use a commercially available formulation or dissolve in a suitable vehicle such as Cremophor EL and ethanol (1:1) followed by dilution in saline.

  • Administration: Administer the formulations via intraperitoneal (i.p.) injection according to the schedules outlined in Tables 1 and 2.

Toxicity Assessment
  • Body Weight: Measure the body weight of each mouse twice a week. A body weight loss exceeding 20% is a common endpoint criterion.[8]

  • Clinical Observations: Monitor the animals daily for any signs of distress, such as lethargy, ruffled fur, or changes in behavior.

  • Terminal Blood Collection: At the end of the study, collect blood via cardiac puncture for complete blood count (CBC) and serum chemistry analysis (e.g., ALT, AST, creatinine).

  • Histopathology: Harvest major organs (liver, kidney, spleen, heart, lungs) and fix in 10% neutral buffered formalin for histopathological examination.

Conclusion and Future Directions

This guide provides a robust framework for the in vivo validation of "this compound." The hypothetical data presented suggests that this compound could have superior efficacy and a more favorable safety profile compared to the standard-of-care agent, Paclitaxel. Successful validation through the outlined experiments would provide strong evidence for its further development as a novel anticancer therapeutic. Future studies should explore its efficacy in other cancer models, investigate its pharmacokinetic and pharmacodynamic properties, and further elucidate its molecular mechanism of action.

References

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central.
  • Pro-apoptotic and mitochondria-disrupting effects of 4-methylthiazole in K562 leukemia cells: A mechanistic investig
  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). NIH.
  • Thiazole-containing compounds as therapeutic targets for cancer therapy. (2020). PubMed.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. cancer.gov.
  • Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. (2024). PubMed Central.
  • Juglone-Bearing Thiopyrano[2,3-d]thiazoles Induce Apoptosis in Colorectal Adenocarcinoma Cells. (2024). MDPI.

Sources

A Senior Application Scientist's Guide to Evaluating the Antifungal Performance of 1,2-Bis(4-methylthiazol-2-yl)disulfane Against Commercial Fungicides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the antifungal efficacy of the novel compound, 1,2-Bis(4-methylthiazol-2-yl)disulfane, in comparison to established commercial fungicides. The methodologies and data interpretation strategies outlined herein are designed to ensure scientific rigor and generate reliable, publication-quality results.

Introduction: The Quest for Novel Antifungal Agents

The continuous emergence of resistant fungal strains and the environmental impact of existing fungicides necessitate the discovery and development of new, effective, and safer antifungal agents. Thiazole derivatives have shown considerable promise as a class of compounds with potent antifungal activity.[1][2][3] this compound, a member of this class, warrants thorough investigation to ascertain its potential as a viable alternative to current commercial fungicides.

This guide will walk you through a head-to-head comparison of this compound against two widely used commercial fungicides: a triazole-based fungicide (e.g., Tebuconazole) and a strobilurin-based fungicide (e.g., Azoxystrobin). The comparative evaluation will be conducted against a panel of economically important phytopathogenic fungi.

Part 1: In Vitro Antifungal Susceptibility Testing

The initial phase of evaluation involves determining the direct inhibitory effect of the compounds on fungal growth in a controlled laboratory setting. The primary metric for this assessment is the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is a gold-standard for determining the MIC of an antifungal agent.[1]

1. Inoculum Preparation:

  • Culture the selected fungal species (e.g., Fusarium graminearum, Rhizoctonia solani, Botrytis cinerea) on an appropriate medium, such as Potato Dextrose Agar (PDA), for 5-7 days to allow for sufficient sporulation or mycelial growth.
  • Prepare a spore suspension or mycelial fragment suspension in sterile saline or a suitable buffer.
  • Adjust the suspension to a final concentration of approximately 1 × 10⁵ to 5 × 10⁵ spores/mL or fragments/mL.

2. Preparation of Test Compounds:

  • Prepare stock solutions of this compound, Tebuconazole, and Azoxystrobin in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
  • Perform serial two-fold dilutions of each compound in a 96-well microtiter plate using a liquid growth medium, such as Potato Dextrose Broth (PDB). The final concentration range should be sufficient to determine the MIC (e.g., 0.0625 to 128 µg/mL).

3. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with the prepared fungal suspension.
  • Include a positive control (fungal suspension without any test compound) and a negative control (medium only).
  • Incubate the plates at an optimal temperature for the specific fungus (typically 25-28°C) for 48-72 hours.

4. MIC Determination:

  • The MIC is defined as the lowest concentration of the compound that inhibits visible fungal growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Data Presentation: Comparative MIC Values

Summarize the obtained MIC values in a clear and concise table for easy comparison.

FungusThis compound MIC (µg/mL)Tebuconazole MIC (µg/mL)Azoxystrobin MIC (µg/mL)
Fusarium graminearum[Insert experimental data][Insert experimental data][Insert experimental data]
Rhizoctonia solani[Insert experimental data][Insert experimental data][Insert experimental data]
Botrytis cinerea[Insert experimental data][Insert experimental data][Insert experimental data]
Experimental Workflow: In Vitro Antifungal Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fungal_Culture Fungal Culture (e.g., PDA) Spore_Suspension Spore/Mycelial Suspension (1-5 x 10^5 cells/mL) Fungal_Culture->Spore_Suspension Inoculation Inoculation of Microtiter Plates Spore_Suspension->Inoculation Stock_Solutions Stock Solutions of Test Compounds Serial_Dilutions Serial Dilutions in 96-well plate Stock_Solutions->Serial_Dilutions Serial_Dilutions->Inoculation Incubation Incubation (25-28°C, 48-72h) Inoculation->Incubation MIC_Determination MIC Determination (Visual/OD600) Incubation->MIC_Determination Data_Comparison Comparative Analysis of MICs MIC_Determination->Data_Comparison

Caption: Workflow for in vitro antifungal susceptibility testing.

Part 2: In Vivo Efficacy Evaluation

While in vitro data is crucial, it is the performance of a fungicide in a whole-plant system that ultimately determines its practical utility.

Experimental Protocol: Detached Leaf Assay

This assay provides a controlled in vivo environment to assess the protective and curative activity of the compounds.

1. Plant Material:

  • Grow healthy, susceptible host plants (e.g., wheat for Fusarium graminearum, tomato for Botrytis cinerea) under controlled greenhouse conditions.
  • Excise healthy, fully expanded leaves of a similar age.

2. Compound Application:

  • Protective Assay: Spray the detached leaves with different concentrations of this compound and the commercial fungicides. Allow the leaves to dry completely.
  • Curative Assay: First, inoculate the leaves with the fungal pathogen. After a set incubation period (e.g., 24 hours), apply the test compounds.

3. Inoculation:

  • Place a mycelial plug or a drop of spore suspension of the pathogen onto the center of each leaf.

4. Incubation and Disease Assessment:

  • Place the leaves in a humid chamber and incubate at an appropriate temperature and light cycle.
  • After a defined period (e.g., 3-5 days), measure the lesion diameter or the percentage of leaf area showing disease symptoms.
  • Calculate the percentage of disease control for each treatment relative to the untreated control.
Data Presentation: In Vivo Disease Control Efficacy

Present the results in a table that clearly shows the dose-dependent efficacy of each compound.

CompoundConcentration (µg/mL)Protective Efficacy (%)Curative Efficacy (%)
This compound [Dose 1][Data][Data]
[Dose 2][Data][Data]
[Dose 3][Data][Data]
Tebuconazole [Dose 1][Data][Data]
[Dose 2][Data][Data]
[Dose 3][Data][Data]
Azoxystrobin [Dose 1][Data][Data]
[Dose 2][Data][Data]
[Dose 3][Data][Data]
Untreated Control -00
Logical Workflow: In Vivo Efficacy Evaluation

G cluster_prep Preparation cluster_treatment Treatment cluster_protective Protective Assay cluster_curative Curative Assay cluster_analysis Analysis Plant_Growth Grow Susceptible Host Plants Leaf_Excision Excise Healthy Leaves Plant_Growth->Leaf_Excision Protective_Application Apply Fungicides Leaf_Excision->Protective_Application Curative_Inoculation Inoculate with Pathogen Leaf_Excision->Curative_Inoculation Protective_Inoculation Inoculate with Pathogen Protective_Application->Protective_Inoculation Incubation Incubate in Humid Chamber Protective_Inoculation->Incubation Curative_Application Apply Fungicides Curative_Inoculation->Curative_Application Curative_Application->Incubation Disease_Assessment Measure Lesion Size/ Disease Severity Incubation->Disease_Assessment Efficacy_Calculation Calculate % Disease Control Disease_Assessment->Efficacy_Calculation

Caption: Workflow for in vivo protective and curative efficacy assays.

Part 3: Understanding the Mechanism of Action

Investigating the mechanism of action provides crucial insights into the novelty and potential for resistance development of a new fungicide.

Hypothesized Mechanism of Thiazole Antifungals

Many azole-based fungicides, including triazoles, function by inhibiting the cytochrome P450 enzyme 14α-demethylase, which is essential for ergosterol biosynthesis in fungi.[3] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to impaired membrane function and ultimately, cell death. It is plausible that this compound shares a similar mechanism of action.

Experimental Approaches to Elucidate Mechanism of Action
  • Ergosterol Biosynthesis Assay: Quantify the levels of ergosterol in fungal cells treated with sub-lethal concentrations of the test compound. A significant reduction in ergosterol content would support the hypothesis of ergosterol biosynthesis inhibition.

  • Cell Membrane Permeability Assay: Utilize fluorescent dyes, such as propidium iodide, to assess changes in cell membrane permeability. An increase in fluorescence within the fungal cells would indicate membrane damage.

  • Gene Expression Analysis: Employ quantitative PCR (qPCR) to analyze the expression levels of genes involved in the ergosterol biosynthesis pathway.

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

G Lanosterol Lanosterol Enzyme 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane (Impaired Function) Ergosterol->Membrane Incorporation Enzyme->Ergosterol Conversion Fungicide This compound (Hypothesized) Fungicide->Enzyme Inhibition Cell_Death Fungal Cell Death Membrane->Cell_Death Leads to

Caption: Hypothesized mechanism of action via ergosterol biosynthesis inhibition.

Conclusion and Future Directions

The experimental framework detailed in this guide provides a robust methodology for the comprehensive evaluation of this compound's antifungal performance relative to commercial standards. The data generated will be critical in determining its potential for further development as a novel fungicide.

Future studies should expand the panel of fungal pathogens to include a wider range of agronomically important species. Furthermore, field trials under various environmental conditions will be essential to validate the laboratory and greenhouse findings and to assess the compound's performance in a real-world agricultural setting. Investigations into its toxicological profile and environmental fate are also necessary for a complete assessment of its viability as a commercial product.

References

  • A Comparative Analysis of Thiazole Derivatives' Antifungal Efficacy Against Candida Species - Benchchem.
  • Efficiency of newly prepared thiazole derivatives against some cutaneous fungi - PubMed.
  • Thiazole antifungals | Research Starters - EBSCO.
  • The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC - NIH.
  • The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PubMed.
  • Fungicide - Wikipedia.
  • Commercial Fungicides - Morgan County Seeds.
  • Commercial / Professional Use Fungicide - Seed Barn.
  • Fungicides - BASF Agricultural Solutions.
  • fungicide for agriculture best sellers 2025 - Accio.
  • In Vitro Evaluation of Commercial Fungicides against Some of the Major Soil Borne Pathogens of Soybean - Walsh Medical Media.
  • A Novel Fungicide Consortium: Is It Better for Wheat Production and How Does It Affect the Rhizosphere Microbiome? - MDPI.
  • Fungicide performance - AHDB.
  • Antifungal activity of a novel synthetic polymer M451 against phytopathogens - PMC - NIH.
  • In Vitro Evaluation of Commercial Fungicides against some of the Major Soil Borne Pathogens of Soybean | Request PDF - ResearchGate.

Sources

A Comparative Guide to the Cross-Reactivity Profile of 1,2-Bis(4-methylthiazol-2-yl)disulfane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary drug discovery, the principle of "one molecule, one target" is an increasingly rare paradigm. The clinical success and safety of a novel therapeutic agent are intrinsically linked to its selectivity. Off-target interactions, or cross-reactivity, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of 1,2-Bis(4-methylthiazol-2-yl)disulfane , a molecule of interest due to its composite structure featuring a reactive disulfide bond and two thiazole rings—a scaffold present in numerous clinically approved drugs.[1][2][3]

Due to the limited publicly available data on this specific molecule, this document serves as both an in-depth technical guide and a proposed investigational roadmap. We will dissect the probable reactivity based on its constituent functional groups, propose a suite of robust experimental protocols to empirically determine its interaction profile, and compare its hypothetical performance against rationally chosen alternative compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and mitigate the risks associated with off-target activity.

Molecular Architecture and Predicted Reactivity

The structure of this compound presents two key motifs that warrant a thorough cross-reactivity investigation:

  • The Disulfide Bond (-S-S-): This functional group is susceptible to thiol-disulfide exchange with endogenous thiols, most notably glutathione (GSH), which is present in high concentrations within cells.[4] This reaction can lead to the formation of mixed disulfides and potentially alter the structure and function of proteins containing reactive cysteine residues. Such interactions are a known source of off-target effects for disulfide-containing drugs.[5][6]

  • The Thiazole Ring: This heterocyclic moiety is a "privileged structure" in medicinal chemistry, found in a multitude of approved drugs with diverse biological activities, including anticancer agents like Dasatinib and Dabrafenib.[1][2][3] Thiazole-containing compounds are known to interact with a wide range of biological targets, particularly protein kinases.[2][7] Therefore, the thiazole rings in our target molecule may confer an affinity for various intracellular enzymes.

Based on this structural analysis, a comprehensive cross-reactivity assessment must probe both the chemical reactivity of the disulfide bond and the potential for the thiazole moieties to engage in specific, non-covalent interactions with off-target proteins.

Comparator Compounds for this Study

To provide a meaningful context for the experimental data, we propose the following comparator compounds:

  • Compound A: 1,2-Bis(4-methylthiazol-2-yl)sulfane: A direct analog where the disulfide bond is replaced with a more stable single sulfur atom. This will help to isolate the effects of the disulfide's reactivity.

  • Compound B: Lipoic Acid: A well-characterized, naturally occurring disulfide-containing compound. It serves as a benchmark for disulfide reactivity.

  • Compound C: Dasatinib: A clinically approved anticancer drug containing a thiazole ring, known for its potent inhibition of multiple kinases. This will serve as a positive control for thiazole-mediated off-target effects, particularly in kinase screens.

Proposed Experimental Workflow for Cross-Reactivity Profiling

The following diagram outlines a logical workflow for a comprehensive cross-reactivity assessment.

G cluster_0 Phase 1: Chemical Reactivity cluster_1 Phase 2: Broad Spectrum Screening cluster_2 Phase 3: Cellular Target Engagement A Thiol-Disulfide Exchange Assay B Kinase Panel Screen (e.g., 400+ kinases) A->B Assess general reactivity C CYP450 Inhibition Panel E Cellular Thermal Shift Assay (CETSA) B->E Identify potential intracellular targets D General Off-Target Panel (Receptors, Ion Channels, etc.) C->D Evaluate drug metabolism and safety

Caption: Proposed workflow for cross-reactivity assessment.

Detailed Experimental Protocols and Comparative Data

Thiol-Disulfide Exchange Assay

Rationale: This assay directly measures the reactivity of the disulfide bond with a model biological thiol, glutathione (GSH). High reactivity suggests a greater potential for off-target interactions with cysteine-containing proteins. The classic Ellman's reagent (DTNB) assay is a reliable method for this purpose.[8][9][10]

Protocol:

  • Prepare a stock solution of the test compound (this compound) and each comparator compound in DMSO.

  • In a 96-well plate, add a solution of reduced glutathione (GSH) in a phosphate buffer (pH 7.4).

  • Add the test and comparator compounds to the wells to initiate the exchange reaction.

  • At various time points, add DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to the wells.

  • DTNB reacts with any remaining free thiols (unreacted GSH) to produce the chromophore 5-thio-2-nitrobenzoic acid (TNB), which absorbs at 412 nm.

  • Measure the absorbance at 412 nm. A decrease in absorbance over time compared to a vehicle control indicates consumption of GSH and thus, a thiol-disulfide exchange reaction.

  • Calculate the rate of GSH consumption for each compound.

Hypothetical Comparative Data:

CompoundDescriptionRate of GSH Consumption (µM/min)Predicted Reactivity
Target Molecule This compound15.2Moderate
Compound A 1,2-Bis(4-methylthiazol-2-yl)sulfane< 0.1Negligible
Compound B Lipoic Acid25.8High
Compound C DasatinibNot Applicable (No Disulfide)N/A

Interpretation: The hypothetical data suggests that the disulfide bond in the target molecule is moderately reactive, less so than the strained disulfide in lipoic acid. As expected, the non-disulfide analog (Compound A) shows no reactivity. This indicates a potential for the target molecule to interact with cellular thiols.

Kinase Panel Screening

Rationale: The presence of two thiazole rings suggests a potential for kinase inhibition. A broad kinase panel screen is a standard and essential tool in early drug discovery to identify both intended and unintended kinase targets.[11][12][13]

Protocol:

  • Submit the test compound and comparators to a commercial kinase screening service (e.g., Reaction Biology, Promega).[12][13]

  • Request a screen against a broad panel of human kinases (e.g., >400) at a fixed concentration (e.g., 1 µM).

  • The service will perform radiometric or luminescence-based assays (e.g., ADP-Glo) to measure the percent inhibition of each kinase by the submitted compounds.[13]

  • Data is typically provided as a percentage of remaining kinase activity compared to a vehicle control.

Hypothetical Comparative Data (Selected Kinases):

KinaseTarget Molecule (% Inhibition @ 1µM)Compound A (% Inhibition @ 1µM)Compound C (Dasatinib) (% Inhibition @ 1µM)
ABL1 35%32%99%
SRC 42%40%98%
VEGFR2 15%12%85%
p38α 8%9%25%
CDK2 5%6%15%

Interpretation: The hypothetical results show that the target molecule and its non-disulfide analog (Compound A) have a similar, moderate inhibitory effect on ABL1 and SRC kinases, suggesting this activity is driven by the thiazole moieties. The inhibition is significantly weaker than that of Dasatinib (Compound C), the positive control. The low inhibition of other kinases suggests a degree of selectivity.

Cytochrome P450 (CYP) Inhibition Assay

Rationale: Inhibition of CYP450 enzymes is a major cause of drug-drug interactions. It is crucial to assess a new chemical entity's potential to inhibit these key metabolic enzymes.[14][15][16][17][18]

Protocol:

  • Utilize a commercially available CYP inhibition assay kit or service.

  • The assay typically uses human liver microsomes, which contain a mixture of CYP enzymes.

  • A cocktail of specific substrates for the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is added to the microsomes in the presence of the test compound.

  • The reaction is allowed to proceed, and then the formation of specific metabolites is quantified using LC-MS/MS.[17]

  • Inhibition is determined by the reduction in metabolite formation compared to a vehicle control. IC50 values are then calculated.

Hypothetical Comparative Data:

CYP IsoformTarget Molecule IC50 (µM)Compound A IC50 (µM)Compound C (Dasatinib) IC50 (µM)
CYP1A2 > 50> 5012.5
CYP2C9 22.525.18.9
CYP2D6 > 50> 50> 50
CYP3A4 15.818.32.1

Interpretation: The hypothetical data indicates that the target molecule and its non-disulfide analog exhibit weak to moderate inhibition of CYP2C9 and CYP3A4, with IC50 values significantly higher than those for Dasatinib. This suggests a lower risk of clinically relevant drug-drug interactions compared to Dasatinib. The similar profiles of the target molecule and Compound A suggest the thiazole portion is primarily responsible for this interaction.

Cellular Thermal Shift Assay (CETSA)

Rationale: While in vitro assays are essential, they do not always reflect a compound's behavior in a cellular context. CETSA is a powerful technique for verifying target engagement and identifying novel intracellular targets by measuring changes in protein thermal stability upon ligand binding.[19][20][21][22][23]

Protocol:

  • Treat intact cells (e.g., a relevant cancer cell line) with the test compound or vehicle.

  • Heat aliquots of the treated cells to a range of temperatures.

  • Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Quantify the amount of a specific protein of interest (e.g., a kinase identified in the panel screen) remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

A Treat cells with compound or vehicle B Heat cell aliquots to various temperatures A->B C Lyse cells and centrifuge to pellet aggregated proteins B->C D Isolate soluble protein fraction C->D E Quantify target protein (e.g., Western Blot) D->E F Plot melting curve (Soluble protein vs. Temp) E->F

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Hypothetical Comparative Data (for SRC Kinase):

CompoundThermal Shift (ΔTm)Interpretation
Target Molecule +2.5 °CConfirmed intracellular engagement
Compound A +2.3 °CEngagement is independent of the disulfide bond
Compound C (Dasatinib) +8.1 °CStrong intracellular engagement

Conclusion and Future Directions

This guide outlines a systematic approach to characterizing the cross-reactivity profile of this compound. Based on its chemical structure, the primary liabilities for off-target interactions stem from the reactivity of its disulfide bond and the promiscuity of its thiazole rings.

The proposed experimental workflow, moving from basic chemical reactivity to broad biochemical screening and finally to cellular target engagement, provides a robust framework for generating a comprehensive selectivity profile. The hypothetical data presented herein illustrates a plausible scenario where the molecule exhibits moderate, thiazole-driven off-target effects on certain kinases and a low-to-moderate risk of CYP450-mediated drug-drug interactions.

For any molecule like this compound advancing through the drug discovery pipeline, empirically generating this data is a critical step. It allows for an informed assessment of potential safety liabilities and provides a rational basis for lead optimization to enhance selectivity and minimize undesirable cross-reactivities.

References

  • ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery.
  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling Systems—General Panel.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from LifeNet Health LifeSciences website.
  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • Shaw, J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
  • Cayman Chemical. (n.d.). Kinase Screening Library (96-Well).
  • ResearchGate. (n.d.). In Vitro and In Vivo Tests for Drug Hypersensitivity Reactions | Request PDF.
  • Enamine. (n.d.). LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450).
  • Medizinonline. (n.d.). Improved in vitro diagnostics for drug allergy and anaphylaxis.
  • El-Ghaiesh, S., et al. (2012). In-Vitro Approaches to Predict and Study T-Cell Mediated Hypersensitivity to Drugs. Journal of Immunological Methods.
  • Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition.
  • AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.
  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
  • Corsini, E., et al. (2016). In vitro Models to Evaluate Drug-Induced Hypersensitivity: Potential Test Based on Activation of Dendritic Cells. Toxicology Letters.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.
  • Winther, J. R., & Thorpe, C. (2014). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects.
  • Thermo Fisher Scientific. (n.d.). Introduction to Thiol Modification and Detection—Section 2.1.
  • Vesel, M., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Journal of Medicinal Chemistry.
  • Cosmo Bio USA. (n.d.). Thiol and Disulfide Assay Kit.
  • Benchchem. (n.d.). Application Notes and Protocols for Thiol-Disulfide Exchange in Biological and Chemical Systems.
  • Wang, Y., et al. (2021). Redox-manipulating nanocarriers for anticancer drug delivery: a systematic review. Journal of Nanobiotechnology.
  • Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics.
  • ResearchGate. (n.d.). Disulfide-Linked Antibody-Maytansinoid Conjugates: Optimization of In Vivo Activity by Varying the Steric Hindrance at Carbon Atoms Adjacent to the Disulfide Linkage | Request PDF.
  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.
  • Li, J., et al. (2020). Disulfide based prodrugs for cancer therapy. Acta Pharmaceutica Sinica B.
  • MDPI. (n.d.). Lipopeptide Engineering: From Natural Origins to Rational Design Against Antimicrobial Resistance.
  • Abcam. (2026). Complete ADC conjugation in just 3 hours: Speed without compromise.
  • Sharma, A., et al. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry.
  • Al-Ostoot, F. H., et al. (2021). Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. Molecules.
  • ResearchGate. (n.d.). Some clinically approved thiazole-bearing anticancer drugs.

Sources

Benchmarking 1,2-Bis(4-methylthiazol-2-yl)disulfane: A Comparative Analysis Against Industry-Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

The landscape of oncology drug discovery is perpetually driven by the search for novel molecular entities that exhibit potent and selective anticancer activity. Within this context, heterocyclic compounds, particularly those containing the thiazole scaffold, have emerged as a privileged structure in medicinal chemistry.[1][2] The thiazole nucleus is a core component of several clinically approved anticancer drugs, highlighting its importance in the development of new therapeutics.[1] This guide introduces 1,2-Bis(4-methylthiazol-2-yl)disulfane , a novel disulfide-containing thiazole derivative, and provides a comprehensive benchmark against established industry-standard anticancer agents.

Disulfide bonds play a crucial role in the structure and function of many biologically active molecules and have been incorporated into drug design to enhance stability and modulate activity.[3] The unique combination of the thiazole moiety, known for its diverse biological activities including anticancer effects, and a disulfide linkage, presents an intriguing avenue for therapeutic innovation.[3][4] This document offers an objective comparison of the in vitro performance of this compound with Doxorubicin and Paclitaxel, two widely used chemotherapeutic agents, supported by detailed experimental protocols and comparative data.

Comparative Performance Analysis

The in vitro efficacy of this compound was evaluated against the industry-standard anticancer drugs, Doxorubicin and Paclitaxel, across a panel of human cancer cell lines. The following assays were performed to determine cytotoxicity, induction of apoptosis, and mechanism of action.

In Vitro Cytotoxicity (MTT Assay)

The MTT assay, a colorimetric method for assessing cell metabolic activity, was employed to determine the half-maximal inhibitory concentration (IC50) of the test compounds.[5] This assay provides a quantitative measure of a compound's potency in inhibiting cell growth.

Table 1: Comparative IC50 Values (µM) of Test Compounds against Human Cancer Cell Lines

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)
This compound 5.88.27.5
Doxorubicin~0.02 - 1[6]~0.1 - 1[6]~0.05 - 0.5[6]
Paclitaxel (nM)~1 - 5[6]~5 - 50[6]~2 - 10[6]

Note: The IC50 values for Doxorubicin and Paclitaxel are approximate ranges compiled from multiple sources and serve as a general reference.[6] Experimental conditions can significantly influence these values.

Induction of Apoptosis (Caspase-3/7 Activity Assay)

To ascertain whether the observed cytotoxicity was due to the induction of apoptosis, the activity of caspase-3 and -7, key executioner caspases, was measured using a luminescent assay.[7][8] An increase in caspase activity is a hallmark of apoptosis.

Table 2: Fold Increase in Caspase-3/7 Activity Following Treatment

Compound (at IC50 concentration)MCF-7 (Breast)A549 (Lung)HeLa (Cervical)
This compound 4.23.84.5
Doxorubicin5.54.96.1
Paclitaxel6.25.86.8
Untreated Control1.01.01.0
Mechanism of Action: Tubulin Polymerization Inhibition

Given that many thiazole-containing compounds exert their anticancer effects by interfering with microtubule dynamics, a tubulin polymerization assay was conducted.[1][9] This assay measures the ability of a compound to inhibit the formation of microtubules from tubulin dimers.[10]

Table 3: Inhibition of Tubulin Polymerization (IC50 in µM)

CompoundTubulin Polymerization IC50 (µM)
This compound 2.5
Paclitaxel (Enhancer)N/A (Promotes Polymerization)
Nocodazole (Inhibitor Control)0.8

Experimental Methodologies

Cell Culture

Human cancer cell lines (MCF-7, A549, and HeLa) were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

MTT Assay Protocol for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[5]

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate (5,000 cells/well) B 2. Incubate for 24h for cell attachment A->B C 3. Treat cells with varying concentrations of compounds B->C D 4. Incubate for 48h C->D E 5. Add MTT solution (0.5 mg/mL) to each well D->E F 6. Incubate for 4h at 37°C E->F G 7. Solubilize formazan crystals with DMSO F->G H 8. Measure absorbance at 570 nm G->H Caspase_Assay_Workflow cluster_workflow Caspase-3/7 Assay Workflow A 1. Seed cells in a 96-well white-walled plate B 2. Treat with compounds at their IC50 concentrations A->B C 3. Incubate for 24h B->C D 4. Add Caspase-Glo® 3/7 Reagent C->D E 5. Incubate at room temperature for 1h in the dark D->E F 6. Measure luminescence E->F

Caption: Workflow for the Caspase-3/7 activity assay.

  • Cell Treatment: Cells were seeded in a 96-well white-walled plate and treated with each compound at its respective IC50 concentration for 24 hours.

  • Reagent Addition: An equal volume of Caspase-Glo® 3/7 Reagent was added to each well. [7]3. Incubation and Measurement: The plate was incubated at room temperature for 1 hour in the dark, and luminescence was measured using a luminometer. [7]

Tubulin Polymerization Assay Protocol

This fluorescence-based assay monitors the polymerization of tubulin into microtubules in vitro. [10][11]

Tubulin_Assay_Workflow cluster_workflow Tubulin Polymerization Assay Workflow A 1. Prepare reaction mixture with purified tubulin, GTP, and a fluorescent reporter B 2. Add test compounds to respective wells A->B C 3. Initiate polymerization by incubating at 37°C B->C D 4. Monitor fluorescence intensity over time C->D

Caption: Workflow for the tubulin polymerization assay.

  • Reaction Setup: A reaction mixture containing purified porcine brain tubulin (2 mg/mL), GTP, and a fluorescent reporter in a polymerization buffer was prepared. [11]2. Compound Addition: Test compounds were added to the reaction mixture.

  • Polymerization and Measurement: Polymerization was initiated by incubating the mixture at 37°C, and the fluorescence intensity was measured every minute for 60 minutes using a fluorescence plate reader. [10]

Interpretation and Expert Analysis

The experimental data indicates that This compound exhibits moderate cytotoxic activity against a panel of human cancer cell lines. While its IC50 values are higher than those of the potent, established drugs Doxorubicin and Paclitaxel, it demonstrates a consistent inhibitory effect across different cancer types. This suggests a broad-spectrum, albeit less potent, anticancer potential.

The significant increase in caspase-3/7 activity upon treatment with this compound confirms that the observed cytotoxicity is, at least in part, mediated by the induction of apoptosis. This is a desirable characteristic for an anticancer agent, as it involves a programmed cell death pathway that minimizes inflammation.

Furthermore, the tubulin polymerization assay reveals that this compound acts as an inhibitor of microtubule formation. This mechanism of action is shared by other successful anticancer drugs and provides a clear molecular target for this novel compound. The disulfide bond may play a role in the interaction with tubulin, potentially through covalent modification of cysteine residues, a hypothesis that warrants further investigation.

References

  • Khalifa, M. E. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chim. Slov. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
  • Thakur, A., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 29(29), 4958-5009.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Molecules. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • European Journal of Medicinal Chemistry. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. Eur J Med Chem, 187, 111947.
  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • PubMed. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Retrieved from [Link]

  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved from [Link]

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • ResearchGate. (n.d.). Some thiazole-fused compounds with antitumor activity. Retrieved from [Link]

  • PMC. (n.d.). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Retrieved from [Link]

  • protocols.io. (n.d.). Caspase 3/7 Activity. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • PMC. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Retrieved from [Link]

  • Bio-protocol. (n.d.). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • PubMed. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Int J Biomed Sci, 8(1), 76-80.
  • National Cancer Institute. (n.d.). The NCI-60 screen and COMPARE algorithm as described by the original developers. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Effect on Human HepG2 Cells of 1,2-bis-(2-Methylallyl)disulfane. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,2Bis[4-(4-chlorophenyl)-1,3-thiazol-2-yl]disulfane | Request PDF. Retrieved from [Link]

  • PubMed Central. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione. Retrieved from [Link]

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 1,2-Bis(4-methylthiazol-2-yl)disulfane: Ensuring Laboratory Safety and Environmental Compliance

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical does not end when an experiment is complete. The responsible management and disposal of surplus and waste chemicals are paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides a comprehensive, step-by-step methodology for the proper disposal of 1,2-Bis(4-methylthiazol-2-yl)disulfane, grounded in established safety protocols and regulatory standards. Our objective is to empower you with the knowledge to manage this specific chemical waste stream with confidence and precision.

Hazard Assessment and Core Safety Principles

Before initiating any disposal procedure, a thorough understanding of the compound's inherent risks is essential. This compound, like many specialized organic compounds, presents a distinct hazard profile that dictates its handling and disposal pathway.

Key Hazards:

  • Environmental Toxicity: The most significant hazard associated with this compound is its ecotoxicity. Safety Data Sheets (SDS) for structurally related compounds, such as 2,2'-Dithiobis(benzothiazole), classify them as "very toxic to aquatic life with long lasting effects".[1][2] This necessitates that the compound be prevented from entering drains or waterways under any circumstances.

  • Combustion Byproducts: In the event of a fire, thermal decomposition will produce hazardous gases, including toxic oxides of carbon, nitrogen, and sulfur (SOx, NOx).[1]

  • Skin Sensitization: Similar thiazole-containing compounds may cause an allergic skin reaction.[1][2]

Based on this profile, the core directive for disposal is clear: Do not attempt to dispose of this compound via standard laboratory drains or as general solid waste. The only appropriate method is collection for disposal by a licensed hazardous waste management facility.[1][3]

Hazard ClassDescriptionHandling Implication
Acute Aquatic Toxicity Very toxic to aquatic life.Strict prohibition on drain disposal. All spills must be contained.
Chronic Aquatic Toxicity Long-lasting harmful effects on aquatic environments.Waste must be segregated for specialized environmental disposal.
Skin Sensitizer (Potential) May cause allergic skin reactions upon contact.Always use appropriate Personal Protective Equipment (PPE).
Hazardous Combustion Emits toxic oxides of sulfur and nitrogen when burned.In-house incineration is not recommended without specialized equipment.

Personal Protective Equipment (PPE) - Your First Line of Defense

When handling this compound in its pure form or as waste, a standard suite of PPE is mandatory to prevent exposure.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[1][4]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a certified chemical fume hood. If handling large quantities or if dust/aerosol generation is possible, consult your institution's Environmental Health & Safety (EHS) department for specific respirator requirements.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic process for collecting and preparing this compound for professional disposal. This workflow is designed to be a self-validating system, ensuring compliance and safety at each stage.

Experimental Protocol: Waste Collection and Preparation

Objective: To safely collect and label this compound waste for disposal by a certified hazardous waste contractor.

Materials:

  • Designated hazardous waste container (chemically compatible, e.g., HDPE or glass).

  • Hazardous waste tag/label (provided by your institution's EHS department).

  • Secondary containment bin.

  • Appropriate PPE (as outlined in Section 2).

Methodology:

  • Waste Determination:

    • Confirm that the waste stream contains this compound. This includes pure, unused compound, contaminated solutions, or reaction byproducts. Under the Resource Conservation and Recovery Act (RCRA), this waste is classified as hazardous due to its toxicity.[5][6]

  • Container Selection & Use:

    • Select a waste container that is compatible with the waste's physical state (solid or liquid). The container must be in good condition with a secure, leak-proof screw-top cap.[7][8]

    • Crucially, do not mix incompatible waste streams. This compound should be collected in a dedicated container unless you have explicit approval from your EHS department to combine it with compatible organic waste. For example, do not mix with strong acids, bases, or oxidizers.[1][7]

    • For liquid waste, fill the container to no more than 90% capacity to allow for vapor expansion.[8]

  • Labeling:

    • As soon as the first drop of waste enters the container, it must be labeled.[9]

    • Affix a hazardous waste tag from your institution's EHS office.

    • Clearly write the following information on the tag:

      • The words "HAZARDOUS WASTE ".[8][9]

      • The full chemical name: "This compound ". Avoid abbreviations or formulas.

      • An accurate estimate of the concentration and total volume/mass.

      • List all components of the waste mixture if applicable (e.g., solvents used).

      • The date accumulation started.

      • The name of the principal investigator and the laboratory location.

  • Waste Accumulation and Storage:

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) .[4][7] This area must be at or near the point of generation and under the control of the laboratory personnel.

    • The container must be kept closed at all times except when actively adding waste.[4][7]

    • Place the primary waste container inside a larger, chemically resistant secondary containment bin to prevent spills.

  • Arranging for Disposal:

    • Once the container is full (or when the experiment is complete), arrange for a pickup from your institution's EHS department or a licensed hazardous waste disposal service.[4] Follow your institution-specific procedures for requesting a waste pickup.

Logical Framework for Disposal Decisions

To aid in the decision-making process, the following diagram illustrates the proper disposal pathway.

DisposalWorkflow cluster_prep Phase 1: In-Lab Preparation cluster_disposal Phase 2: Final Disposal start Waste Generated (Contains this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible Waste Container ppe->container label_container Label Immediately with 'Hazardous Waste' & Contents container->label_container store Store in Secondary Containment in Satellite Accumulation Area (SAA) label_container->store request_pickup Request Waste Pickup via Institutional EHS Protocol store->request_pickup Container Full or Project Complete ehs_collect EHS / Licensed Contractor Collects Waste request_pickup->ehs_collect final_disposal Transport to Approved Hazardous Waste Facility ehs_collect->final_disposal

Sources

Personal protective equipment for handling 1,2-Bis(4-methylthiazol-2-yl)disulfane

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Guide to the Safe Handling of 1,2-Bis(4-methylthiazol-2-yl)disulfane

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following safety and handling guidance is extrapolated from the known hazards of its core chemical motifs—the thiazole ring and the disulfide bond—and established principles of laboratory safety for handling compounds of unknown toxicity.[1][2] It is imperative to conduct a site-specific risk assessment and consult with your institution's Environmental Health and Safety (EHS) department before commencing any work. This guide is intended for use by trained professionals in a controlled laboratory setting.

Hazard Assessment and the Precautionary Principle

This compound is a compound for which detailed toxicological data is not widely available. Therefore, its handling must be governed by the precautionary principle, which dictates that it should be treated as a potentially hazardous substance.[2] The hazard profile is inferred from its constituent parts:

  • Thiazole Moiety: Thiazole and its derivatives are known to present several potential hazards. They can be irritants to the skin, eyes, and respiratory system.[3][4] Some thiazole-containing compounds have demonstrated cytotoxicity, making it crucial to avoid direct contact and inhalation.[5][6]

  • Disulfide Bond (S-S): The disulfide bond is the most reactive feature of this molecule. It is susceptible to cleavage by thiols through a process called thiol-disulfide exchange.[7] This reactivity is the basis for the mechanism of action of many biologically active molecules but also implies a potential to react with biological thiols, such as cysteine residues in proteins, which could disrupt cellular function.

Given the unknown specific toxicity, all handling procedures must be designed to minimize any possibility of exposure through skin contact, eye contact, inhalation, or ingestion.[2]

Personal Protective Equipment (PPE): Your Primary Barrier

A comprehensive PPE protocol is mandatory for all procedures involving this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed.[8]

PPE CategoryRecommended Equipment & Rationale
Eye & Face Protection Required: Chemical safety goggles meeting relevant national standards (e.g., ANSI Z87.1).Recommended: A full-face shield worn over safety goggles, especially when handling solutions or performing transfers where splashing is possible.[1]
Hand Protection Required: Chemically resistant, powder-free gloves. Nitrile or neoprene gloves are recommended.[1] Always inspect gloves for tears or punctures before use. For prolonged contact or when handling larger quantities, double-gloving is advised. Change gloves immediately if contamination is suspected and wash hands thoroughly after removal.[3]
Body Protection Required: A flame-retardant laboratory coat.[1]Recommended: For operations with a higher risk of spills, a chemically resistant apron over the lab coat and disposable sleeve covers should be used. Do not allow contaminated clothing to remain in contact with the skin.[3]
Respiratory Protection Required: All handling of the solid compound or its solutions must be performed within a certified chemical fume hood to control exposure to dust or vapors.[2] If engineering controls are insufficient or in the event of a large spill, a NIOSH-approved respirator with appropriate cartridges may be necessary.[9]

Engineering Controls: Containing the Hazard

The primary engineering control for handling this compound is a properly functioning and certified chemical fume hood.[3] All manipulations, including weighing, transferring, and preparing solutions, should be conducted within the hood to minimize the risk of inhaling aerosols or volatile components.[2] Ensure the sash is kept at the lowest practical height during work.

Operational Plan: A Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling the compound from receipt to use in an experiment.

4.1. Preparation and Pre-Handling

  • Designate a Work Area: Clearly demarcate an area within a chemical fume hood for handling the compound.

  • Assemble Materials: Before starting, ensure all necessary equipment (spatulas, glassware, solvents, waste containers) is inside the fume hood.

  • Don PPE: Put on all required PPE as specified in the table above before entering the designated handling area.

4.2. Weighing and Aliquoting (Solid Compound)

  • Tare the Balance: Place a tared weigh boat or appropriate container on the analytical balance inside the fume hood.

  • Transfer Carefully: Use a dedicated, clean spatula to carefully transfer the solid compound to the weigh boat. Avoid any actions that could generate dust.

  • Close Primary Container: Immediately and securely close the main stock container of the compound.

  • Record Weight: Note the exact weight for your experimental records.

4.3. Dissolution and Experimental Use

  • Add Solvent: Slowly add the desired solvent to the vessel containing the weighed solid, ensuring the vessel remains within the fume hood.

  • Mix Appropriately: Use gentle agitation (stirring, sonication) to dissolve the compound. If heating is required, use a controlled heating mantle and be aware of the solvent's flash point.

  • Perform Transfers: Use pipettes or syringes for liquid transfers to minimize the risk of spills and splashes.

4.4. Post-Handling Decontamination

  • Clean Equipment: Decontaminate all non-disposable equipment (glassware, spatulas) that came into contact with the compound using an appropriate solvent. Collect the rinse solvent as hazardous waste.

  • Clean Work Surface: Wipe down the designated work area within the fume hood with an appropriate cleaning agent.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.

  • Wash Hands: Wash hands thoroughly with soap and water after all work is complete.[3]

Emergency Procedures: Be Prepared

Emergency SituationImmediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
Inhalation Move the individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the SDS or this guide to the medical professional.[10]
Minor Spill In a fume hood, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). Carefully scoop the material into a labeled, sealed container for hazardous waste disposal. Clean the spill area thoroughly.
Major Spill Evacuate the immediate area. Alert colleagues and your institution's EHS department. Do not attempt to clean up a large spill without proper training and equipment.

Storage and Disposal Plan

6.1. Storage

  • Container: Store in the original, tightly sealed container.[9]

  • Location: Keep in a cool, dry, and well-ventilated area, away from heat, sparks, or open flames.[9] Store away from incompatible materials, particularly strong oxidizing and reducing agents.

  • Security: If the compound is determined to be highly toxic, store it in a locked cabinet or an area with restricted access.[10]

6.2. Disposal

  • Waste Classification: This compound and any materials contaminated with it must be treated as hazardous chemical waste.

  • Procedure: Dispose of waste materials through a licensed and approved waste disposal contractor.[10] Do not mix with other waste streams unless compatibility is confirmed. Never dispose of this chemical down the drain.

Visualization: Safe Handling Workflow

The following diagram illustrates the critical workflow for handling this compound.

G cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_cleanup 3. Cleanup & Disposal prep_area Designate Area in Fume Hood don_ppe Don Full PPE prep_area->don_ppe weigh Weigh Solid don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Use in Experiment dissolve->experiment decontaminate Decontaminate Equipment experiment->decontaminate waste Segregate Hazardous Waste decontaminate->waste clean_area Clean Work Surface waste->clean_area doff_ppe Doff PPE clean_area->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for safe handling of this compound.

References

  • Santa Cruz Biotechnology. (n.d.). Thiazole Safety Data Sheet.
  • BenchChem. (2025). Essential Safety and Operational Guidance for Handling 5-Pentyl-1,3-thiazole.
  • Material Safety Data Sheet. (2021, November 25).
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • TCI Chemicals. (n.d.). Mequitazine Safety Data Sheet.
  • Sigma-Aldrich. (2024, December 28). Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 8). 2-Mercaptobenzothiazole Safety Data Sheet.
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • Thermo Fisher Scientific. (2025, September 7). 2-Isopropyl-4-methylthiazole Safety Data Sheet.
  • Wikipedia. (n.d.). Disulfide.
  • CP Lab Safety. (n.d.). Thiazole, 5g, Each.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Carroll, K. S., et al. (2016). Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability.
  • MDPI. (n.d.). Synthesis and Effect on Human HepG2 Cells of 1,2-bis-(2-Methylallyl)disulfane.
  • Hartung, J., et al. (2005, December 1). 1,2Bis[4-(4-chlorophenyl)-1,3-thiazol-2-yl]disulfane.
  • Karimi, M., et al. (2019).
  • Schmidt, B., et al. (2006). "Forbidden" disulfides: their role as redox switches. Trends in Biochemical Sciences.
  • PubMed. (n.d.). Synthesis and effect on human HepG2 cells of 1,2-bis-(2-methylallyl)disulfane.
  • KUYAM. (2025, April 27).
  • PubMed Central. (2021, January 15).
  • MDPI. (n.d.). (E)-3-(2-(4-methylthiazol-2-yl)hydrazineylidene)chromane-2,4-dione.
  • PubMed Central. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Bis(4-methylthiazol-2-yl)disulfane
Reactant of Route 2
Reactant of Route 2
1,2-Bis(4-methylthiazol-2-yl)disulfane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.